Fmoc-Pal-Linker
Description
The exact mass of the compound 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUCXIJDKHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150966 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115109-65-4 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fmoc-PAL-Linker in Solid-Phase Peptide Synthesis: A Senior Application Scientist's In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge connecting the nascent peptide chain to the insoluble resin support—is a decision of paramount importance. This choice dictates the conditions under which the final peptide will be cleaved from the support and ultimately determines the C-terminal functionality of the synthetic peptide. For the production of C-terminal peptide amides, a common structural motif in many biologically active peptides, the Fmoc-PAL-linker has emerged as a robust and versatile tool. This guide provides an in-depth technical overview of the this compound, from its fundamental chemistry to practical, field-tested protocols, designed to empower researchers in their peptide synthesis endeavors.
Core Concept: Understanding the this compound
The this compound, an acronym for 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid , is a trifunctional molecule. Its structure is meticulously designed for seamless integration into the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
-
The Fmoc Group: This base-labile protecting group on the linker's amino functionality ensures that the linker can be handled and coupled to the resin without unwanted side reactions. It is removed under the same conditions as the Fmoc group on the N-terminus of the amino acids used in peptide chain elongation (typically with a solution of piperidine in DMF).
-
The Valeric Acid Moiety: The carboxylic acid end of the five-carbon valeric acid chain provides the point of attachment to an aminofunctionalized solid support, such as aminomethylated polystyrene resin. This is typically achieved through standard amide bond formation chemistries.
-
The Tris(alkoxy)benzylamide Core: The heart of the PAL linker is its 3,5-dimethoxyphenoxy core. This electron-rich aromatic system is the key to the linker's acid lability. Upon treatment with a strong acid, such as trifluoroacetic acid (TFA), the bond between the benzylic carbon and the nitrogen of the peptide's C-terminal amide is selectively cleaved, releasing the desired peptide amide.
The strategic placement of the two methoxy groups on the benzene ring significantly increases the acid sensitivity of the benzylic linkage, allowing for cleavage under conditions that also remove the side-chain protecting groups of the amino acids, yet are mild enough to avoid degradation of the peptide product.
The Mechanism of Action: Acid-Catalyzed Cleavage
The final release of the peptide amide from the PAL linker is an acid-catalyzed process that proceeds through a stabilized carbocation intermediate. The electron-donating methoxy groups on the aromatic ring play a crucial role in facilitating this cleavage.
The generally accepted mechanism is as follows:
-
Protonation: The process is initiated by the protonation of the amide nitrogen of the peptide-linker bond by a strong acid, typically trifluoroacetic acid (TFA).
-
Carbocation Formation: The protonated amide is a good leaving group. The C-N bond cleaves, releasing the peptide amide. This cleavage is facilitated by the formation of a resonance-stabilized benzylic carbocation on the linker. The electron-donating effect of the two methoxy groups is critical for stabilizing this carbocation.
-
Quenching: The resulting carbocation on the resin is then quenched by scavengers present in the cleavage cocktail, such as water or triisopropylsilane (TIS), to prevent side reactions.
Caption: Acid-catalyzed cleavage of the PAL linker to release the peptide amide.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a guide for the use of the this compound in manual solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, scale of synthesis, and available laboratory equipment.
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the initial step of coupling the PAL linker to an aminomethyl-functionalized resin (e.g., aminomethyl polystyrene).
-
Resin Swelling:
-
Place the aminomethyl resin (1.0 eq) in a suitable reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate for at least 1 hour at room temperature.
-
Drain the DMF.
-
-
Linker Activation and Coupling:
-
In a separate flask, dissolve the this compound (2.0 eq), 1-hydroxybenzotriazole (HOBt) (2.0 eq), and O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.95 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the linker solution and agitate for 1-2 minutes to pre-activate.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing and Capping:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:2:7 v/v/v) for 30 minutes.
-
Wash the resin again with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Fmoc Quantification (Optional but Recommended):
-
Determine the loading of the linker on the resin by UV spectrophotometry of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection of a small, accurately weighed sample of the dried resin.
-
Protocol 2: Standard SPPS Cycle using PAL-Resin
This protocol outlines a single cycle of amino acid addition. This cycle is repeated until the desired peptide sequence is assembled.
-
Fmoc Deprotection:
-
Swell the PAL-resin-bound peptide in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and a suitable coupling agent (e.g., HBTU, HATU) (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the amino acid solution for activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 3: Final Cleavage and Peptide Isolation
This protocol describes the final step of releasing the peptide amide from the PAL resin and removing the side-chain protecting groups.
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1] This is particularly recommended for peptides containing sensitive residues like tryptophan.[1]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic impurities.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide to the desired level of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow Visualization
Caption: Workflow for SPPS of a peptide amide using the this compound.
Quantitative Data and Comparative Analysis
While precise yields are highly sequence-dependent, the PAL linker is known for providing high-quality crude peptides.
| Parameter | PAL Linker | Rink Amide Linker | Commentary |
| Primary Product | C-terminal Peptide Amide | C-terminal Peptide Amide | Both are designed for the synthesis of peptide amides. |
| Acid Lability | High | High | PAL is reported to be slightly more acid-labile than the Rink Amide linker.[2] |
| Cleavage Conditions | Typically 95% TFA | Typically 95% TFA | Both are cleaved under strong acidic conditions. |
| Loading Efficiency | Generally high (>90%) | Can be lower, especially with sterically hindered amines.[3] | Studies have shown that coupling the first amino acid can be more efficient on PAL resin compared to Rink Amide resin, particularly for N-alkyl amides.[3] |
| Side Reactions | Low | Can be prone to linker fragmentation and side-product formation with sensitive sequences (e.g., Tryptophan).[4] | The PAL linker is considered chemically inert upon cleavage, minimizing the formation of soluble by-products that can alkylate the peptide.[5] |
| Product Purity | Often yields cleaner crude products, especially for longer peptide sequences.[2] | Can be lower depending on the sequence and cleavage conditions. | The cleaner cleavage of the PAL linker can simplify the final purification process. |
Field-Proven Insights: Causality Behind Experimental Choices
-
Why use a pre-formed this compound instead of synthesizing it in situ on the resin? Using a pre-formed, purified linker ensures a homogenous and well-defined starting point for the synthesis. This minimizes the risk of side reactions during linker attachment and leads to more reproducible results and higher quality final products.
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The importance of scavengers in the cleavage cocktail: During TFA cleavage, highly reactive carbocations are generated from the side-chain protecting groups (e.g., the tert-butyl group) and the linker itself. Scavengers, such as triisopropylsilane (TIS) and water, are nucleophilic species that "scavenge" or trap these carbocations, preventing them from reacting with and modifying sensitive amino acid residues in the peptide chain, such as tryptophan and methionine. The choice and concentration of scavengers are critical for obtaining a pure product.
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Capping unreacted sites: After the initial coupling of the linker or any subsequent amino acid, a small percentage of the reactive sites on the resin may remain unreacted. If these are not blocked or "capped" (typically through acetylation), they can react in subsequent coupling steps, leading to the formation of deletion sequences (peptides missing one or more amino acids). Capping is a crucial step for ensuring the homogeneity of the final product.
Trustworthiness: A Self-Validating System
The Fmoc-SPPS workflow incorporating the PAL linker is inherently self-validating at multiple stages:
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Loading Determination: The initial loading of the linker can be accurately quantified, providing a precise starting point for the synthesis.
-
Reaction Monitoring: Each coupling and deprotection step can be monitored qualitatively (e.g., Kaiser test) or quantitatively (UV monitoring of Fmoc deprotection), ensuring that each step proceeds to completion before moving to the next.
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Final Product Analysis: The purity and identity of the final peptide are rigorously confirmed by analytical techniques such as RP-HPLC and mass spectrometry, providing ultimate validation of the synthesis.
Conclusion
The this compound is a cornerstone of modern solid-phase peptide synthesis, offering a reliable and efficient route to C-terminal peptide amides. Its high acid lability, coupled with the clean nature of its cleavage, makes it an excellent choice for the synthesis of a wide range of peptides, from simple sequences to more complex and sensitive targets. By understanding the underlying chemistry and adhering to robust, field-tested protocols, researchers can leverage the power of the PAL linker to advance their scientific and drug development objectives.
References
-
Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(11), 3730-3743. Available at: [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 98(4), 279–289. Available at: [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
- Yraola, F., et al. (2004). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. Tetrahedron Letters, 45(13), 2743-2747.
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- Fields, G. B., et al. (1994). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in molecular biology (Vol. 35, pp. 35-53). Humana Press.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
Sources
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS [mdpi.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fmoc-Pal-Linker in Solid-Phase Peptide Synthesis
This guide provides a comprehensive technical overview of the Fmoc-Pal-Linker, a cornerstone for the solid-phase synthesis of C-terminal peptide amides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, practical applications, and field-proven insights essential for mastering the use of this versatile linker.
Introduction: The Strategic Role of the Pal-Linker in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications. The choice of a linker, the molecular bridge between the growing peptide chain and the insoluble resin support, is a critical determinant of the success and purity of the final product. For the synthesis of peptide amides, a common structural motif in biologically active peptides, the this compound (5-(4'-(Fmoc-aminomethyl)-3',5'-dimethoxyphenoxy)valeric acid) has emerged as a highly effective and reliable tool.[1] Its strategic advantage lies in its calibrated acid lability, which allows for the efficient release of the peptide amide under moderately acidic conditions, while remaining stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling.[2]
This guide will explore the nuanced chemical properties of the this compound, provide detailed, validated protocols for its use, and offer expert insights into optimizing its performance and troubleshooting potential challenges.
Chemical Structure and Physicochemical Properties
The this compound is a derivative of Barany's aminomethyl-dimethoxyphenoxyvaleric acid.[3] Its structure is meticulously designed to facilitate the synthesis of peptide amides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the linker's amino functionality, which is essential for the step-wise elongation of the peptide chain in Fmoc-based SPPS.[4] The dimethoxyphenoxy moiety enhances the acid sensitivity of the linker, allowing for cleavage under milder conditions compared to other linkers.[3]
| Property | Value | Source(s) |
| Chemical Name | 5-(4'-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3',5'-dimethoxyphenoxy)pentanoic acid | [5] |
| Molecular Formula | C29H31NO7 | [3] |
| Molecular Weight | 505.56 g/mol | [3] |
| Appearance | White to off-white powder | |
| Storage | 2-8°C | [3] |
The valeric acid spacer provides a flexible and sufficiently long connection to the solid support, typically an aminomethylated polystyrene resin, minimizing steric hindrance during peptide chain assembly.
Caption: Conceptual diagram of the this compound attached to a solid support.
Mechanism of Action in Solid-Phase Peptide Synthesis
The utility of the this compound is defined by two key chemical transformations: its stability during peptide elongation and its lability during the final cleavage.
Stability During SPPS Cycles
The bond between the Pal-linker and the peptide's C-terminus is a robust amide bond. This linkage is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group from the growing peptide chain.[6] This orthogonality is a fundamental principle of Fmoc-SPPS, ensuring the integrity of the peptide-resin linkage throughout the synthesis.
The Chemistry of TFA-Mediated Cleavage
The final step in SPPS is the cleavage of the synthesized peptide from the solid support. For the Pal-linker, this is achieved through acidolysis, most commonly with a high concentration of trifluoroacetic acid (TFA).[7][8] The electron-donating methoxy groups on the phenoxy ring of the Pal-linker play a crucial role in facilitating this cleavage by stabilizing the carbocation intermediate formed upon protonation and cleavage of the C-O bond of the linker.
The cleavage process generates highly reactive carbocations from both the linker and the side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[8] These electrophilic species can irreversibly modify sensitive amino acid residues such as tryptophan, methionine, and cysteine through alkylation. To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail.[8] Scavengers are nucleophilic compounds that efficiently trap these carbocations.
Caption: Simplified workflow of the TFA-mediated cleavage of a peptide from the Pal-linker.
Commonly used scavenger cocktails include:
-
TFA/TIS/H2O (95:2.5:2.5): A general-purpose cocktail where triisopropylsilane (TIS) acts as an efficient carbocation scavenger.[9]
-
TFA/TIS/EDT/H2O (94:1:2.5:2.5): The addition of ethanedithiol (EDT) is beneficial for peptides containing tryptophan or to assist in the removal of certain cysteine protecting groups.
The choice of the cleavage cocktail is critical and should be tailored to the specific amino acid composition of the peptide.[10]
Experimental Protocols
The following protocols are provided as a robust starting point for the use of this compound in SPPS. It is imperative to perform all manipulations in a well-ventilated fume hood and with appropriate personal protective equipment.
Resin Preparation and First Amino Acid Loading
This protocol assumes the use of a pre-functionalized Fmoc-Pal-aminomethyl (AM) resin.
-
Resin Swelling: Place the desired amount of Fmoc-Pal-AM resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin). Gently agitate for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equimolar amount of an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, drain the coupling solution and add a solution of acetic anhydride and DIPEA in DMF. Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin as described in step 3.
-
Loading Determination: A small sample of the resin should be taken to determine the loading efficiency using the quantitative Fmoc release assay.[11][12]
Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid to be added to the peptide chain.
Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.
Final Cleavage and Peptide Work-up
-
Resin Preparation: After the final SPPS cycle, ensure the N-terminal Fmoc group is removed. Wash the peptidyl-resin thoroughly with DCM and dry under vacuum for at least 4 hours.[8]
-
Cleavage:
-
Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and cool it on an ice bath.
-
Add the cold cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The crude peptide should be dissolved in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][13][14] The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Comparative Analysis and Field Insights
The Pal-linker is often compared to other linkers used for the synthesis of peptide amides, primarily the Rink amide and Sieber amide linkers.
| Feature | Pal-Linker | Rink Amide Linker | Sieber Amide Linker |
| Acid Lability | More labile than Rink Amide | Standard | Most labile |
| Cleavage Conditions | Typically 95% TFA | Typically 95% TFA | 1-5% TFA in DCM |
| Primary Use | General peptide amides | General peptide amides | Protected peptide amides |
| Side Reaction Potential | Higher potential for linker-related side products if not properly scavenged due to higher lability.[1] | Standard potential for side reactions. | Lower potential for side-chain protecting group cleavage during linker cleavage. |
Expert Insight: The higher acid sensitivity of the Pal-linker can be advantageous in some cases, potentially allowing for shorter cleavage times. However, this also necessitates meticulous attention to scavenger choice and cleavage conditions to prevent side reactions, particularly the re-attachment of the cleaved linker to sensitive residues like tryptophan. For routine synthesis of standard peptide amides, both Pal and Rink amide linkers are excellent choices, with the selection often coming down to laboratory preference and specific peptide sequences. The Sieber amide linker is the preferred choice when the goal is to obtain a fully protected peptide amide fragment.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of First Amino Acid | Incomplete Fmoc deprotection of the resin; Inefficient amino acid activation or coupling. | Ensure complete deprotection with fresh piperidine solution. Use a higher excess of activated amino acid and extend the coupling time. Consider a more potent activating agent like HATU. |
| Low Yield of Final Peptide | Incomplete coupling during SPPS cycles; Premature cleavage of the peptide from the resin. | Monitor each coupling step with a Kaiser test. Use pseudo-proline dipeptides for difficult couplings. Ensure the use of high-quality, amine-free DMF. |
| Side Products in Final Peptide | Inefficient scavenging during cleavage; Oxidation of sensitive residues (Met, Cys, Trp). | Use a scavenger cocktail tailored to the peptide sequence (e.g., add EDT for Trp). Degas cleavage cocktails and perform cleavage under an inert atmosphere. |
| Linker-Related Adducts | Re-attachment of the cleaved Pal-linker carbocation to the peptide. | Increase the concentration and efficiency of scavengers (TIS is highly effective). Ensure complete dryness of the resin before cleavage. |
Conclusion
The this compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-balanced chemical properties provide a reliable means for the synthesis of C-terminal peptide amides. A thorough understanding of its structure, mechanism of action, and the nuances of its application, as detailed in this guide, will empower researchers to leverage its full potential, leading to the successful and efficient synthesis of high-purity peptides for a wide range of scientific endeavors.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]
-
Digital CSIC. (2022, September 20). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(4), 458–467. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 17). Peptide Purity by HPLC and Why It Matters. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Institutes of Health. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
- Various. (n.d.). This compound.
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]
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An In-depth Technical Guide to Linkers in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a linker is a critical decision that dictates the outcome of the entire Fmoc Solid-Phase Peptide Synthesis (SPPS) process. The linker is not merely an anchor; it is the strategic foundation upon which the peptide is built and the crucial element that determines the final C-terminal functionality and the conditions for its release. This guide provides an in-depth exploration of the core principles, types, and selection criteria for linkers used in Fmoc SPPS, grounded in mechanistic understanding and field-proven protocols.
The Core Principle: Orthogonality in SPPS
Classification and Selection of Linkers
The primary determinant for linker selection is the desired C-terminal functional group of the final peptide. Linkers are broadly classified based on the functionality they produce upon cleavage.
Linkers for Peptides with a C-Terminal Carboxylic Acid
For synthesizing peptides that require a free C-terminal acid, p-alkoxybenzyl alcohol-type linkers are the industry standard.
-
Wang Resin (p-alkoxybenzyl alcohol resin): This is arguably the most widely used resin for generating peptide acids via Fmoc SPPS.[4][5] The first Fmoc-amino acid is attached to the linker's hydroxyl group via an ester bond.[4] This bond is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acid, typically Trifluoroacetic Acid (TFA).[4][6] The final global deprotection and cleavage step with a TFA-based cocktail releases the peptide with a C-terminal carboxylic acid.[5][7]
-
Causality Behind Choice: The Wang linker's popularity stems from a well-balanced acid lability. It is stable enough to withstand repeated Fmoc deprotection cycles yet cleaves efficiently under standard TFA conditions that also remove most common side-chain protecting groups (e.g., tBu, Boc, Trt).[3][4]
-
-
2-Chlorotrityl Chloride (2-CTC) Resin: This linker is prized for its extreme acid sensitivity.[8] It allows for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM) or hexafluoroisopropanol/DCM), which leaves side-chain protecting groups intact.[8][9] This feature is invaluable for the synthesis of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[8]
Linkers for Peptides with a C-Terminal Amide
Many biologically active peptides, including numerous hormones and neuropeptides, possess a C-terminal amide.[11] Specific linkers are required to generate this functionality.
-
Rink Amide Resin: This is the most common choice for preparing peptide amides using the Fmoc strategy.[4][12] The linker contains a benzhydrylamine moiety that, after peptide assembly, releases a C-terminal amide upon cleavage with TFA.[11][12] The resin is typically supplied with the amine protected by an Fmoc group, which must be removed before coupling the first amino acid.[11]
-
Sieber Amide Resin (Xanthenyl linker): The Sieber linker is even more acid-labile than the Rink Amide linker.[13] It allows for cleavage under very mild conditions, such as 1% TFA in DCM, which yields a fully protected peptide amide.[14] This makes it an excellent choice for preparing protected fragments or for peptides with acid-sensitive modifications.[2] The reduced steric bulk compared to the Rink Amide linker can also be advantageous for coupling bulky C-terminal residues.[13]
Specialized Linkers for Advanced Applications
Beyond simple acids and amides, a diverse array of linkers has been developed for more complex applications.
-
Photolabile Linkers: These linkers, often based on an o-nitrobenzyl chemistry, are stable to both acidic and basic conditions but can be cleaved by irradiation with UV light.[15][16][17] This provides a truly orthogonal cleavage strategy, allowing for the release of peptides under neutral conditions without any chemical reagents, which is ideal for applications like peptide arrays or when the peptide is destined for biological assays where cleavage reagents could interfere.[16][18]
-
Safety-Catch Linkers: These sophisticated linkers are stable to the final cleavage conditions until they are "activated" by a specific chemical transformation.[9][19][20] For example, a linker might be stable to TFA, but after a specific reaction (e.g., an oxidation or reduction), it becomes labile to TFA.[20][21] This provides an additional layer of orthogonality, enabling complex synthetic strategies like on-resin side-chain modifications or cyclization.[9][19]
Data Presentation: Comparative Summary of Core Linkers
| Linker Type | C-Terminal Product | Typical Cleavage Condition | Key Features & Applications |
| Wang | Carboxylic Acid | High TFA (e.g., 95% TFA) | Most common for peptide acids; simultaneous cleavage and side-chain deprotection.[4][6] |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Mild Acid (e.g., 1-2% TFA) | Generates protected peptide fragments; suppresses C-terminal racemization.[8][9] |
| Rink Amide | Amide | High TFA (e.g., 95% TFA) | Gold standard for peptide amides; versatile and reliable.[11][12] |
| Sieber Amide | Amide | Mild Acid (e.g., 1% TFA) | Generates protected peptide amides; useful for acid-sensitive peptides.[14] |
| Photolabile | Varies | UV Light (e.g., 365 nm) | Orthogonal cleavage; reagent-free release for biological applications.[15][18] |
| Safety-Catch | Varies | Condition-dependent | Requires chemical activation before cleavage; for complex, multi-step syntheses.[9][19] |
Experimental Protocols & Methodologies
Protocol: Loading the First Fmoc-Amino Acid onto Wang Resin
This protocol describes the esterification of the first amino acid, a critical step that can be challenging and prone to racemization.[6][22]
Reagents:
-
Wang Resin
-
Fmoc-Amino Acid (Fmoc-AA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) - Optional, but recommended to suppress racemization[6]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq) in DCM or a mixture of DCM/DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.[23]
-
Activation: In a separate flask, dissolve the Fmoc-AA (2-4 eq) and HOBt (2-4 eq, if used) in a minimal amount of DMF.[6][23] Add DIC (2-4 eq) to this solution.
-
Coupling: Drain the solvent from the swollen resin. Add the activated amino acid solution to the resin. Then, add a catalytic amount of DMAP (0.1 eq).[6]
-
Reaction: Agitate the mixture at room temperature for 2-12 hours.[6][23] The reaction progress can be monitored, but a longer reaction time is often employed to ensure maximum loading.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Crucial Step): To block any unreacted hydroxyl groups on the resin, which could interfere in subsequent steps, perform a capping step. Treat the resin with a solution of acetic anhydride (2 eq) and pyridine or DIPEA (2 eq) in DCM for 30 minutes.[6][23]
-
Final Wash & Dry: Wash the resin again as in step 5. Dry the resin in vacuo.
-
Quantification: Determine the final loading (substitution level) of the amino acid on the resin, typically by spectrophotometrically quantifying the Fmoc-piperidine adduct released upon treatment with a known volume of 20% piperidine in DMF.[24]
Protocol: Cleavage from Rink Amide Resin
This procedure details the final step to release the peptide amide and remove side-chain protecting groups.
Reagents:
-
Peptidyl-Rink Amide Resin
-
Cleavage Cocktail: A mixture of TFA and "scavengers." The composition depends on the peptide sequence. A standard, robust cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[11]
-
Expert Rationale: TFA is the strong acid that cleaves the linker and acid-labile side-chain protecting groups.[11] TIS is a scavenger that quenches the highly reactive carbocations (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan, Methionine, or Tyrosine.[25] Water helps to dissolve scavengers and byproducts. For peptides containing Cysteine or Methionine, more complex cocktails containing reagents like 1,2-ethanedithiol (EDT) or phenol may be necessary to prevent side reactions like oxidation.[25][26]
-
Procedure:
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin).[27]
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The peptide is now ready for purification, typically by reverse-phase HPLC.
Visualization of Key Workflows and Mechanisms
SPPS General Workflow
Caption: High-level workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Wang Resin Cleavage Mechanism
Caption: Simplified mechanism for acidolytic cleavage from Wang resin.
Rink Amide Resin Cleavage Mechanism
Caption: Simplified mechanism for acidolytic cleavage from Rink Amide resin.
References
-
Title: Peptide Synthesis Resins Source: AAPPTEC URL: [Link]
-
Title: The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: How To Load The First Amino Acid Onto Wang Resin Source: Biotage URL: [Link]
-
Title: Loading protocols Source: Peptideweb.com URL: [Link]
-
Title: Technical Support Information Bulletin 1073 - Wang Resin Source: Aapptec Peptides URL: [Link]
-
Title: Usage of Trityl Linkers Source: CBL Patras URL: [Link]
-
Title: A cleavage cocktail for methionine-containing peptides Source: PubMed - NIH URL: [Link]
-
Title: Photolabile Linkers for Solid-Phase Synthesis Source: ResearchGate URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]
-
Title: How to choose the right resin functionality for solid phase peptide synthesis Source: Biotage URL: [Link]
-
Title: Photolabile Linkers for Solid-Phase Synthesis Source: PubMed URL: [Link]
-
Title: Resins with Sieber Amide (Xanthenyl) Linker Source: Rapp Polymere URL: [Link]
-
Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL: [Link]
-
Title: Rink Amide Resin, MBHA Resin Source: Applied Polytech URL: [Link]
-
Title: Peptides containing cysteine: the role of scavengers in cleavage cocktail Source: Biotage URL: [Link]
-
Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring Source: NIH URL: [Link]
-
Title: How to quantify your first amino acid loading onto Wang resins Source: Biotage URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL: [Link]
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. appliedpolytech.com [appliedpolytech.com]
- 13. biotage.com [biotage.com]
- 14. Resins with Sieber Amide (Xanthenyl) Linker [rapp-polymere.com]
- 15. researchgate.net [researchgate.net]
- 16. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. biotage.com [biotage.com]
- 23. peptideweb.com [peptideweb.com]
- 24. biotage.com [biotage.com]
- 25. biotage.com [biotage.com]
- 26. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the PAL Linker in Peptide Amide Synthesis
Abstract
The synthesis of C-terminal peptide amides is a cornerstone of therapeutic peptide development, offering enhanced biological stability and activity over their carboxylic acid counterparts. Within the arsenal of solid-phase peptide synthesis (SPPS) techniques, the choice of linker is paramount to achieving high yield and purity. This guide provides an in-depth technical examination of the 5-(4-(9-fluorenylmethyloxycarbonyl) aminomethyl-3,5-dimethoxyphenoxy) pentanoic acid (PAL) linker. We will explore its mechanistic underpinnings, detail field-proven protocols, and offer expert insights into its strategic application, empowering researchers and drug development professionals to leverage the PAL linker for successful peptide amide synthesis.
Introduction: The Significance of the C-Terminal Amide
Many naturally occurring bioactive peptides, including hormones like oxytocin and vasopressin, feature a C-terminal amide instead of a carboxylic acid. This simple modification confers significant biological advantages. The amide group renders the peptide more resistant to degradation by endogenous carboxypeptidases, thereby extending its circulatory half-life. Furthermore, the neutral charge of the amide can be critical for receptor binding and overall pharmacological activity.
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the dominant method for producing synthetic peptides[1][2]. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin via a chemical linker[2][3]. The choice of this linker dictates the C-terminal functionality of the final peptide after cleavage from the resin[2]. While syntheses of peptide acids typically employ linkers like Wang resin, the creation of peptide amides requires specialized linkers designed to yield a C-terminal carboxamide upon acid-mediated cleavage. The PAL linker is a premier choice for this purpose[4][5].
The PAL Linker: Structure and Core Principle
The PAL linker is a tris(alkoxy)benzylamide-type handle, characterized by its acid lability. It is typically coupled to an aminomethylated polystyrene resin. The first Fmoc-protected amino acid is then attached to the linker, forming an amide bond. The peptide chain is subsequently elongated in the C-to-N direction using standard Fmoc-SPPS protocols[6].
The key to the PAL linker's function lies in its electronic properties. The dimethoxy substituents on the benzyl ring are electron-donating, which stabilizes the carbocation intermediate formed during acid-mediated cleavage. This stabilization facilitates the cleavage of the peptide-linker bond under moderately acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), to release the desired peptide as a C-terminal amide[5][7].
Mechanism of Peptide Amide Formation via the PAL Linker
Understanding the cleavage mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions. The process is a classic example of an acid-catalyzed cleavage that proceeds through a stable carbocation intermediate.
Step 1: Acid-Catalyzed Protonation The process begins with the protonation of the electron-rich aromatic ring of the linker by a strong acid, typically TFA.
Step 2: Formation of a Stable Benzylic Carbocation The protonation facilitates the cleavage of the C-N bond between the resin-linker moiety and the peptide. This generates a highly stabilized tertiary benzylic carbocation on the linker and releases the peptide with a C-terminal amide functionality. The stability of this carbocation is the reason for the linker's high acid sensitivity.
Step 3: Scavenging of Reactive Species Simultaneously, the acid cleaves the side-chain protecting groups (e.g., Boc, tBu, Trt) from the peptide. This process generates other reactive carbocations (e.g., t-butyl cations)[8]. To prevent these electrophilic species from re-attaching to sensitive amino acid residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), "scavengers" are included in the cleavage cocktail[8][9][10].
Experimental Protocols and Field-Proven Insights
The success of peptide amide synthesis using the PAL linker hinges on meticulous execution of the synthesis and, most critically, the final cleavage step.
Peptide Chain Elongation
The assembly of the peptide on the PAL resin follows standard Fmoc-SPPS procedures.
-
Resin Swelling: Swell the Fmoc-PAL-resin in N,N-dimethylformamide (DMF) for 15-30 minutes[6].
-
Fmoc Deprotection: Remove the Fmoc group from the linker using 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling agent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence until the full peptide is assembled[1][6].
Expert Insight: While PAL resins are robust, they share a similar acid lability with Rink Amide resins[5][11]. Ensure that all reagents are of high quality and that deprotection steps are not unnecessarily prolonged, to prevent premature cleavage of the growing peptide chain.
The Critical Cleavage Step
The final cleavage from the resin and concurrent side-chain deprotection is the most critical step. The composition of the "cleavage cocktail" must be tailored to the peptide's amino acid sequence[8][12].
Standard Protocol:
-
Washing: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), to remove residual base and prepare for the acidic cleavage[6].
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by HPLC.
Expert Insight: The choice of scavengers is not trivial; it is dictated by the presence of sensitive residues. An inappropriate scavenger cocktail is a primary cause of failed syntheses or difficult purifications.
Designing the Cleavage Cocktail
The foundation of most cleavage cocktails is Trifluoroacetic Acid (TFA), typically at a concentration of 90-95%[12][13]. The remaining 5-10% is a mixture of scavengers.
| Scavenger | Typical % (v/v) | Primary Target & Rationale | Citation(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | A powerful reducing agent and scavenger of trityl cations from Trp(Boc) and Cys(Trt). It effectively prevents re-alkylation of the indole ring of tryptophan. | [8][10] |
| Water (H₂O) | 2.5 - 5% | Acts as a proton source and helps suppress t-butylation side reactions, particularly on tryptophan residues. | [8][9] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A thiol-based scavenger that is excellent for protecting Cysteine and Methionine from oxidation and alkylation. It also aids in scavenging trityl groups. | [8][9] |
| Thioanisole | 2 - 5% | Useful for scavenging various carbocations and can accelerate the removal of Arg(Pmc/Pbf) protecting groups. | [8][12] |
| Phenol | 5% | A general scavenger for various carbocations generated during cleavage. | [8][14] |
Recommended Cocktails:
-
"Reagent K" (For Peptides with Cys, Met, Trp, Tyr): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). This is a robust, general-purpose cocktail for complex peptides[12].
-
Standard Cocktail (No sensitive residues): TFA/Water/TIS (95:2.5:2.5). Sufficient for peptides without highly sensitive amino acids[8].
-
For Trp-containing peptides on PAL resin: A cocktail containing thioanisole is recommended to minimize reattachment of the peptide to the linker at the tryptophan residue[12].
Expert Insight: Benzylthiols, such as 1,4-benzenedimethanethiol (1,4-BDMT), have emerged as highly effective scavengers that can provide crude peptides in higher purity compared to standard aliphatic thiols like DTT, and are more stable in TFA[15][16].
Advantages and Strategic Considerations
The PAL linker offers several advantages that make it a preferred choice for many applications:
-
High Cleavage Efficiency: Provides good yields of peptide amides under standard TFA cleavage conditions.
-
Compatibility: Fully compatible with the standard Fmoc/tBu SPPS strategy[1].
-
Clean Products: When used with appropriate scavengers, PAL resins can yield very clean crude products, simplifying subsequent purification[5].
However, there are considerations to keep in mind:
-
Acid Sensitivity: Like other highly acid-labile linkers, care must be taken to avoid premature cleavage during synthesis.
-
Linker Reattachment: In some cases, particularly with tryptophan-containing peptides, the cleaved linker carbocation can reattach to the peptide[12][17]. The use of effective scavengers like TIS or thioanisole is critical to mitigate this.
Compared to the Rink Amide linker, the PAL linker is structurally similar and exhibits comparable cleavage characteristics[5][11]. Some studies suggest PAL resin may give cleaner products for longer peptide sequences[5].
Applications in Research and Drug Development
The ability to reliably synthesize peptide amides is critical in drug discovery. The PAL linker has been instrumental in the synthesis of numerous therapeutic peptide candidates and research tools. Its application spans the development of antimicrobial peptides, neuropeptides, and hormone analogs, where the C-terminal amide is essential for function[7][18]. Furthermore, the PAL linker serves as a foundational tool for creating peptide libraries for screening and lead optimization campaigns.
Conclusion
The PAL linker is a powerful and reliable tool for the Fmoc-based solid-phase synthesis of C-terminal peptide amides. Its high acid lability, rooted in the electronic stabilization of its cleavage intermediate, allows for efficient release of the target peptide under well-established conditions. A thorough understanding of the cleavage mechanism, combined with the rational design of scavenger cocktails tailored to the specific peptide sequence, is the key to harnessing the full potential of this linker. For researchers and drug developers, mastering the use of the PAL linker is an essential skill for advancing the frontier of peptide-based therapeutics.
References
-
Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International journal of peptide and protein research, 34(3), 215–221. [Link]
-
Gunasekera, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Thompson, P. E., et al. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International journal of peptide and protein research, 46(2), 174–180. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]
-
Chem-Space. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Chem-Space. [Link]
-
Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec. [Link]
-
Liu, W., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(7), 5431–5442. [Link]
-
ResearchGate. (n.d.). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. ResearchGate. [Link]
-
AAPPTec. (n.d.). Synthesis Notes. AAPPTec. [Link]
-
Jaradat, D. M. M. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68. [Link]
-
Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40383–40391. [Link]
-
ResearchGate. (n.d.). Applications of PAL to profile approved drugs and clinical candidates. ResearchGate. [Link]
-
Al-Aama, J. Y., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(19), 6932. [Link]
- Patents. (n.d.). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
ResearchGate. (n.d.). Synthesis of drug-linker 1. a) Boc-ValAlaPAB−Br, butanone (86 %); b) TFA, CH 2 Cl 2 (99 %). ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(11), 1599. [Link]
-
Browne, F., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Chemical Society Reviews. [Link]
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- 4. scbt.com [scbt.com]
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- 18. researchgate.net [researchgate.net]
Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis
An In-Depth Technical Guide to Fmoc Protecting Group Chemistry: Core Principles and Applications in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is the bedrock of modern peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant choice for solid-phase peptide synthesis (SPPS), largely due to its mild deprotection conditions and compatibility with a wide array of sensitive amino acids and modifications.[1][2] Developed by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry provides a robust and versatile platform for the synthesis of complex peptides, from research-scale discovery to the multi-ton production of therapeutic peptides.[3][4] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core principles of Fmoc chemistry, its mechanistic underpinnings, and its practical application in SPPS.
Part 1: Core Principles of the Fmoc Protecting Group
The Fmoc group is a base-labile amine protecting group, a key feature that distinguishes it from the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonality is fundamental to the Fmoc/tBu strategy, which is the most commonly used methodology in modern peptide synthesis.[5][6]
1.1. Chemical Structure and Properties
An Fmoc-protected amino acid consists of the amino acid backbone, the Fmoc group attached to the α-amino nitrogen, and for those with reactive side chains, an orthogonal protecting group.[7] The Fmoc group itself is comprised of a fluorenyl ring system linked to a methoxycarbonyl moiety.[7]
Key characteristics of the Fmoc group include:
-
Base-lability: It is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[1][8]
-
Acid Stability: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains.[2][9]
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance around 300 nm, a property that can be exploited for real-time monitoring of the deprotection step.[7][8]
1.2. The Orthogonal Protection Strategy
The power of Fmoc chemistry lies in its orthogonal protection scheme.[1][5] In this strategy:
-
The temporary Nα-amino group protection is achieved with the base-labile Fmoc group.
-
Permanent side-chain protection is accomplished using acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)).[7]
This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation without affecting the side-chain protecting groups.[7][8] The side-chain groups are then removed simultaneously with the cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][3]
Part 2: The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[8][10]
2.1. The Two-Step Mechanism
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring.[10][11] The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[11]
-
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[10][12] The secondary amine used for deprotection then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion.[10]
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
2.2. Deprotection Reagents
While piperidine is the most common deprotection reagent, other bases can also be used.[13]
| Reagent | Concentration in DMF | Characteristics |
| Piperidine | 20-50% | The industry standard; efficient and reliable.[13] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | An alternative to piperidine, with similar performance in many cases.[14] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | Another effective alternative to piperidine.[14] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% | A stronger, non-nucleophilic base used to accelerate sluggish deprotections. Often used with a scavenger like piperidine.[15] |
Part 3: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is an iterative process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17] This solid-phase approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[3][18]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
3.1. Step-by-Step Experimental Protocol
The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[19]
Step 1: Resin Swelling The resin must be swelled in a suitable solvent to allow for efficient diffusion of reagents.[19][20]
-
Place the resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and allow it to swell for at least 30-60 minutes.[19][20]
Step 2: Fmoc Deprotection This step exposes the N-terminal amine for the next coupling reaction.[16]
-
Drain the swelling solvent.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[19][21]
-
Agitate the mixture for an initial 2 minutes, then drain.[21]
-
Add a fresh portion of the deprotection solution and agitate for another 5-15 minutes.[19][21] The total deprotection time is typically 15-30 minutes.[16]
Step 3: Washing Thorough washing is crucial to remove the deprotection reagent and the DBF-piperidine adduct.[8]
-
Drain the deprotection solution.
-
Wash the resin multiple times (e.g., 5 times) with DMF.[19]
Step 4: Amino Acid Coupling The incoming Fmoc-protected amino acid is activated and then reacts with the free N-terminal amine on the resin-bound peptide.[20]
-
In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.[17][19]
-
Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5][19]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30 minutes to 4 hours, or until the reaction is complete as monitored by a qualitative test (e.g., Kaiser test).[12][19]
Step 5: Washing Excess activated amino acid and coupling by-products are removed.
-
Drain the coupling solution.
-
Wash the resin multiple times with DMF.[19]
This cycle is repeated until the desired peptide sequence is assembled.
3.2. Final Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[16][20]
-
Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:TIS:H₂O).[16]
-
Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-3 hours.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
3.3. Monitoring the Synthesis
Monitoring the completion of the deprotection and coupling steps is essential for a successful synthesis.[12]
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines.[22][23] A positive result (blue beads) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless beads) is desired.
-
UV-Vis Spectroscopy: The concentration of the released DBF-piperidine adduct can be measured spectrophotometrically at ~301 nm to quantify the Fmoc deprotection and determine resin loading.[8][22]
-
HPLC and Mass Spectrometry: Analysis of a small cleaved sample of the peptide-resin can confirm the correct mass and purity at intermediate stages.[12]
Part 4: Key Reagents and Materials
4.1. Solid Supports (Resins)
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[16][19]
| Resin | C-Terminal Functionality | Linker Type | Cleavage Condition |
| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA)[16] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide Fragment | Trityl | Very mild acid (e.g., 0.5% TFA in DCM)[12][19] |
| Rink Amide Resin | Amide | Acid-labile | Strong acid (e.g., TFA)[16][19] |
4.2. Fmoc-Amino Acids
High-purity Fmoc-amino acids are essential for successful peptide synthesis.[2][4] They are generally soluble in polar organic solvents like DMF and NMP but insoluble in water.[24] For long-term storage, they should be kept in a cool, dry place (-20°C is often recommended).[24]
4.3. Coupling Reagents
Coupling reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.
| Reagent | Full Name | Notes |
| HCTU | (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A common and efficient coupling reagent.[19] |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective, especially for difficult couplings.[17] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective coupling combination.[12] |
Part 5: Troubleshooting Common Side Reactions
While robust, Fmoc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is key to obtaining high-purity peptides.
-
Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the peptide-resin to aggregate, leading to incomplete reactions.[20][25]
-
Mitigation: Switch to a more polar solvent like NMP, add chaotropic salts, increase the coupling temperature, or use specialized resins (e.g., TentaGel).[25]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate under basic conditions, which can lead to by-products.[4][25]
-
Mitigation: Add HOBt to the piperidine deprotection solution.[25]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly common when proline is the second amino acid.[20][25]
-
Racemization: The chirality of the α-carbon can be compromised during the activation step, particularly for amino acids like cysteine and histidine.[26]
-
Mitigation: Use of additives like HOBt can suppress racemization. The choice of coupling reagent and solvent also plays a significant role.[26]
-
Conclusion: The Enduring Utility of Fmoc Chemistry
The Fmoc protecting group strategy has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and highly versatile methodology.[2][3] Its orthogonality with acid-labile side-chain protecting groups, amenability to automation, and compatibility with a vast range of peptide modifications have solidified its status as the gold standard in both academic research and industrial production.[2][7] By understanding the core chemical principles, mastering the experimental protocols, and being cognizant of potential side reactions, researchers can effectively leverage the power of Fmoc chemistry to synthesize complex peptides with high fidelity, driving forward innovations in drug discovery, materials science, and beyond.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-sourced.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Springer.
- The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.).
- What is an Fmoc protecting group, and how is it used in the synthesis of peptides in organic chemistry? (n.d.). Proprep.
- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- Basic Peptides synthesis introduction. (n.d.). LifeTein®.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Overview of Fmoc Amino Acids. (n.d.). ChemPep.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Potential side reactions of the azide group in Fmoc SPPS. (n.d.). Benchchem.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Focus on FMOC chemistry. (n.d.). LGC Standards.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc-Amino Acids for Peptide Synthesis. (n.d.). Aapptec.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Why Fmoc-Protected Amino Acids Domin
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Advances in Fmoc solid-phase peptide synthesis. (2018). PMC - NIH.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d). (n.d.).
- Side reactions in the SPPS of Cys-containing peptides. (2018). PubMed.
- Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025). Dilunbio.
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Analytical Methods for Solid Phase Peptide Synthesis. (2020).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
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- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chempep.com [chempep.com]
- 13. genscript.com [genscript.com]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
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- 19. chem.uci.edu [chem.uci.edu]
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basics of solid-phase peptide synthesis resins and linkers
An In-depth Technical Guide to Solid-Phase Peptide Synthesis: Resins and Linkers
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the cornerstone of peptide science, enabling the routine and automated synthesis of peptides for a vast array of applications in research, diagnostics, and therapeutics.[1][2][3] The elegance of SPPS lies in its foundational principle: the stepwise assembly of an amino acid chain anchored to an insoluble solid support, or resin.[1][4] This approach elegantly sidesteps the laborious purification of intermediates inherent in solution-phase synthesis, replacing it with simple filtration and washing steps.[2][3] The success of any peptide synthesis is critically dependent on the judicious selection of the resin and the linker—the molecular bridge that tethers the nascent peptide to the solid support. This guide provides a comprehensive exploration of the core principles governing SPPS resins and linkers, offering researchers, scientists, and drug development professionals a detailed understanding of the chemistry, selection criteria, and practical application of these essential components.
The Foundation of SPPS: The Solid Support (Resin)
The resin is the insoluble matrix upon which the entire peptide synthesis is orchestrated. An ideal resin must be chemically inert to the repeated cycles of coupling and deprotection, yet provide a suitable environment for these reactions to proceed with high efficiency.[5] Key properties of a resin dictate its performance and suitability for a given synthesis.
Critical Properties of SPPS Resins
-
Mechanical and Chemical Stability: The resin must be robust enough to withstand the physical stresses of agitation and filtration, and chemically stable to the diverse reagents used in SPPS, including acids, bases, and coupling agents.[5]
-
Swelling: Resins must swell adequately in the solvents used for synthesis (e.g., DMF, DCM, NMP).[5] This swelling creates a porous, gel-like matrix, allowing reagents to freely access the growing peptide chains within the resin beads.[5] Insufficient swelling can lead to incomplete reactions and promote peptide aggregation.[5]
-
Loading Capacity: This parameter, expressed in millimoles per gram (mmol/g), defines the amount of the first amino acid that can be attached to the resin.[5] The choice of loading capacity is a balance between maximizing yield and preventing steric hindrance and aggregation, which can become problematic at high loadings, especially for longer or more complex peptides.[5]
Common Resin Core Matrices
The choice of the polymer backbone of the resin is a critical first step, influencing the chemical and physical properties of the solid support.
1.2.1. Polystyrene (PS) Resins
Polystyrene resins, typically cross-linked with 1-2% divinylbenzene (DVB), are the most widely used solid supports in SPPS.[5][6] They are inexpensive, readily available, and chemically inert.[7] The degree of cross-linking is a crucial parameter: lower cross-linking (e.g., 1% DVB) allows for greater swelling and better reagent accessibility but results in lower mechanical stability.[5]
-
Advantages: Cost-effective, high loading capacity, chemically stable, and easy to handle.[5][7]
-
Disadvantages: The hydrophobic nature of polystyrene can lead to poor solvation and aggregation of growing peptide chains, particularly for hydrophobic or long sequences.[5]
1.2.2. Polyethylene Glycol (PEG)-Grafted Resins
To address the hydrophobicity of polystyrene, PEG-grafted resins were developed. These consist of a polystyrene core with flexible PEG chains grafted onto the surface (e.g., TentaGel®).[5] The PEG chains create a more hydrophilic environment that mimics solution-phase conditions, improving solvation of the peptide chain and reducing aggregation.[5]
-
Advantages: Improved solvation, reduced aggregation, and excellent swelling in a wide range of solvents.[5]
-
Disadvantages: Higher cost and generally lower loading capacities compared to pure polystyrene resins.[5]
1.2.3. Polyamide Resins
Polyamide-based resins offer an alternative with excellent solvation properties, making them suitable for the synthesis of long and difficult sequences.[5] However, they are more expensive and can have lower mechanical stability.[5][7]
Visualization: The SPPS Workflow
The following diagram illustrates the fundamental cyclical process of Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
The Linchpin of SPPS: Linkers
The linker is a bifunctional chemical moiety that connects the nascent peptide chain to the insoluble resin support.[8] Its chemical nature is of paramount importance as it dictates the conditions required for the final cleavage of the peptide from the resin and determines the functionality of the peptide's C-terminus (e.g., carboxylic acid or amide).[5][9]
The Principle of Orthogonal Protection
Modern SPPS relies heavily on the concept of orthogonal protection.[10][11] This strategy employs multiple classes of protecting groups that can be selectively removed under different chemical conditions.[11][12] In the widely used Fmoc/tBu strategy:
-
Temporary Nα-protecting group (Fmoc): This group is base-labile and is removed at the beginning of each cycle with a mild base, typically piperidine.[13]
-
Permanent side-chain protecting groups (e.g., tBu, Trt): These are acid-labile and remain intact during the synthesis cycles but are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[10][13]
The linker's stability must be compatible with this scheme, remaining stable to the conditions of Nα-deprotection while being cleavable under the final desired conditions.
Major Classes of Linkers and Their Applications
The choice of linker is dictated by the desired C-terminal functionality of the final peptide.
2.2.1. Linkers for Peptides with a C-terminal Carboxylic Acid
These linkers typically form an acid-labile ester bond with the first amino acid.
-
Wang Resin: This is the most widely used resin for synthesizing C-terminal acid peptides via Fmoc chemistry.[14] The p-alkoxybenzyl alcohol linker forms a benzyl ester with the first amino acid.[5][8] Cleavage requires a strong acid, typically 95% TFA, which simultaneously removes most acid-labile side-chain protecting groups.[5][8]
-
Causality: The stability of the Wang linker to the piperidine used for Fmoc removal, coupled with its lability to strong acid, makes it perfectly suited for the standard Fmoc/tBu strategy. However, loading the first amino acid can sometimes lead to racemization, especially for residues like Cysteine and Histidine.[8]
-
-
2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-labile, allowing for cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM).[15][16] This key feature allows for the synthesis of fully protected peptide fragments, which can be used in subsequent segment condensation strategies.[5][15]
2.2.2. Linkers for Peptides with a C-terminal Amide
Peptide amides are common in nature and often exhibit enhanced stability and biological activity.
-
Rink Amide Resin: This is the most popular resin for generating C-terminal peptide amides using the Fmoc strategy.[1][17] The linker is cleaved with strong acid (e.g., 95% TFA) to yield the peptide amide.[7]
-
Causality: The Rink Amide linker provides a robust and reliable method for producing peptide amides, and its cleavage conditions are fully compatible with the simultaneous deprotection of tBu-based side-chain protecting groups.[18]
-
-
Sieber Amide Resin: This resin features a xanthenyl linker that is significantly more acid-labile than the Rink Amide linker.[7][19] It allows for the cleavage of protected peptide amides from the resin using very mild acidic conditions (e.g., 1% TFA in DCM).[19]
-
Causality: The hyper-acid lability of the Sieber linker is advantageous when the final peptide is sensitive to strong acid or when a protected peptide amide fragment is the desired product for further ligation chemistry.[20]
-
Data Presentation: Comparison of Common SPPS Resins and Linkers
| Resin Name | Linker Type | Final C-Terminus | Cleavage Conditions | Key Advantages | Primary Limitations |
| Merrifield | Chloromethyl | Carboxylic Acid | Strong Acid (HF) | Foundational resin for Boc chemistry.[5] | Requires hazardous HF for cleavage.[13][21] |
| Wang | p-Alkoxybenzyl Alcohol | Carboxylic Acid | Strong Acid (95% TFA) | Robust, economical, widely used for standard peptides with Fmoc chemistry.[5][8][14] | Risk of racemization for sensitive C-terminal residues (e.g., Cys, His).[8] |
| 2-Chlorotrityl (2-CTC) | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (1-5% TFA) | Prevents racemization and diketopiperazine formation; allows synthesis of protected fragments.[7][8][15] | Higher cost; cleavage can yield a reactive trityl cation.[8][15] |
| Rink Amide | Tris(alkoxy)benzamide | Amide | Strong Acid (95% TFA) | The standard for Fmoc synthesis of peptide amides.[1][17] | Cleavage requires strong acid. |
| Sieber Amide | Xanthenyl | Amide | Very Mild Acid (1% TFA) | Allows cleavage of protected peptide amides; good for acid-sensitive peptides.[7][19][20] | More expensive than Rink Amide. |
Visualization: Linker Cleavage Mechanisms
This diagram illustrates the relationship between linker choice, cleavage conditions, and the resulting peptide product.
Caption: Decision pathway for linker selection based on desired cleavage and product.
Experimental Protocols: A Self-Validating System
The following protocols represent standard, field-proven methodologies for key SPPS workflows. Each step is designed to be monitored, ensuring a self-validating process.
Protocol 1: Resin Swelling and Preparation
Causality: Proper swelling is essential to ensure that the reactive sites within the resin beads are fully accessible to reagents.[5] Incomplete swelling is a primary cause of failed or low-yield syntheses.
-
Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into a suitable reaction vessel.
-
Add the primary synthesis solvent (e.g., 10 mL of N,N-Dimethylformamide (DMF) per gram of resin).
-
Agitate the suspension gently (e.g., using a shaker or nitrogen bubbling) for at least 30 minutes at room temperature.
-
Validation: Visually confirm that the resin beads have increased in volume and appear translucent.
-
Drain the solvent by filtration.
Protocol 2: Fmoc-Deprotection Cycle
Causality: The complete removal of the Fmoc group is critical before the next amino acid is coupled. Incomplete deprotection will result in deletion sequences (peptides missing an amino acid).
-
To the swelled resin from the previous step, add a 20% (v/v) solution of piperidine in DMF (10 mL per gram of resin).
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram).
-
Validation: A small sample of the resin beads can be taken for a Kaiser test. A positive test (deep blue beads) indicates the presence of a free primary amine, confirming successful deprotection.
Protocol 3: Amino Acid Coupling
Causality: The goal is to drive the formation of the peptide bond to completion. Using an excess of activated amino acid and coupling reagents ensures a high coupling efficiency, minimizing the formation of truncated peptides.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HATU (3.9 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (8 equivalents), to the amino acid solution to activate it. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL per gram).
-
Validation: A Kaiser test on a small sample of resin should be negative (yellow/colorless beads), indicating that all free amines have been coupled. If the test is positive, the coupling step should be repeated.
Protocol 4: Final Cleavage and Deprotection from Wang Resin
Causality: The cleavage cocktail contains a strong acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups. It also includes "scavengers" to trap the reactive cationic species (e.g., t-butyl cations) generated during deprotection, which could otherwise cause unwanted side reactions with sensitive amino acid residues like Tryptophan or Methionine.
-
Wash the final peptide-resin with Dichloromethane (DCM) (3 x 10 mL per gram) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For a standard peptide, "Reagent B" (TFA/Phenol/Water/Triisopropylsilane, 88:5:5:2 v/v/v/v) is effective.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
-
Validation: The crude peptide should be analyzed by HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.
Conclusion: Strategic Selection for Synthesis Success
The solid support and its associated linker are not merely passive components in SPPS; they are active participants that define the strategic possibilities of a synthesis. A thorough understanding of the interplay between the resin matrix, linker chemistry, and the chosen protection strategy is fundamental to the successful synthesis of peptides. By carefully considering the properties of the target peptide—its length, sequence, and desired C-terminal functionality—the modern peptide chemist can select a resin and linker system that minimizes side reactions, simplifies purification, and ultimately maximizes the yield and purity of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers to make these critical decisions with confidence, paving the way for new discoveries in science and medicine.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis. ChemPep.
- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec.
- Fluorochem. (n.d.). SPPS Resins for Peptide Synthesis. Fluorochem.
- Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Sunresin.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.
- Sigma-Aldrich. (n.d.). Sieber Amide resin Novabiochem. Sigma-Aldrich.
- Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech.
- MySkinRecipes. (n.d.). Sieber Amide Resin. MySkinRecipes.
- White, P. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7.
- BOC Sciences. (n.d.).
- ChemPep. (n.d.). 2-Chlorotrityl Chloride Resin. ChemPep.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 143-155.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. NINGBO INNO PHARMCHEM CO.,LTD.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis. AltaBioscience.
- Sunresin Life Sciences. (n.d.). Seplife® 2-Chlorotrityl Chloride Resin (2-CTC Resin). Sunresin Life Sciences.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Base Resins for Peptide Synthesis. Sigma-Aldrich.
- AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec.
- LibreTexts Chemistry. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method. LibreTexts.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage.
- Senn Chemicals. (n.d.). Solid Phase Peptide Synthesis (SPPS). Senn Chemicals.
- LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein.
- ACS Publications. (n.d.). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Researcher's Guide to Linker Selection for C-Terminal Acid Peptides. Benchchem.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- ResearchGate. (2025). ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
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The Genesis and Application of the Fmoc-PAL-Linker: A Technical Guide for Advanced Peptide Synthesis
Foreword: The Quest for a Stable Yet Labile Anchor in Peptide Chemistry
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge between the growing peptide chain and the insoluble resin—is a critical determinant of the success of the entire synthetic endeavor. The ideal linker must remain steadfast throughout the iterative cycles of deprotection and coupling, yet yield to specific, controlled conditions for the final cleavage of the desired peptide. The evolution of SPPS has been marked by the pursuit of linkers with finely tuned lability, designed to be orthogonal to the protecting group strategies employed. This guide delves into the discovery, development, and application of one such pivotal innovation: the 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL-Linker), a cornerstone of modern Fmoc-based peptide amide synthesis.
A Historical Perspective: The Need for an Acid-Labile Handle for Peptide Amides
The advent of Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry in the 1970s, pioneered by Sheppard and his colleagues, offered a milder alternative to the harsh HF cleavage conditions of the traditional Boc/Bzl strategy.[1] This new paradigm, however, necessitated the development of novel linkers that were stable to the basic conditions used for Fmoc group removal (typically piperidine) but readily cleaved by mild acids to release the final peptide.
Early efforts to produce C-terminal peptide amides often relied on linkers that were either not fully compatible with the Fmoc strategy or prone to side reactions. The challenge lay in creating a linker that could be efficiently cleaved by trifluoroacetic acid (TFA) without premature cleavage during the synthesis and without generating reactive species that could modify sensitive amino acid residues.
It was against this backdrop that the PAL linker emerged from the laboratories of George Barany and Fernando Albericio. Their seminal 1990 publication in The Journal of Organic Chemistry detailed the synthesis and application of this novel handle, designed specifically for the mild, acid-catalyzed synthesis of C-terminal peptide amides.[2][3] The PAL linker's design, featuring a tris(alkoxy)benzylamine core, provided enhanced acid lability compared to its predecessors, allowing for efficient cleavage under milder TFA concentrations.
The Chemistry of the this compound: Structure and Mechanism
The full chemical name of the PAL linker is 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid.[4][5] Its structure is key to its function. The two methoxy groups on the phenoxy ring are electron-donating, which stabilize the carbocation intermediate formed during acid-catalyzed cleavage. This stabilization lowers the activation energy for cleavage, making the linker more susceptible to acidolysis than other linkers like the Rink amide linker.
Chemical Structure
The this compound is comprised of several key functional components:
-
A valeric acid spacer: This provides a flexible chain to connect the phenoxy core to the solid support.
-
A 3,5-dimethoxyphenoxy group: The electron-rich aromatic ring is crucial for the acid lability of the linker.
-
An aminomethyl group: This is the point of attachment for the first Fmoc-protected amino acid.
-
An Fmoc protecting group: This protects the amino group of the linker during its attachment to the resin.
Caption: Chemical structure of the this compound.
Mechanism of Acid-Catalyzed Cleavage
The cleavage of the peptide from the PAL resin is an acid-catalyzed process that proceeds via an SN1-type mechanism.
-
Protonation: The ether oxygen of the dimethoxybenzyl group is protonated by a strong acid, typically TFA.
-
Carbocation Formation: The protonated ether linkage cleaves, leading to the formation of a resonance-stabilized tertiary carbocation on the linker.
-
Peptide Release: The C-terminal peptide amide is released from the resin.
-
Scavenging: The reactive carbocation is quenched by scavenger molecules present in the cleavage cocktail to prevent side reactions with nucleophilic amino acid side chains.[6]
Caption: Simplified mechanism of PAL linker cleavage.
Experimental Protocols: A Field-Proven Guide
The following protocols are designed to be self-validating, with checkpoints and considerations to ensure successful synthesis.
Loading of this compound onto Aminomethyl Resin
This protocol describes the attachment of the this compound to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene.
Materials:
-
Aminomethyl resin (e.g., 100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Swell the aminomethyl resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the solvent.
-
Linker Activation: In a separate flask, dissolve this compound (2.0 eq relative to resin substitution), HOBt (2.0 eq), and DIC (2.0 eq) in DMF (5 mL). Allow the solution to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF (10 mL). Agitate for 30 minutes.
-
Final Washes: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.
-
Substitution Level Determination: The loading of the linker can be determined by spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.
Solid-Phase Peptide Synthesis on PAL Resin
This workflow outlines the steps for peptide chain elongation on the prepared PAL resin.
Caption: General workflow for Fmoc-SPPS on PAL resin.
Cleavage and Deprotection: Choosing the Right Cocktail
The final step of releasing the peptide from the PAL resin and removing side-chain protecting groups is achieved with a TFA-based cleavage cocktail. The composition of this cocktail is critical, especially for peptides containing sensitive residues.[7]
| Reagent Cocktail | Composition (v/v/w) | Recommended Use Cases and Rationale |
| Standard (Reagent B) | TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues. TIS is an efficient scavenger for cations generated from t-butyl and trityl protecting groups.[7] |
| For Trp-containing peptides (Reagent R) | TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2) | Thioanisole and EDT are effective scavengers to prevent the alkylation of the indole side chain of tryptophan. Minimizes reattachment of the peptide to the resin.[7] |
| For Cys, Met, Tyr-containing peptides (Reagent K) | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues. Phenol protects tyrosine, while thioanisole and EDT protect cysteine and methionine. |
| Low-Odor Cocktail (Reagent L) | TFA/TIS/Dithiothreitol (DTT)/H₂O (88:2:5:5) | DTT replaces the pungent thiols (EDT, thioanisole), making it a less odorous option. Effective for most sensitive residues.[7] |
General Cleavage Protocol:
-
Resin Preparation: After the final wash, dry the peptide-resin thoroughly under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail (10-20 mL per gram of resin) to the dried resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
Advantages and Limitations of the PAL Linker
Advantages:
-
High Acid Lability: Allows for efficient cleavage under mild TFA conditions, compatible with the Fmoc/tBu strategy.[8]
-
Clean Cleavage: Generally provides clean cleavage with minimal side product formation when appropriate scavengers are used.[9]
-
Versatility: Suitable for the synthesis of a wide range of peptide amides.[2]
-
Good Performance in Difficult Syntheses: PAL resin has been reported to yield cleaner products in the synthesis of long peptide sequences.[8]
Limitations:
-
Potential for Side Reactions: Like other alkoxybenzyl-type linkers, cleavage generates carbocations that can lead to alkylation of sensitive residues if not properly scavenged.[6] Tryptophan is particularly susceptible to modification.[7]
-
Linker Fragmentation: Under certain cleavage conditions, fragmentation of the linker itself can occur, leading to byproducts where a portion of the linker remains attached to the peptide.[6]
Conclusion: An Enduring Tool in the Peptide Chemist's Arsenal
The this compound, born out of the need for a robust and versatile handle for Fmoc-based peptide amide synthesis, has stood the test of time. Its well-understood chemistry, predictable performance, and adaptability have solidified its place as a workhorse in both academic and industrial laboratories. While newer linkers continue to be developed, the foundational principles embodied in the PAL linker—balancing stability with controlled lability—remain central to the art and science of solid-phase peptide synthesis. A thorough understanding of its history, mechanism, and the practical nuances of its application, as outlined in this guide, empowers researchers to harness its full potential in the synthesis of complex and biologically important peptides.
References
-
Aapptec (n.d.). Cleavage Cocktails. Aapptec Peptides. Retrieved January 4, 2026, from [Link]
-
Albericio, F., Kneib-Cordonier, N., Biancalana, S., Gera, L., Masada, R. I., Hudson, D., & Barany, G. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(12), 3730–3743. [Link]
-
Albericio, F., de la Torre, B. G., & Noki, S. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Albericio, F., Kneib-Cordonier, N., Biancalana, S., Gera, L., Masada, R. I., Hudson, D., & Barany, G. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. Research Solutions. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved January 4, 2026, from [Link]
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI. [Link]
-
Machado, E. S., Miranda, M. T. M., & Ruggiero, J. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. InTech. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]
-
Saneii, H., Noki, S., de la Torre, B. G., & Albericio, F. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 29(5), 1083. [Link]
-
Bofill, J. M., et al. (2009). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved January 4, 2026, from [Link]
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
Lam, K. S., et al. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
- Albericio, F. (n.d.). Fernando Albericio. Google Scholar.
-
Liu, W., et al. (2010). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health. [Link]
-
Vágner, J., et al. (2008). Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved January 4, 2026, from [Link]
-
Albericio, F., & De La Torre, B. (2018). Bi- and tri-orthogonal linkers for bioconjugation. Morressier. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Harris, P. W. R., et al. (2011). An improved procedure for the preparation of aminomethyl polystyrene resin and its use in solid phase (peptide) synthesis. ResearchGate. [Link]
-
Avilés-Moreno, J. R., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. [Link]
Sources
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- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. echemi.com [echemi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Fmoc-Pal-Linker: Physicochemical Characteristics and Applications in Solid-Phase Peptide Synthesis
Introduction: The Pivotal Role of the PAL Linker in Modern Peptide Chemistry
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the success and versatility of the synthetic strategy. The Fmoc-Pal-Linker, chemically defined as 5-[4-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,5-dimethoxyphenoxy]pentanoic acid, has emerged as a cornerstone for the production of C-terminal peptide amides.[1][2] Its prevalence stems from a finely tuned acid lability that ensures the integrity of the peptide-resin linkage throughout the iterative, base-mediated Nα-Fmoc deprotection cycles, while permitting efficient cleavage under moderately acidic conditions to yield the desired peptide amide.[1]
This guide provides a comprehensive technical overview of the this compound, detailing its physicochemical properties, chemical reactivity, and field-proven protocols for its application. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile tool for the synthesis of simple to complex peptide amides. We will delve into the causality behind experimental choices, ensuring a robust and reproducible implementation of this linker in your synthetic workflows.
Physicochemical Characteristics
The this compound is a white to off-white powder, a physical characteristic that is consistent across various commercial suppliers.[3][4] Its molecular structure, comprising a fluorenylmethoxycarbonyl (Fmoc) protecting group, a substituted phenoxyacetic acid core, and a valeric acid spacer, imparts a unique set of properties that are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₉H₃₁NO₇ | [3] |
| Molecular Weight | 505.5 g/mol | [3] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 178-180 °C | |
| CAS Number | 115109-65-4 | [3] |
| Purity (typical) | ≥ 95% (HPLC) | [3] |
| Storage Conditions | ≤ -4 °C | [3] |
Solubility Profile: While comprehensive quantitative solubility data is not extensively published, the this compound exhibits good solubility in common solvents used for solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This favorable solubility is crucial for efficient coupling to the solid support.[3]
-
¹H and ¹³C NMR: Resonances corresponding to the aromatic protons of the fluorenyl group, the methoxy and aromatic protons of the phenoxy ring, the aliphatic protons of the valeric acid chain, and the characteristic carbonyl and carbamate carbons.
-
FT-IR: Characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to its calculated molecular weight.
Chemical Reactivity and Principles of Application
The utility of the this compound in SPPS is dictated by the orthogonal stability of its two key functional groups: the base-labile Fmoc protecting group and the acid-labile phenoxy ether linkage that ultimately anchors the peptide to the resin.
The Fmoc Protecting Group: A Gateway to Peptide Elongation
The N-terminal Fmoc group serves as a temporary shield for the linker's amino group, preventing its participation in unintended side reactions. Its removal is typically achieved through treatment with a secondary amine base, most commonly a 20% solution of piperidine in DMF.[5][6][7] The mechanism proceeds via a β-elimination pathway, which is both rapid and clean, ensuring the availability of the primary amine for coupling of the first amino acid.
Figure 2: Simplified mechanism of PAL linker cleavage.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and solid support used.
Protocol 1: Coupling of this compound to Aminomethylated Resin
This protocol describes the attachment of the this compound to a standard aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DMF (3x).
-
In a separate vial, dissolve this compound (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.
-
Wash the resin as in step 6 and dry under vacuum.
Protocol 2: Nα-Fmoc Deprotection
This is a standard protocol for the removal of the Fmoc group during SPPS on a PAL-functionalized resin. [5][6][7][8] Materials:
-
Fmoc-peptide-PAL-resin
-
20% (v/v) Piperidine in DMF
-
DMF
Procedure:
-
Swell the Fmoc-peptide-PAL-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the slurry for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
Protocol 3: Cleavage of the Peptide Amide from the PAL Resin
The final cleavage of the peptide from the PAL resin is achieved using a trifluoroacetic acid (TFA) cocktail containing scavengers to prevent side reactions. The choice of scavengers depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Reagent K (for peptides containing Trp, Met, Cys, Tyr): [9][10]* 82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Reagent R (recommended for peptides with Arg(Pbf/Pmc) and Trp on PAL resin): [10][11]* 90% TFA
-
5% Thioanisole
-
3% 1,2-Ethanedithiol (EDT)
-
2% Anisole
Procedure:
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Add the appropriate cleavage cocktail to the resin (10-20 mL per gram of resin) in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold excess).
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide under vacuum.
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. eqipped.com [eqipped.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: Standard Procedure for Fmoc-Pal-Linker Cleavage from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the PAL Linker in Peptide Amide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of linker is a pivotal decision that dictates the C-terminal functionality of the final peptide. For the synthesis of peptide amides, the 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) linker has established itself as a robust and versatile tool.[1] Its chemical stability throughout the iterative cycles of Fmoc deprotection and amino acid coupling, combined with its susceptibility to acid-catalyzed cleavage, makes it an ideal choice for producing C-terminal peptide amides.[1] The PAL linker is chemically inert, which prevents the formation of soluble by-products upon cleavage, thereby simplifying the purification process.[1] This application note provides a comprehensive guide to the standard procedures for cleaving peptides from the PAL linker-functionalized resin, delving into the underlying chemistry, offering detailed protocols, and presenting troubleshooting strategies to ensure high yield and purity of the target peptide amide.
The Mechanism of Acid-Catalyzed Cleavage
The cleavage of the peptide from the PAL linker is an acid-catalyzed process, most commonly achieved using a high concentration of trifluoroacetic acid (TFA).[2][3] The strong acid protonates the amide bond connecting the peptide to the linker, rendering it susceptible to nucleophilic attack by water or other scavenger molecules present in the cleavage cocktail. This results in the release of the peptide with a C-terminal amide functionality.
Simultaneously, the acidic environment facilitates the removal of acid-labile side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc), from the amino acid residues.[2][4] This global deprotection is a key advantage of the TFA cleavage strategy. However, the cleavage of these protecting groups generates highly reactive cationic species.[5] If left unchecked, these carbocations can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[3][5]
To mitigate these side reactions, nucleophilic reagents known as "scavengers" are incorporated into the TFA cleavage cocktail.[5] These scavengers act as traps for the reactive cations, preventing them from modifying the peptide.[3] The selection of an appropriate scavenger or a combination thereof is critical and depends on the amino acid composition of the peptide.[2]
Visualizing the Cleavage Workflow
Caption: A streamlined workflow for the cleavage of peptides from PAL resin.
Standard Protocol for Fmoc-Pal-Linker Cleavage
This protocol outlines the standard procedure for cleaving a peptide from a PAL-functionalized resin. It is recommended to perform a small-scale trial cleavage on 20-50 mg of resin to optimize conditions before proceeding with a larger scale reaction.[5]
Materials:
-
Dried peptide-PAL-resin
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol, thioanisole)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM) for washing (optional)
-
Reaction vessel (e.g., glass scintillation vial with a screw cap)
-
Shaker or rotator
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (optional, 3x) to remove any residual DMF and shrink the resin.
-
Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[5]
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood as TFA is highly corrosive and volatile.
-
Prepare the cleavage cocktail fresh just before use.[4] The choice of cocktail depends on the amino acid composition of the peptide (see Table 1). A commonly used general-purpose cocktail is Reagent K.[6][7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (typically 5-10 mL per gram of resin).[6]
-
Gently agitate the mixture using a shaker or rotator at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups.[3][4] For peptides containing arginine residues with sulfonyl protecting groups, longer reaction times may be necessary.[2][5]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2]
-
A white precipitate of the peptide should form upon contact with the ether.
-
Wash the resin in the funnel with a small amount of fresh TFA and add this filtrate to the ether to maximize recovery.[6]
-
Incubate the ether suspension at -20°C for at least 30 minutes to enhance precipitation.[8]
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers and other organic impurities.[2]
-
After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Selecting the Appropriate Cleavage Cocktail
The composition of the TFA cleavage cocktail is critical for preventing side reactions and ensuring the integrity of the final peptide. The choice of scavengers is dictated by the presence of sensitive amino acid residues in the peptide sequence.[2]
| Cleavage Cocktail | Composition (v/v/v) | Application Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | Suitable for peptides lacking sensitive residues like Cys, Met, or Trp. TIS is a general carbocation scavenger.[3][9] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A widely used "universal" cleavage mixture suitable for peptides containing Cys, Met, Trp, and Tyr.[5][6][7] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for cleaving peptides with Arg(Pbf/Pmc) protecting groups.[2] |
| TFA/DCM/DMS | 14:5:1 | A milder cleavage cocktail, though less common for PAL linkers.[9] |
| TFA/Phenol/H₂O/Thioanisole | 88:5:5:2 | Another option for peptides with multiple sensitive residues. |
Table 1: Common TFA Cleavage Cocktails for PAL-Linker Cleavage.
Decision Tree for Cleavage Cocktail Selection
Caption: A decision-making guide for selecting the appropriate cleavage cocktail.
Expertise from the Field: Troubleshooting and Optimization
Incomplete Cleavage:
-
Symptom: Low yield of the desired peptide.
-
Potential Causes:
-
Insufficient Cleavage Time: Some sequences, particularly those containing multiple arginine residues with bulky protecting groups, may require longer cleavage times.[5]
-
Degraded TFA: Old or improperly stored TFA can lose its efficacy. Always use high-purity, fresh TFA.[8]
-
Inadequate Resin Swelling: Ensure the resin is adequately swollen in the cleavage cocktail to allow for efficient reagent penetration.
-
-
Solutions:
-
Increase the cleavage time and monitor the progress by taking small aliquots for analysis.
-
Use a fresh bottle of high-purity TFA.
-
If the peptide yield is still low after the initial cleavage, the resin can be subjected to a second cleavage treatment.[8]
-
Side Product Formation:
-
Symptom: Presence of unexpected peaks in the HPLC or mass spectrometry analysis of the crude peptide.
-
Potential Causes:
-
Inadequate Scavenging: The choice or amount of scavengers may be insufficient to trap all the reactive carbocations generated during cleavage.[9]
-
Oxidation: Methionine residues are particularly susceptible to oxidation to methionine sulfoxide.
-
-
Solutions:
-
Re-evaluate the cleavage cocktail based on the peptide sequence. For peptides rich in sensitive residues, a more robust scavenger cocktail like Reagent K is recommended.[6]
-
For methionine-containing peptides, the inclusion of reagents like dimethylsulfide (DMS) in the cleavage cocktail can help prevent oxidation.[6]
-
Peptide Precipitation Issues:
-
Symptom: The peptide does not precipitate upon the addition of cold diethyl ether.
-
Potential Causes:
-
Peptide Solubility in Ether: While rare, some peptides may have a degree of solubility in ether.
-
Low Peptide Concentration: If the amount of peptide is very small, precipitation may be difficult to observe.
-
-
Solutions:
-
Concentrate the TFA filtrate under a stream of nitrogen before adding it to the cold ether.[8]
-
Ensure the ether is sufficiently cold (-20°C or lower) and allow for a longer incubation period to maximize precipitation.
-
Conclusion
The cleavage of peptides from the PAL linker is a critical final step in the synthesis of peptide amides. A thorough understanding of the underlying chemical principles, meticulous adherence to established protocols, and the judicious selection of cleavage reagents are paramount to achieving a high yield and purity of the target peptide. By following the guidelines and troubleshooting advice presented in this application note, researchers can confidently and successfully cleave their peptides from the PAL resin, paving the way for subsequent purification and downstream applications.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Use of the Fmoc-PAL-Linker for Solid-Phase Synthesis of C-Terminal Peptide Amides
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein synthesis for research and therapeutic development. The generation of C-terminal peptide amides, a common motif in many biologically active peptides, requires specialized linkers that facilitate their release from the solid support. This application note provides a detailed guide for researchers on the use of the Fmoc-PAL (Peptide Amide Linker), a highly versatile and acid-labile handle for the robust synthesis of peptide amides. We will delve into the chemical principles of the PAL linker, provide validated, step-by-step protocols for its application, and offer expert insights into optimization and troubleshooting.
Introduction: The Role of the PAL Linker in Modern Peptide Synthesis
The choice of linker is a critical parameter in Fmoc-based SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support.[1][2][3] The PAL linker, chemically defined as 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid, was developed by Barany and coworkers and has become a staple for producing C-terminal peptide amides.[4]
Its popularity stems from a finely tuned acid lability. The PAL linker is stable to the basic conditions required for repeated Fmoc-group removal (e.g., piperidine in DMF) but is readily cleaved by moderate-to-strong acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). This allows for the simultaneous cleavage of the peptide from the resin and the removal of most common acid-labile side-chain protecting groups, streamlining the final deprotection step. Studies have shown the acid sensitivity of the PAL linker to be approximately twice that of the more traditional Rink amide linker, which can be advantageous in certain synthetic contexts.[4][5]
Key Advantages of the Fmoc-PAL-Linker:
-
Robust C-Terminal Amide Formation: Reliably yields peptide amides upon cleavage.
-
Orthogonality with Fmoc Chemistry: Stable to the basic conditions of Fmoc deprotection, ensuring peptide chain integrity during synthesis.
-
Clean Cleavage: The linker is chemically inert during synthesis, and its cleavage mechanism can lead to cleaner crude products, particularly in the synthesis of longer peptide sequences.[1][6]
-
Microwave Synthesis Compatibility: Some evidence suggests that PAL resins can provide superior yields in microwave-assisted peptide synthesis protocols.[4][5]
The Chemical Mechanism of the PAL Linker
The PAL linker is typically supplied pre-attached to a solid support, such as aminomethyl (AM) polystyrene, creating a resin ready for peptide synthesis.[4][5] The synthesis proceeds via the free amine on the linker after the removal of its own Fmoc protecting group.
The overall workflow is a multi-stage process involving the sequential addition of N-α-Fmoc-protected amino acids. The final step involves treatment with a strong acid cocktail, which protonates the linker at the benzyl ether linkage. This initiates a cascade that results in the cleavage of the peptide-linker bond, releasing the fully deprotected peptide with a primary amide at its C-terminus.
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjust volumes accordingly for different scales. Always use high-quality, peptide-synthesis-grade reagents and solvents.
Protocol 1: Loading the First Amino Acid
This protocol assumes the use of a pre-made Fmoc-PAL-AM resin with a typical loading capacity of 0.50 - 0.80 mmol/g.[4]
-
Resin Swelling:
-
Weigh 200 mg of Fmoc-PAL-AM resin (assuming ~0.6 mmol/g loading, equals ~0.12 mmol) and place it into a fritted reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF).
-
Gently agitate (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes to swell the resin beads. Drain the DMF.
-
-
Fmoc Deprotection of the Linker:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution. This two-step process ensures complete deprotection.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. Perform a sequence of washes (5 mL each, agitating for 1 minute before draining):
-
DMF (x3)
-
Isopropanol (IPA) (x2)
-
DMF (x3)
-
-
Perform a Kaiser test (or other ninhydrin-based test) on a few beads. A positive result (dark blue beads) confirms the presence of the free primary amine on the linker.
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq., 0.3 mmol) and a coupling activator like HATU (2.9 eq., 0.29 mmol) in 3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash and Capping (Optional but Recommended):
-
Drain the coupling solution and wash the resin with DMF (x3).
-
Perform a Kaiser test. A negative result (clear/yellow beads) indicates a successful coupling.
-
If the test is positive, you can either re-couple or cap the unreacted amines. To cap, add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (x3) and IPA (x2) before proceeding to the next cycle.
-
Protocol 2: Peptide Chain Elongation
Repeat this cycle for each subsequent amino acid in your sequence.
-
Fmoc Deprotection: Perform the two-step deprotection with 20% piperidine in DMF as described in Protocol 1, Step 2.
-
Washing: Perform the DMF/IPA/DMF wash sequence as described in Protocol 1, Step 3. Confirm the presence of the free N-terminal amine with a Kaiser test.
-
Coupling: Activate and couple the next Fmoc-amino acid (3 eq.) as described in Protocol 1, Step 4.
-
Washing: Wash the resin with DMF (x3). Confirm coupling completion with a Kaiser test.
Protocol 3: Final Cleavage and Deprotection
Safety First: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Perform all steps in a certified fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Final Fmoc Removal: After the last coupling cycle, remove the N-terminal Fmoc group using the standard deprotection protocol.
-
Resin Preparation for Cleavage:
-
Wash the peptide-resin thoroughly with DMF (x3), IPA (x2), and finally, Dichloromethane (DCM) (x5).[7]
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator. Residual DMF can inhibit the cleavage reaction.
-
-
Cleavage Reaction:
-
Prepare the appropriate cleavage cocktail (see Table 1 below). For a 0.1 mmol synthesis, a total volume of 2-3 mL is typically sufficient.
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Stopper the vessel and agitate gently at room temperature for 2-3 hours. Reaction time may need optimization depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 15 mL conical tube).
-
Wash the resin beads once or twice with a small volume of fresh TFA to recover any remaining peptide, and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.[8]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Recovery and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet once more with cold ether to remove residual scavengers, centrifuge, and decant again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization.
-
Selecting the Optimal Cleavage Cocktail
The cleavage cocktail's primary role is to remove protecting groups and release the peptide. Its secondary, but equally critical, role is to "scavenge" the highly reactive carbocations generated from the acid-labile protecting groups (e.g., t-Butyl) and the linker itself. Failure to trap these cations can lead to irreversible modification of sensitive amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
| Cocktail Name | Composition (v/v/w) | Primary Application | Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides without highly sensitive residues (Trp, Cys, Met). | A good, low-odor starting point for most sequences. TIS is an excellent carbocation scavenger. Water helps prevent aspartimide formation. |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | "Universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Tyr, and Arg(Pbf/Pmc). | Highly effective but also highly malodorous due to the thiol components. Phenol acts as a scavenger for Tyr. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides containing Trp synthesized on PAL resin.[8] | Specifically formulated to minimize reattachment of the peptide to the linker via the Trp side chain.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | Incomplete Coupling: Monitored by Kaiser test. | Re-couple the problematic amino acid. Use a more potent activator or extend coupling time. |
| Premature Chain Termination: Incomplete Fmoc deprotection. | Ensure fresh 20% piperidine/DMF solution. Extend deprotection time if necessary. | |
| Peptide Aggregation: Common with hydrophobic sequences. | Synthesize at a lower substitution level. Add chaotropic salts or use a PEG-based resin (e.g., PAL-PEG-PS).[9] | |
| Unexpected Mass in Final Product (+56, +72, etc.) | Alkylation of Side Chains: Ineffective scavenging of t-butyl cations or other protecting group fragments. | Select a cleavage cocktail with appropriate scavengers for your sequence (e.g., use EDT/thioanisole for Met/Cys, see Table 1). |
| Reattachment to Resin: Cations from the linker can alkylate Trp side chains.[8] | Use a Trp-specific cleavage cocktail like Reagent R.[8] | |
| Incomplete Cleavage | Sluggish Reaction: Steric hindrance or aggregation may slow the cleavage reaction. | Extend the cleavage time to 4-6 hours. Ensure the resin is completely dry before adding the TFA cocktail. |
| Formation of Deletions Sequences (M-18) | Aspartimide Formation: Particularly at Asp-Gly or Asp-Ser sequences. | Add 1-5% water to the cleavage cocktail. Use HOBt in the coupling activation step. |
Conclusion
The this compound is a powerful and reliable tool for the synthesis of C-terminal peptide amides. Its favorable acid-lability profile, compatibility with standard Fmoc-SPPS protocols, and tendency to produce clean crude products make it an excellent choice for both routine and complex peptide synthesis campaigns. By understanding the underlying chemical principles and adhering to optimized protocols for loading, elongation, and cleavage, researchers can confidently and efficiently generate high-quality peptide amides for a wide range of applications in science and medicine.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Coin, I., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. Retrieved from [Link]
-
SLS. (n.d.). Fmoc-PAL AM resin Novabiochem. Retrieved from [Link]
-
Wang, Y., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 18(8), 9059-71. Retrieved from [Link]
-
Taleb, R., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Molecules, 18(1), 795-817. Retrieved from [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Retrieved from [Link]
-
Yraola, F., et al. (2005). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. Tetrahedron Letters, 46(52), 9049-9052. Retrieved from [Link]
-
Kumar, V. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
Natarajan, A., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(50), 31213-31225. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Delso, I., et al. (2019). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 17(3), 502-508. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Fmoc-PAL AM resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Pal-Linker coupling methods with activated amino acids
Application Note & Protocol Guide
Topic: Fmoc-Pal-Linker Coupling Methods with Activated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview of the principles and methods for coupling Fmoc-protected activated amino acids to the PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linker, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for generating C-terminal peptide amides. We delve into the underlying chemical mechanisms, present detailed, field-tested protocols for key coupling reagents such as HBTU and HATU, and offer insights into reaction optimization and troubleshooting. This document is designed to serve as an expert resource, enabling researchers to execute these critical synthetic steps with high efficiency, fidelity, and minimal side reactions.
Introduction: The Role of the PAL Linker in Peptide Amide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, allowing for the rapid assembly of complex sequences.[1] A critical choice in SPPS is the linker, a bifunctional molecule that tethers the nascent peptide chain to the insoluble resin support.[2] The structure of the linker dictates the C-terminal functionality of the cleaved peptide.[3]
The this compound, typically anchored to a polystyrene or PEG-polystyrene resin, is specifically designed for the synthesis of peptides with a C-terminal primary amide.[4][5] This functionality is prevalent in many biologically active peptides, enhancing their stability against enzymatic degradation and often increasing receptor affinity.[1][4] The PAL linker's high acid lability allows the final peptide amide to be cleaved from the support under relatively mild acidic conditions, preserving the integrity of acid-sensitive side-chain protecting groups.[5]
The Chemical Principle: Activation and Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is not spontaneous and requires the "activation" of the incoming Fmoc-amino acid's carboxyl group to make it highly susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.[6][7]
The overall process for each coupling cycle can be broken down into three fundamental steps:
-
Fmoc-Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically with a solution of piperidine in DMF, to expose a free primary amine.[3][8]
-
Amino Acid Activation: The carboxylic acid of the incoming Fmoc-amino acid is converted into a highly reactive intermediate. This is achieved using a coupling reagent.[7]
-
Coupling: The activated amino acid is added to the resin, where the exposed N-terminal amine attacks the activated carboxyl group, forming a new peptide bond.[3]
Mechanism of Amino Acid Activation
Modern SPPS predominantly relies on aminium/uronium or phosphonium salt-based coupling reagents. The two most prominent examples are HBTU and HATU.
-
HBTU/HATU Activation: These reagents react with the carboxylate of the Fmoc-amino acid (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisouronium intermediate. This intermediate is rapidly converted into a more stable active ester (HOBt-ester for HBTU, HOAt-ester for HATU).[9][10][11] The HOAt-ester generated by HATU is particularly effective due to the neighboring group effect of the pyridine nitrogen, which accelerates the subsequent aminolysis step and suppresses racemization.[10][12]
Below is a diagram illustrating the general workflow of a single coupling cycle in Fmoc-SPPS.
Caption: Standard workflow for one amino acid coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes and reagent quantities proportionally for different scales.
Protocol 1: Resin Preparation and Swelling
Causality: Resin swelling is critical. It uncoils the polymer chains and makes the reactive sites (the PAL linker's amine) accessible to reagents. Inadequate swelling is a primary cause of poor coupling efficiency.
-
Place 135-145 mg of Fmoc-PAL-PS resin (assuming a loading of ~0.7 mmol/g) into a suitable reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF).
-
Agitate the resin slurry gently (e.g., using nitrogen bubbling or a shaker) for at least 30 minutes at room temperature. The resin beads should visibly swell.
Protocol 2: Initial Fmoc Deprotection
Causality: The commercially supplied resin has the linker's amine protected with an Fmoc group. This step is required to expose the primary amine for the coupling of the first amino acid.[5]
-
Drain the swelling solvent (DMF) from the reaction vessel.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly by adding and draining 5 mL of DMF. Repeat this wash step 5-7 times to ensure complete removal of piperidine, which would otherwise neutralize the incoming activated amino acid.
Protocol 3: Amino Acid Coupling using HATU
Causality: HATU is a highly efficient coupling reagent, often preferred for sterically hindered amino acids or difficult sequences.[9][13] It promotes rapid coupling and minimizes racemization. Pre-activation ensures the reactive species is formed before it contacts the resin, preventing side reactions.
-
Activation Solution: In a separate vial, dissolve the following reagents in 2 mL of DMF:
-
Fmoc-amino acid (0.4 mmol, 4 equivalents)
-
HATU (0.39 mmol, 3.9 equivalents)
-
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation solution. The solution will typically change color (e.g., to yellow).
-
Allow the solution to pre-activate for 1-2 minutes. Do not wait longer , as the activated species can degrade.
-
Coupling: Add the activation solution to the deprotected, washed resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For notoriously difficult couplings (e.g., Val-Val), the time can be extended or a second coupling (double coupling) may be performed.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
(Optional) Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a double coupling is recommended.
Protocol 4: Final Cleavage from PAL Resin
Causality: A strong acid, Trifluoroacetic Acid (TFA), is required to cleave the bond between the peptide and the PAL linker.[1] Scavengers are essential to trap the highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., Trt, tBu), preventing them from re-attaching to sensitive residues like Tryptophan or Cysteine.[14][15]
-
After the final Fmoc deprotection and washing of the full peptide-resin, wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard choice for most peptides is Reagent K :
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Add 5-10 mL of the cleavage cocktail per gram of resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by HPLC.
The mechanism of activation and coupling is visualized below.
Caption: Mechanism of amino acid activation by HATU and subsequent coupling.
Data Summary & Reagent Comparison
Choosing the right coupling reagent is critical for success. While many options exist, HATU and HBTU are the most common for routine synthesis due to their high efficiency and rapid kinetics.[16][17]
| Reagent | Full Name | Key Features & Use Cases |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highest efficiency, especially for hindered amino acids.[9][13] Minimizes racemization. The gold standard for difficult sequences. |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Very effective and more economical than HATU.[16][17] Excellent for most standard coupling reactions. A reliable workhorse reagent. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classical, cost-effective method. The carbodiimide (DIC) activates the acid, and HOBt traps the active ester to prevent side reactions and suppress racemization.[18] Slower than uronium salts. |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium salt-based reagent. Very effective but can be more difficult to remove byproducts during purification compared to uronium salts. |
Stoichiometry and Reaction Times:
| Component | Equivalents (relative to resin loading) | Recommended Reaction Time |
| Fmoc-Amino Acid | 3 - 5 | 30 - 120 minutes |
| Coupling Reagent (HATU/HBTU) | 2.9 - 4.9 | 30 - 120 minutes |
| Base (DIPEA/NMM) | 6 - 10 | 30 - 120 minutes |
Note: These are starting recommendations. Optimization may be required for specific sequences.
References
- ResearchGate. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Fiveable. (n.d.). HBTU Definition - Organic Chemistry Key Term.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- National Institutes of Health. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
- National Institutes of Health. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Wikipedia. (n.d.). HATU.
- National Institutes of Health. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Wikipedia. (n.d.). HBTU.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- Organic Letters. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides.
- YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids.
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Complex Peptides Using the Fmoc-PAL-Linker
Introduction: The Strategic Choice of the PAL Linker in Complex Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the success of synthesizing complex peptides, particularly those requiring C-terminal amide modifications. The 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL-linker) has emerged as a robust and versatile tool for the synthesis of peptide amides. Its utility stems from its trifluoroacetic acid (TFA)-labile nature, which allows for the release of the peptide amide under conditions that are orthogonal to the base-labile Fmoc protecting group used for the α-amino group of the growing peptide chain. This orthogonality is the cornerstone of modern Fmoc-SPPS, enabling the sequential and controlled assembly of amino acids into complex peptide structures.
This guide provides an in-depth exploration of the this compound, offering not just protocols, but the underlying chemical principles and strategic considerations for its application in the synthesis of challenging peptide sequences. We will delve into the mechanistic details, potential pitfalls, and advanced applications, empowering researchers to leverage the full potential of this invaluable synthetic tool.
The Chemistry of the PAL Linker: A Mechanistic Overview
The PAL linker is an acid-labile handle that, upon cleavage with TFA, yields a C-terminally amidated peptide. The cleavage mechanism involves the protonation of the electron-rich dimethoxybenzyl moiety, which facilitates the formation of a stable carbocation. This, in turn, triggers the release of the peptide amide. The acid sensitivity of the PAL linker is carefully tuned to be compatible with the standard Fmoc/tBu strategy, where side-chain protecting groups are also cleaved by TFA.
Diagram 1: Cleavage Mechanism of a Peptide from the PAL Linker
Caption: The acid-catalyzed cleavage of a peptide amide from the PAL linker.
Resin Selection and Characterization: The Foundation of a Successful Synthesis
The solid support, or resin, is the scaffold upon which the peptide is assembled. The choice of resin can significantly impact the efficiency of the synthesis, especially for long or hydrophobic peptides. For PAL-linker applications, polystyrene (PS) resins, often copolymerized with polyethylene glycol (PEG) to enhance swelling and solvation properties (e.g., TentaGel®), are commonly employed.
| Resin Type | Typical Loading Capacity (mmol/g) | Swelling Characteristics | Key Applications & Considerations |
| Fmoc-PAL-PS | 0.4 - 0.8 | Good swelling in DCM, DMF. | Cost-effective for routine synthesis. May be less suitable for very long or aggregating sequences. |
| Fmoc-PAL-PEG-PS | 0.15 - 0.4 | Excellent swelling in a wide range of solvents. | Ideal for long and "difficult" sequences due to reduced peptide aggregation. |
| ChemMatrix®-PAL | 0.1 - 0.6 | High swelling capacity in polar solvents. | Pure PEG resin, offers an aggregation-minimizing environment. |
Note: The loading capacity of the resin is a critical parameter. A lower loading is often beneficial for the synthesis of long or complex peptides as it minimizes intermolecular interactions and aggregation of the growing peptide chains.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a comprehensive guide for researchers. The rationale behind each step is provided to facilitate a deeper understanding and allow for informed troubleshooting.
Protocol 1: Resin Preparation and First Amino Acid Coupling
The initial step in SPPS is the preparation of the resin and the coupling of the first Fmoc-protected amino acid. Resins functionalized with the PAL linker are typically supplied with the Fmoc group attached to the linker's amino group.
Diagram 2: Workflow for Resin Preparation and First Amino Acid Coupling
Caption: Stepwise process for preparing the PAL resin and attaching the first amino acid.
Materials:
-
Fmoc-PAL-functionalized resin (e.g., Fmoc-PAL-PEG-PS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Fmoc-protected amino acid (first residue)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (for optional capping)
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF or DCM for at least 30 minutes. This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes. The basic piperidine removes the Fmoc protecting group from the PAL linker, exposing the primary amine for coupling.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. This washing step is critical to prevent side reactions in the subsequent coupling step.
-
First Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HOBt in DMF. Add DIPEA (2 equivalents of the amino acid) to activate the carboxyl group. The activation should proceed for a few minutes before adding to the resin.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The activated carboxyl group of the amino acid reacts with the free amine on the linker to form a stable amide bond.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences in the subsequent elongation steps.
Protocol 2: Peptide Chain Elongation
The peptide chain is built by repeating a cycle of Fmoc deprotection and amino acid coupling.
Diagram 3: The Fmoc-SPPS Cycle for Peptide Elongation
Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
The procedure for each cycle is analogous to steps 2-7 in Protocol 1, using the next Fmoc-amino acid in the sequence. The completion of each coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines. A negative test indicates a complete reaction.
Protocol 3: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)
-
Cold diethyl ether
Cleavage Cocktail Selection:
The choice of scavengers is critical to prevent the modification of sensitive amino acid residues by the reactive cationic species generated during cleavage.
| Sensitive Residue(s) | Recommended Cleavage Cocktail (TFA/Scavengers) | Rationale for Scavenger |
| Trp, Met, Tyr, Cys | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues. |
| Arg(Pbf/Pmc), Trp(Boc) | TFA/TIS/water (95:2.5:2.5) | A less odorous and toxic alternative for modern protecting groups. |
| Cys | TFA/TIS/water/EDT (92.5:2.5:2.5:2.5) | EDT is particularly effective at scavenging species that can oxidize cysteine. |
| Trp (on PAL resin) | Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2) | Minimizes reattachment of the peptide to the linker at the tryptophan residue. |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Applications of the this compound
The versatility of the PAL linker extends beyond the synthesis of simple linear peptide amides.
Synthesis of C-Terminally Modified Peptides
The PAL linker can be adapted for the synthesis of peptides with C-terminal N-alkyl amides. This can be achieved through on-resin N-alkylation of the linker prior to peptide chain assembly. For example, a Fukuyama N-alkylation reaction can be performed on the PAL-PEG-PS resin. This approach is valuable for enhancing the pharmacokinetic properties of therapeutic peptides.
On-Resin Peptide Modification and Cyclization
While the PAL linker itself is not typically used for on-resin cyclization due to its acid lability, it can be used in strategies where a peptide is synthesized on the PAL resin, cleaved, and then cyclized in solution. For on-resin cyclization strategies, other linkers that allow for orthogonal cleavage of the peptide from the resin while leaving the side-chain protecting groups intact are generally preferred. However, the PAL linker is suitable for the synthesis of linear precursors for subsequent head-to-tail cyclization.
Troubleshooting and Mitigating Side Reactions
Even with robust protocols, challenges can arise during the synthesis of complex peptides.
-
Aspartimide Formation: A common side reaction, particularly in sequences containing aspartic acid, is the formation of a five-membered aspartimide ring during Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides. To mitigate this, using hindered protecting groups on the aspartic acid side chain (e.g., O-2,4-dichlorobenzyl) or employing faster Fmoc deprotection conditions can be beneficial.
-
Diketopiperazine Formation: The cyclization of the first two amino acids to form a diketopiperazine can lead to premature cleavage from the resin, especially when proline or glycine are in the C-terminal positions. Using a 2-chlorotrityl resin for these sequences can be a better alternative.
-
Aggregation: For long or hydrophobic sequences, peptide chain aggregation can hinder reagent access and lead to incomplete reactions. Using PEGylated resins, such as PAL-PEG-PS, and incorporating pseudoproline dipeptides can disrupt secondary structure formation and improve synthetic outcomes.
Conclusion
The this compound is a cornerstone of modern solid-phase peptide synthesis, providing a reliable and versatile method for the preparation of C-terminal peptide amides. A thorough understanding of its chemistry, coupled with careful selection of resins and reagents, enables the successful synthesis of a wide array of complex peptides. By moving beyond rote protocol execution to a more nuanced, mechanistically informed approach, researchers can effectively troubleshoot challenges and push the boundaries of peptide science.
References
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 98(4), 279–287. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–758. Retrieved from [Link]
-
Rapp Polymere. (n.d.). PAL Linker on TentaGel® R Resin. Retrieved from [Link]
-
Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International journal of peptide and protein research, 34(3), 215–221. Retrieved from [Link]
-
Nielsen, T. E., & Meldal, M. (2005). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & biomolecular chemistry, 3(16), 2975–2982. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Selvaraj, A., Chen, H. T., Huang, A. Y. T., & Kao, C. L. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical communications (Cambridge, England), 53(85), 11684–11687. Retrieved from [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Retrieved from [Link]
-
Bourne, G. T., Meutermans, W. D., Alewood, P. F., McGeary, R. P., Scanlon, M., Watson, A. A., & Smythe, M. L. (1999). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1. The Journal of Organic Chemistry, 64(9), 3095–3101. Retrieved from [Link]
-
Vinogradov, A. A., & Yin, J. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical reviews, 119(17), 10147–10191. Retrieved from [Link]
-
Fields, C. G., Fields, G. B., Noble, R. L., & Cross, J. L. (1991). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. International journal of peptide and protein research, 37(4), 298–303. Retrieved from [Link]
- Löffler, A., & Jessen, H. J. (2015). Cleavage of synthetic peptides. Google Patents.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. European journal of organic chemistry, 2006(12), 2737–2742. Retrieved from [Link]
-
Bourne, G. T., Nielson, J. L., & Smythe, M. L. (2000). Synthesis of cyclic peptides through hydroxyl side-chain anchoring. The Journal of organic chemistry, 65(17), 5090–5098. Retrieved from [Link]
-
Selvaraj, A., Chen, H. T., Huang, A. Y. T., & Kao, C. L. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. ResearchGate. Retrieved from [Link]
-
Albericio, F., & Giralt, E. (1991). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Tetrahedron, 47(45), 9079–9104. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
- Introduction To The FMOC Approach: solid phase peptide syntheses. (2020, August 11). *
The Fmoc-PAL-Linker: A Versatile Tool in Modern Drug Discovery and Development
Introduction: The Strategic Importance of Linker Selection in Peptide Synthesis
In the landscape of contemporary drug discovery, particularly in the synthesis of therapeutic peptides and complex bioconjugates, the choice of a solid-phase linker is a critical determinant of success. The linker, a bifunctional molecule that tethers the nascent peptide chain to an insoluble resin support, dictates not only the C-terminal functionality of the final product but also the conditions under which the peptide is cleaved from the support.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, favored for its mild deprotection conditions, necessitates the use of linkers that are stable to the basic conditions used for Fmoc group removal, yet labile to acidic cleavage at the culmination of the synthesis.
Among the arsenal of linkers available for Fmoc SPPS, the 5-(4'-(Fmoc-aminomethyl)-3',5'-dimethoxyphenoxy)valeric acid (Fmoc-PAL) linker has emerged as a robust and versatile tool.[2][3] Its primary application lies in the synthesis of C-terminal peptide amides, a common motif in biologically active peptides that often enhances stability and receptor affinity. The PAL linker's tris(alkoxy)benzylamine structure confers a moderate acid lability, allowing for cleavage under standard trifluoroacetic acid (TFA) conditions to yield the desired peptide amide.[2] Notably, the PAL linker is recognized for its chemical inertness during peptide assembly and the generation of no soluble by-products upon cleavage, which simplifies downstream purification.[4]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of the Fmoc-PAL-linker in drug discovery and development, catering to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its function and provide step-by-step methodologies for its application in the synthesis of linear peptide amides, cyclic peptides, and as a component in the construction of antibody-drug conjugates (ADCs).
Mechanism of Action: A Closer Look at the this compound
The efficacy of the this compound is rooted in its chemical architecture. The valeric acid moiety provides a spacer and the point of attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin). The core of the linker is the tris(alkoxy)benzylamine system, which is designed to be stable to the piperidine solutions used for Fmoc deprotection but susceptible to acid-catalyzed cleavage. The Fmoc-protected aminomethyl group serves as the attachment point for the first amino acid of the peptide sequence.
The overall workflow involving the this compound can be visualized as a three-stage process:
-
Linker Immobilization and First Amino Acid Coupling: The this compound is first coupled to an amino-functionalized resin. Following the removal of the linker's Fmoc group, the first Fmoc-protected amino acid is coupled to the newly exposed amine.
-
Peptide Elongation: The peptide chain is assembled in the C-to-N direction through iterative cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids.
-
Final Cleavage and Deprotection: Upon completion of the peptide sequence, the resin is treated with a strong acid, typically TFA, which cleaves the bond between the peptide and the linker, concurrently removing the side-chain protecting groups to yield the free peptide amide.
Caption: General workflow for peptide amide synthesis using the this compound.
PART 1: Synthesis of Linear Peptide Amides
The primary and most widespread application of the this compound is in the synthesis of C-terminal peptide amides. The following protocols provide a detailed, step-by-step guide for this process.
Protocol 1: Loading the First Amino Acid onto PAL-Functionalized Resin
This protocol assumes the starting material is a pre-formed PAL-amino resin where the Fmoc group on the linker has been removed.
Materials:
-
PAL-functionalized resin (e.g., PAL-PEG-PS resin)
-
Fmoc-protected amino acid (5 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine solution (20% in DMF)
-
Acetic anhydride
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the PAL-functionalized resin in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection (if necessary): If the PAL resin is supplied with the Fmoc group attached to the linker, it must be removed. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 12 minutes.[5] Drain and wash the resin thoroughly with DMF (6 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (5 eq.) and HOBt (5 eq.) in a minimal amount of DMF. Add DIC (5 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture for at least 2 hours at room temperature. The reaction can be monitored using the Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, a capping step can be performed. After draining the coupling solution, wash the resin with DMF. Add a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) and agitate for 30 minutes. Wash the resin thoroughly with DMF and DCM.
-
Fmoc Quantification: The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[6]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the this compound
This protocol outlines the iterative cycles of deprotection and coupling for peptide chain elongation.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-amino acid-loaded PAL resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA or 2,4,6-collidine
-
20% Piperidine in DMF
-
DMF, DCM, MeOH
Procedure (per cycle):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptidyl-resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 12-15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (at least 6 times).
-
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes. Reaction times may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.
-
Repeat these steps until the desired peptide sequence is assembled.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of releasing the peptide amide from the PAL resin and removing the side-chain protecting groups.
Materials:
-
Peptidyl-PAL-resin (dried)
-
Cleavage cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Cleavage Cocktail Compositions:
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that can be modified by reactive cationic species generated during cleavage.[7]
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail suitable for peptides containing Arg(Pmc/Pbf), Cys(Trt), and Met.[8] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for tryptophan-containing peptides synthesized on PAL resin to minimize reattachment of the peptide to the linker.[8] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and less odorous cocktail suitable for many peptides, especially when Arg(Pbf) and Trp(Boc) are used. TIS is an effective scavenger for t-butyl and trityl cations.[9] |
Procedure:
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed by treating the resin with 20% piperidine in DMF as described previously.[10]
-
Resin Preparation: Thoroughly wash the peptidyl-resin with DMF, followed by DCM, and then dry it under high vacuum for at least 4 hours.[11]
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10-fold excess).
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide can then be purified by HPLC and characterized by mass spectrometry.
PART 2: Advanced Applications in Drug Discovery
The utility of the this compound extends beyond the synthesis of simple linear peptide amides. Its chemical properties make it amenable to more complex synthetic strategies relevant to modern drug development.
Application 1: Synthesis of Cyclic Peptides
Cyclic peptides are of great interest in drug discovery due to their enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic properties compared to their linear counterparts.[13] The PAL linker can be used in a strategy for the synthesis of "head-to-tail" cyclic peptides. This typically involves assembling the linear peptide on the resin, followed by cleavage from the support while maintaining side-chain protection, and subsequent cyclization in solution.
Conceptual Workflow for Cyclic Peptide Synthesis:
-
Linear Peptide Synthesis: The linear peptide precursor is synthesized on a highly acid-labile resin that allows for cleavage with side-chain protecting groups intact. While PAL is moderately acid-labile, for this application, a more acid-sensitive linker like a 2-chlorotrityl or a super acid-labile Rink Amide linker is often preferred to ensure minimal premature deprotection of side chains. However, a modified PAL linker with enhanced acid lability could be employed.
-
Cleavage with Side-Chain Protection: The protected linear peptide is cleaved from the resin using a dilute acid solution (e.g., 1% TFA in DCM).[14]
-
Deprotection of Terminal Groups: The N-terminal Fmoc group and a C-terminal protecting group (if used) are selectively removed.
-
Solution-Phase Cyclization: The deprotected linear peptide is cyclized under high dilution conditions using a suitable coupling reagent (e.g., BOP, HATU) to favor intramolecular cyclization over intermolecular polymerization.[14]
-
Final Deprotection: The side-chain protecting groups are removed from the cyclic peptide using a strong acid cocktail, similar to the final cleavage step in linear peptide synthesis.
Application 2: Synthesis of Peptide-Drug Conjugates (PDCs) and Linkers for Antibody-Drug Conjugates (ADCs)
The PAL linker's chemistry can be adapted for the synthesis of peptide-drug conjugates (PDCs) and as a component of the linker system in antibody-drug conjugates (ADCs).[14][15] In this context, the peptide synthesized on the PAL resin can serve as a cleavable or non-cleavable spacer that connects a cytotoxic drug to a targeting moiety (another peptide or an antibody).
For ADCs, a common strategy involves a cleavable dipeptide linker, such as Val-Cit (valine-citrulline), which is susceptible to cleavage by lysosomal proteases like cathepsin B. A para-aminobenzyl (PAB) group is often used as a self-immolative spacer to release the unmodified drug upon peptide cleavage. The this compound can be utilized to synthesize the peptide portion of such a linker-drug conjugate on a solid support.
Caption: Conceptual workflow for synthesizing a linker-drug conjugate for ADCs using a PAL-resin.
Protocol for Synthesis of a Peptide Linker for ADCs (Conceptual):
-
Synthesis of the Peptide Spacer: Synthesize the desired peptide spacer (e.g., Val-Cit) on a PAL-functionalized resin using the standard SPPS protocol described earlier.
-
Attachment of the Self-Immolative Spacer and Drug:
-
Couple a PAB derivative to the N-terminus of the peptide on the resin.
-
Attach the cytotoxic drug to the PAB moiety. The chemistry for this step is highly specific to the drug's functional groups.
-
-
Cleavage of the Linker-Drug Conjugate: Cleave the entire linker-drug construct from the PAL resin using an appropriate cleavage cocktail.
-
Purification and Characterization: Purify the linker-drug conjugate using HPLC and characterize it by mass spectrometry and NMR.
-
Conjugation to the Antibody: The purified linker-drug conjugate, which typically contains a reactive handle (e.g., a maleimide group), is then conjugated to the targeting antibody, often through the thiol groups of reduced cysteine residues.[15]
Conclusion: The Enduring Relevance of the this compound
The this compound remains a cornerstone of solid-phase peptide synthesis due to its reliability, versatility, and the straightforward production of C-terminal peptide amides. Its compatibility with standard Fmoc-SPPS protocols and its adaptability to more complex applications, such as the synthesis of cyclic peptides and components for antibody-drug conjugates, ensure its continued relevance in the ever-evolving field of drug discovery and development. By understanding the underlying chemistry and adhering to optimized protocols, researchers can effectively leverage the this compound to accelerate the synthesis of novel therapeutic candidates.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. eqipped.com [eqipped.com]
- 3. biosynth.com [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligation Technologies for the Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Peptide Amide Synthesis: A Detailed Protocol for Manual Solid-Phase Synthesis Utilizing the Fmoc-PAL-Linker
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides. It provides a detailed protocol and in-depth scientific rationale for manual solid-phase peptide synthesis (SPPS) of C-terminal peptide amides using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy in conjunction with the acid-labile 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) linker.
The synthesis of peptide amides is of significant interest in medicinal chemistry and drug discovery, as amidation of the C-terminus can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[1][2] The PAL linker offers a robust and reliable method for producing these critical modifications.[3] This document provides the foundational knowledge and practical steps to successfully implement this technique in a laboratory setting.
Foundational Principles: The Synergy of Fmoc Chemistry and the PAL Linker
Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, anchors the growing peptide chain to an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2][4] The Fmoc strategy is the most prevalent approach in modern SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, an orthogonal protection scheme that allows for selective deprotection under mild conditions.[5][6]
The PAL linker is a key component for the synthesis of peptide amides. It is an acid-labile handle that, upon cleavage with strong acid, yields a C-terminally amidated peptide.[7][8] The acid sensitivity of the PAL linker is greater than that of the more common Rink amide linker, offering an alternative with different cleavage kinetics.[7]
The SPPS Cycle: A Stepwise Elongation
The synthesis of a peptide on a PAL-functionalized resin follows a cyclical process of deprotection and coupling, as illustrated below. Each cycle adds one amino acid to the growing peptide chain.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Reagents and Materials
Effective peptide synthesis is contingent on the quality of the reagents and solvents. Ensure all reagents are of high purity and solvents are anhydrous and amine-free where specified.
| Reagent/Material | Purpose | Recommended Grade/Purity | Supplier Example |
| Resin | |||
| Fmoc-PAL-PEG-PS Resin | Solid support for peptide amide synthesis | 0.15-0.25 mmol/g loading | Rapp Polymere |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, amine-free | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous, ACS grade | Fisher Scientific |
| Deprotection | |||
| Piperidine | Base for Fmoc group removal | Reagent grade, >99% | Acros Organics |
| Coupling | |||
| Fmoc-Amino Acids | Building blocks for the peptide chain | >99% purity, with side-chain protection | ChemPep |
| HATU | Coupling activator | >98% purity | Chem-Impex |
| DIPEA (DIEA) | Base for activation and neutralization | Peptide synthesis grade, >99.5% | Sigma-Aldrich |
| Cleavage | |||
| Trifluoroacetic Acid (TFA) | Cleavage of peptide from resin | Reagent grade, >99.5% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Cation scavenger | >98% | Acros Organics |
| Water | Scavenger | Deionized, 18 MΩ·cm | - |
| Analysis | |||
| Diethyl ether (cold) | Precipitation of cleaved peptide | Anhydrous, ACS grade | Fisher Scientific |
Step-by-Step Manual Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales. All steps are performed at room temperature in a suitable reaction vessel (e.g., a fritted glass funnel).
Resin Preparation and Swelling
Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents, maximizing reaction efficiency.
-
Weigh Resin: Weigh out the appropriate amount of Fmoc-PAL-PEG-PS resin (e.g., 400 mg for a 0.25 mmol/g loading resin to achieve 0.1 mmol scale).
-
Transfer to Reaction Vessel: Transfer the resin to the reaction vessel.
-
Swell Resin: Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation (e.g., on a shaker or with manual swirling).[9]
-
Drain: Drain the DMF.
Initial Fmoc Deprotection
Rationale: The first step is to remove the Fmoc protecting group from the PAL linker to expose the primary amine for coupling of the first amino acid.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[4]
-
First Deprotection: Add the 20% piperidine/DMF solution (5 mL) to the swollen resin and agitate for 3 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution (5 mL) and agitate for 10-15 minutes.[11]
-
Drain: Drain the solution.
-
Wash: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
Amino Acid Coupling
Rationale: This step forms the peptide bond between the free amine on the resin and the carboxyl group of the incoming Fmoc-protected amino acid. HATU is a highly efficient coupling reagent that minimizes racemization.[4]
-
Prepare Amino Acid Solution: In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (3 mL).
-
Activate: Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid/HATU mixture. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.[11]
-
Couple: Add the activated amino acid solution to the deprotected resin.
-
React: Agitate the reaction mixture for 1-2 hours.[11]
-
Drain: Drain the coupling solution.
-
Wash: Wash the resin with DMF (3 x 5 mL).
Monitoring the Coupling Reaction: The Kaiser Test
Rationale: The Kaiser test (or ninhydrin test) is a qualitative colorimetric assay used to detect the presence of free primary amines.[12] A negative result (yellow/colorless beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) signifies incomplete coupling.[13]
Protocol: Kaiser Test
-
Sample: Take a small sample of resin beads (a few beads are sufficient).
-
Wash: Wash the beads with ethanol and then dry them.
-
Reagents: Add 2-3 drops each of:
-
Solution A: 6.5 mg KCN diluted in 100 mL of water, then 1 mL of this solution diluted in 49 mL of pyridine.
-
Solution B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g phenol in 20 mL of n-butanol.[9]
-
-
Heat: Heat the sample at 100-120°C for 5 minutes.
-
Observe:
-
Intense Blue Beads: Incomplete coupling. Proceed to Section 3.5.
-
Yellow/Colorless Beads: Complete coupling. Proceed to Section 3.6.
-
Troubleshooting Incomplete Coupling
Rationale: Sterically hindered amino acids (e.g., Val, Ile) or aggregation of the growing peptide chain can lead to incomplete coupling.[13] Immediate action is required to avoid the formation of deletion peptides.
-
Double Coupling: If the Kaiser test is positive, drain the initial coupling solution, wash the resin with DMF (3x), and repeat the coupling step (Section 3.3) with a fresh solution of activated amino acid.[13]
-
Capping: If double coupling fails (Kaiser test remains positive), the unreacted amines must be "capped" to prevent them from reacting in subsequent cycles. This is achieved by acetylation.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.[13]
-
Wash thoroughly with DMF.
-
Iterative Synthesis Cycles
Repeat the deprotection (Section 3.2, steps 2-6) and coupling (Section 3.3) steps for each subsequent amino acid in the desired sequence. Perform a Kaiser test after each coupling to ensure completion.
Caption: Decision workflow for monitoring and troubleshooting coupling reactions.
Cleavage and Deprotection
Rationale: The final step is to cleave the completed peptide from the PAL resin and simultaneously remove the acid-labile side-chain protecting groups. This is achieved using a strong acid cocktail containing scavengers to trap reactive cationic species that are generated during the process, thereby preventing side reactions with sensitive amino acid residues like Trp, Met, Cys, and Tyr.[14]
Preparing the Cleavage Cocktail
The composition of the cleavage cocktail depends on the amino acid composition of the peptide. "Reagent K" is a robust, general-purpose cocktail.[14][15]
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger for Tyr, Trp |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger for Met, Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for Cys, Trp |
Caution: Prepare the cleavage cocktail in a fume hood. TFA is highly corrosive.
Cleavage Protocol
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Section 3.2).
-
Wash and Dry: Wash the peptide-resin with DMF (3x), followed by DCM (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[11]
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K, 5-10 mL per 100 mg of resin) to the dry resin.
-
React: Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[15]
-
Isolate Peptide: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
Precipitate: A white precipitate of the crude peptide should form. If precipitation is slow, store the tube at -20°C for 1 hour.
-
Pellet and Wash: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.
-
Dry: Dry the crude peptide pellet under vacuum to obtain a powder.
Analysis and Purification
The crude peptide product is a mixture containing the target peptide as well as deletion sequences, capped sequences, and products of side reactions. Therefore, purification and characterization are essential.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for both analyzing the purity of the crude product and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[16]
-
Mass Spectrometry (MS): Mass spectrometry (e.g., LC-MS or MALDI-TOF) is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[18]
Conclusion
The manual solid-phase synthesis of peptide amides using the Fmoc-PAL linker is a powerful and versatile technique. By understanding the chemical principles behind each step and adhering to a meticulous protocol, researchers can reliably produce high-quality peptides for a wide range of applications. Careful monitoring of coupling reactions and the appropriate use of cleavage cocktails are critical for success. This guide provides the necessary framework for both novice and experienced peptide chemists to master this essential methodology.
References
-
Fang, W.-J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(4), 447–455. Available at: [Link][1][2][19]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Carpino, L. A., & El-Faham, A. (2012). The 9-fluorenylmethoxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 45(9), 1465–1475.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link][15]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][18]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link][3]
- Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 49(3-4), 221–233.
- Albericio, F., & Garcia-Martin, F. (2017). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link][9]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][5]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.[6]
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365–371.
Sources
- 1. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Resins with PAL Linker [rapp-polymere.com]
- 8. biosynth.com [biosynth.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. agilent.com [agilent.com]
- 17. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 18. jpt.com [jpt.com]
- 19. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Automated Solid-Phase Peptide Synthesis of C-Terminal Amides Using the Fmoc-PAL Linker
Abstract: The synthesis of peptides with a C-terminal amide is a cornerstone of therapeutic peptide development, as this modification often enhances biological activity and stability. The 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) linker, anchored to a solid support, is a highly effective and widely used tool for this purpose within the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework. This application note provides an in-depth guide to the principles, protocols, and best practices for automated peptide synthesis using the Fmoc-PAL-linker. We will explore the underlying chemistry of the synthesis cycle, detail step-by-step automated protocols, and discuss the critical final cleavage step, offering field-proven insights to empower researchers in achieving high-purity peptide amides.
Introduction: The Strategic Advantage of the PAL Linker in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide science by anchoring the C-terminal amino acid to an insoluble resin, allowing for the stepwise addition of subsequent amino acids with easy purification at each step.[1] The Fmoc/tBu strategy is the predominant method in modern SPPS, prized for its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[2][3] This orthogonality allows for selective deprotection under mild conditions, preserving the integrity of the growing peptide and its side chains until the final acid-mediated cleavage from the resin.[2]
The Chemistry of the Automated Synthesis Cycle
Automated peptide synthesizers execute a series of repetitive, precisely controlled steps to elongate the peptide chain.[1] Understanding the chemistry behind each step is crucial for troubleshooting and optimizing synthesis outcomes. The core cycle consists of four main stages: Fmoc-deprotection, washing, amino acid activation and coupling, and an optional capping step.
Stage 1: Fmoc-Deprotection
The cycle begins by removing the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. This is achieved using a mild organic base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2][6]
-
Mechanism: The reaction proceeds via a β-elimination mechanism. The secondary amine (piperidine) abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination, releasing the free N-terminal amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[4] The excess piperidine acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is then washed away.[2][7]
-
Process Control: Automated synthesizers can monitor the completion of this step by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct in the effluent.[1] This allows the instrument to extend the deprotection time if necessary, ensuring complete removal of the Fmoc group before the next coupling step.
Stage 2: Activation and Coupling
To form the next peptide bond, the carboxylic acid of the incoming Fmoc-protected amino acid must be activated. This converts it into a highly reactive species that readily couples with the newly liberated N-terminal amine on the peptide chain.
-
Activation Chemistry: The most common method involves the use of aminium/uronium or phosphonium salt-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), react with the Fmoc-amino acid to form a highly reactive acyl-uronium intermediate or an active ester (e.g., HOBt or Oxyma ester).[4]
-
Coupling Reaction: This activated amino acid is then delivered to the reaction vessel, where it rapidly and efficiently reacts with the free amine of the resin-bound peptide, forming a stable amide bond and elongating the peptide chain by one residue. The choice of coupling reagent and base is critical to minimize potential side reactions, such as racemization.
Stage 3: Capping (Optional but Recommended)
In some instances, the coupling reaction may not proceed to 100% completion, leaving a small fraction of unreacted N-terminal amines. If left unaddressed, these will react in the subsequent cycle, leading to the formation of a deletion sequence (n-1 peptide), which can be difficult to separate from the target peptide during purification.
-
Purpose & Reagents: Capping is the process of acetylating these unreacted amines to render them inert for future coupling steps. A common capping mixture is acetic anhydride and DIEA in DMF. This permanently blocks the unreacted sites, ensuring that only the correct full-length peptide is synthesized.
The following diagram illustrates the complete automated workflow.
Caption: Automated Fmoc-SPPS workflow using a PAL linker.
Detailed Experimental Protocols
The following protocols are provided as a general guideline for a 0.1 mmol scale synthesis. Parameters should be optimized based on the specific peptide sequence and synthesizer model.
Table 1: Standard Automated Synthesis Protocol (0.1 mmol scale)
| Step | Reagent/Solvent | Concentration/Amount | Volume | Time | Repeats |
| Resin Swelling | DMF | - | 5 mL | 30 min | 1 |
| Fmoc-Deprotection | 20% Piperidine in DMF | 20% (v/v) | 3 mL | 3 min | 2 |
| Washing | DMF | - | 4 mL | 30 sec | 5 |
| Coupling | Fmoc-Amino Acid | 0.5 M in DMF (5 eq.) | 1 mL | 30-45 min | 1-2* |
| HBTU | 0.5 M in DMF (5 eq.) | 1 mL | |||
| DIEA | 2.0 M in NMP (10 eq.) | 1 mL | |||
| Washing | DMF | - | 4 mL | 30 sec | 5 |
*Note: A second coupling (double coupling) may be required for sterically hindered amino acids like Val, Ile, or for difficult sequences prone to aggregation.
Protocol 1: Step-by-Step Automated Synthesis Cycle
-
Resin Loading & Swelling: Place 0.1 mmol of Fmoc-PAL-PEG-PS resin into the synthesizer's reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes to ensure full accessibility of the reactive sites.
-
Initial Deprotection: Drain the swelling solvent and perform the first Fmoc deprotection by adding 20% piperidine/DMF. Agitate for 3 minutes, drain, and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (5 equivalents) with HBTU (5 eq.) and DIEA (10 eq.) for 2-3 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 30-45 minutes with agitation.
-
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2 through 5 for every amino acid in the target sequence.
Final Cleavage and Deprotection: Releasing the Peptide Amide
Once the automated synthesis is complete, the final and most critical step is to cleave the peptide from the PAL resin and simultaneously remove all acid-labile side-chain protecting groups.[8] This is accomplished with a strong acid cocktail containing TFA and various scavengers.
The Role of Scavengers: During acidolysis, protecting groups (e.g., tBu, Trt) and the linker itself generate highly reactive carbocations.[8][9] These cations can irreversibly modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive species, preventing unwanted side reactions.[9]
The chemical transformation at the PAL linker during TFA cleavage is depicted below.
Caption: TFA-mediated cleavage from the PAL linker.
Protocol 2: Cleavage from PAL Resin
-
Resin Preparation: After synthesis, wash the peptidyl-resin with dichloromethane (DCM) to remove residual DMF, followed by methanol to shrink the resin. Dry the resin thoroughly under a high vacuum for at least 4 hours.[8]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 2). A general-purpose and effective cocktail for most sequences is Reagent B.[10]
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (typically 5-10 mL per 0.1 mmol of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Incubate the mixture at -20°C for 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v/v) | Target Residues / Application |
| Reagent B | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | General purpose for peptides without Cys, Met, or Trp. TIS is an excellent carbocation scavenger.[9] |
| Reagent R | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2) | Recommended for peptides with Arg(Pbf/Pmc) and Trp. Minimizes reattachment of Trp to the linker.[10] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[9][10] |
Conclusion and Best Practices
Automated peptide synthesis using the this compound is a robust and highly efficient method for producing C-terminal peptide amides. Success hinges on a solid understanding of the underlying chemistry, careful selection of reagents, and adherence to optimized protocols. For optimal results, researchers should:
-
Use High-Quality Reagents: Ensure Fmoc-amino acids, solvents, and coupling reagents are of high purity to avoid the introduction of impurities and truncation products.
-
Optimize Coupling Times: For difficult sequences, consider using stronger coupling agents like HATU and implementing double coupling or elevated temperatures to drive reactions to completion.[1]
-
Select the Right Cleavage Cocktail: The choice of scavengers is not trivial. Always tailor the cleavage cocktail to the specific amino acid composition of your peptide to maximize yield and purity.[9][10]
-
Perform a Test Cleavage: For a new or valuable peptide, it is prudent to perform a small-scale cleavage on a fraction of the resin to optimize conditions before committing the entire batch.[9]
By integrating these principles and protocols, researchers, scientists, and drug development professionals can confidently leverage automated synthesis to accelerate their discovery and development efforts.
References
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health. [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Royal Society of Chemistry. [Link]
-
Pillai, V. N. R., & Mutter, M. (1981). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. [Link]
-
Alsina, J., & Albericio, F. (2018). Backbone Amide Linker Strategy: Protocols for the Synthesis of C-Terminal Peptide Aldehydes. Springer Nature Experiments. [Link]
-
Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis. Gyros Protein Technologies. [Link]
- Google Patents. (2017).
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Acm-Praxis. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of PAL-Linker Attached Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the PAL Linker in Peptide Amide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's C-terminal functionality. The PAL (5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid) linker is a cornerstone for the synthesis of C-terminal peptide amides. Its strategic advantage lies in its acid lability, allowing for the release of the synthesized peptide as a C-terminal amide upon treatment with strong acids like trifluoroacetic acid (TFA), a process that simultaneously removes acid-labile side-chain protecting groups.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used methodology in modern SPPS, prized for its mild, base-labile deprotection of the α-amino group, which preserves the integrity of the acid-labile linker and side-chain protecting groups throughout the iterative cycles of peptide chain elongation.[2][3]
This document provides a comprehensive guide to the theory and practice of Fmoc deprotection for peptides anchored to a PAL linker, offering detailed protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield, high-purity synthesis of peptide amides.
The Mechanism of Fmoc Deprotection: A Base-Mediated β-Elimination
The removal of the Fmoc protecting group is a classic example of a base-mediated β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system's C9 position by a base, typically a secondary amine like piperidine.[4][5] This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized carbanion. Subsequently, a rapid β-elimination occurs, leading to the cleavage of the C-O bond of the carbamate and the liberation of the free N-terminal amine of the peptide. This elimination step also generates the highly reactive electrophile, dibenzofulvene (DBF). The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the equilibrium of the reaction towards the deprotected product.[5]
Figure 1. Mechanism of Fmoc deprotection by piperidine.
Standard Fmoc Deprotection Protocol for PAL-Linker Attached Peptides
This protocol outlines the standard procedure for the removal of the Nα-Fmoc group from a peptide synthesized on a PAL-linker functionalized resin.
Materials:
-
Fmoc-protected peptide-PAL-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Solid-phase synthesis vessel (manual or automated)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-PAL-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry for 2-3 minutes at room temperature using an orbital shaker or by bubbling with an inert gas.[6]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes to ensure complete deprotection.[6]
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct. This washing step is crucial to prevent side reactions in the subsequent coupling step.
-
Readiness for Next Step: The resin with the free N-terminal amine is now ready for the next amino acid coupling cycle.
Monitoring Fmoc Deprotection
Ensuring complete Fmoc deprotection at each cycle is paramount for the synthesis of high-purity peptides. Incomplete deprotection leads to deletion sequences, which can be challenging to separate from the target peptide. Two common methods for monitoring Fmoc deprotection are:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay to detect the presence of free primary amines. A small sample of resin beads is taken after the final DMF wash. The beads are washed with ethanol and then heated with solutions of ninhydrin, phenol, and potassium cyanide. A deep blue color indicates the presence of a free primary amine and thus successful Fmoc deprotection. A yellow or faint blue color suggests incomplete deprotection.
-
UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This method is particularly useful for determining the initial loading of the resin and for monitoring the efficiency of the synthesis in real-time.
Critical Parameters and Optimization Strategies
While the standard protocol is robust, certain peptide sequences or synthesis conditions may require optimization.
| Parameter | Standard Condition | Optimization Considerations | Rationale & References |
| Deprotection Reagent | 20% Piperidine in DMF | For sterically hindered amino acids or aggregating sequences, consider using 2% DBU / 2% Piperidine in DMF. | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate the deprotection of sterically hindered residues. Piperidine is still included to scavenge the DBF byproduct.[6] |
| Reaction Time | 2-3 min followed by 5-10 min | Extend the second deprotection time to 15-20 minutes for difficult sequences. | Incomplete deprotection is a common source of impurities. Extending the reaction time can drive the reaction to completion, especially for long or hydrophobic peptides. |
| Solvent | DMF | N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF and may improve solvation of growing peptide chains. | Both DMF and NMP are excellent solvents for SPPS, but NMP can sometimes be more effective in disrupting peptide aggregation.[5] |
| Temperature | Room Temperature | For very difficult deprotections, gentle heating (e.g., 30-40°C) can be employed, but must be used with caution. | Increased temperature can enhance the rate of deprotection but may also increase the risk of side reactions such as racemization or aspartimide formation.[7] |
Potential Side Reactions and Troubleshooting
Even under optimized conditions, side reactions can occur during Fmoc deprotection. Understanding and mitigating these is key to successful peptide synthesis.
Figure 2. General workflow for one cycle of Fmoc-SPPS on a PAL linker.
1. Diketopiperazine (DKP) Formation:
-
Problem: This is a significant side reaction that occurs at the dipeptide stage. The newly deprotected N-terminal amine can attack the ester linkage of the second amino acid to the linker, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This leads to a substantial loss of yield. Peptides with Proline or Glycine as the second amino acid are particularly susceptible.
-
Mitigation:
-
Use a pre-loaded resin where the first amino acid is already attached.
-
For the coupling of the third amino acid, use a protocol that minimizes the time the dipeptide-resin has a free N-terminal amine. This can be achieved by using pre-activated amino acids or by performing the coupling immediately after deprotection.
-
The use of bulky trityl-based resins can sterically hinder DKP formation, though this is not applicable when using a PAL linker.
-
2. Aspartimide Formation:
-
Problem: Peptides containing aspartic acid (Asp) are prone to aspartimide formation, especially when followed by residues like Gly, Asn, or Ser. The side-chain carboxyl group of Asp can attack the peptide backbone, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[3]
-
Mitigation:
-
Use protecting groups for the Asp side chain that sterically hinder this side reaction, such as O-tert-butyl (OtBu).
-
Employ milder deprotection conditions, such as lower concentrations of piperidine or the use of piperazine, which has been shown to reduce aspartimide formation.[8]
-
3. Racemization:
-
Problem: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during the basic conditions of Fmoc deprotection and the activation step of coupling.
-
Mitigation:
-
Use appropriate side-chain protecting groups for Cys (e.g., Trityl - Trt) and His (e.g., Trt).
-
Minimize the exposure time to basic conditions during deprotection.
-
For coupling, use activation methods that are known to suppress racemization, such as the use of HOBt or Oxyma Pure as additives.
-
Final Cleavage of Peptides from the PAL Linker
After the peptide chain has been fully assembled, the final step is to cleave the peptide from the PAL linker and remove the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly TFA.[9]
Standard Cleavage Cocktail (Reagent K):
-
TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
The scavengers in the cocktail (water, phenol, thioanisole, EDT) are crucial for quenching the reactive carbocations generated from the cleavage of the linker and the side-chain protecting groups, thereby preventing the modification of sensitive amino acid residues like Trp, Met, Tyr, and Cys.[1]
Cleavage Procedure:
-
The N-terminal Fmoc group of the final amino acid must be removed prior to cleavage.
-
The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.
-
The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.
-
The crude peptide is then collected by centrifugation, washed with cold ether, and dried under vacuum.
-
The crude peptide amide is then ready for purification, typically by reverse-phase HPLC.
Conclusion
The PAL linker is a robust and reliable tool for the synthesis of C-terminal peptide amides using the Fmoc/tBu strategy. Successful synthesis hinges on the efficient and complete removal of the Fmoc protecting group at each cycle. By understanding the mechanism of Fmoc deprotection, adhering to optimized protocols, and being vigilant about potential side reactions, researchers can consistently produce high-quality peptide amides for a wide range of applications in research and drug development.
References
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis with Fmoc-PAL-Linker
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into troubleshooting low peptide yields specifically when using the 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL) linker in solid-phase peptide synthesis (SPPS). This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to diagnose and resolve synthesis challenges effectively.
PART 1: Foundational Principles & Initial Diagnosis
Low yield in SPPS is rarely due to a single catastrophic failure but rather an accumulation of minor inefficiencies at various stages of the synthesis. The PAL linker, a substituted p-alkoxybenzyl amine type, is favored for its ability to generate C-terminal peptide amides upon cleavage with trifluoroacetic acid (TFA).[1] Its acid sensitivity is approximately twice that of the Rink amide linker, a crucial factor to consider during troubleshooting.
A systematic approach to diagnosing low yield is paramount. Before delving into specific issues, it's essential to perform a global assessment of your synthesis.
Initial Diagnostic Workflow
A logical workflow is the first step in pinpointing the source of low yield. This involves a combination of in-process monitoring and post-synthesis analysis.
Caption: Initial diagnostic workflow for low peptide yield.
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter. Each question is followed by a detailed explanation of the causes and a step-by-step guide to resolving the issue.
Q1: My final yield is low, and the crude product shows a high percentage of truncated sequences. What is the likely cause?
A1: Incomplete Fmoc Deprotection or Inefficient Coupling
Truncated sequences are a classic sign that either the N-terminal Fmoc group was not completely removed, preventing the next amino acid from being added, or the subsequent coupling reaction was inefficient.[2]
Underlying Causes & Diagnosis:
-
Peptide Aggregation: This is the most common culprit. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin, making the N-terminus inaccessible to the deprotection and coupling reagents.[3] This is particularly prevalent in sequences rich in hydrophobic amino acids like Val, Ile, and Leu.[3] A visible sign of aggregation is the shrinking of the resin bed or poor swelling.[1][3]
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or those adjacent to a proline can slow down both deprotection and coupling kinetics.
-
Reagent Degradation: The deprotection reagent (typically piperidine in DMF) or coupling reagents can degrade over time.
Troubleshooting Protocol:
-
Monitor Your Reactions: Implement in-process testing to identify the exact step where the failure occurs.
-
Kaiser Test (for primary amines): After the coupling step, take a few beads of resin, wash them thoroughly, and perform the Kaiser test. A positive result (blue/purple beads) indicates the presence of unreacted free amines, signifying a failed coupling.[4][5]
-
Chloranil Test (for secondary amines like Proline): Use this test after coupling to Proline, as the Kaiser test will give a false negative.
-
UV Monitoring: If using an automated synthesizer, monitor the UV absorbance of the piperidine-dibenzofulvene adduct during the deprotection step. A flattened or broadened peak can indicate slow or incomplete Fmoc removal, often due to aggregation.[3][6]
-
-
Address Peptide Aggregation:
-
Solvent Choice: Switch to a more polar solvent system that can disrupt secondary structures. For example, using N-methyl-2-pyrrolidone (NMP) instead of or in combination with dichloromethane (DCM) and dimethylformamide (DMF) can be beneficial.
-
Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions can help break up aggregates.
-
"Difficult" Sequence Strategies: For known problematic sequences, consider incorporating backbone-protected dipeptides (e.g., pseudoproline or Dmb-dipeptides) to disrupt aggregation.
-
-
Optimize Deprotection & Coupling:
-
Extend Reaction Times: Double the standard deprotection or coupling time for sterically hindered amino acids.
-
Double Coupling: After a standard coupling reaction, drain the vessel and add a fresh solution of activated amino acid for a second coupling cycle.
-
Stronger Reagents: For incomplete deprotection, consider using a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[7] DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.[7] For coupling, switch to a more potent activating agent like HATU or HCTU.[4]
-
Caption: Troubleshooting workflow for truncated sequences.
Q2: The total peptide yield is low, but the purity of the crude product is high. What could be the issue?
A2: Inefficient Cleavage or Physical Loss of Resin
If the peptide that is successfully cleaved is of high purity, the problem likely lies in the final cleavage and workup steps, or in the physical handling of the resin during synthesis.
Underlying Causes & Diagnosis:
-
Inefficient Cleavage Cocktail: The standard TFA "cleavage cocktail" must be optimized for the specific peptide sequence. The PAL linker requires strong acidolysis for efficient cleavage.
-
Scavenger Issues: Reactive carbocations are generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Arg).[8] Without proper scavengers, these can re-attach to the peptide, leading to modified byproducts or even re-attachment to the resin.[8][9]
-
Peptide Precipitation: Some peptides, particularly hydrophobic ones, may be poorly soluble in the cleavage cocktail and can precipitate onto the resin beads, preventing their collection.
-
Physical Loss: Mechanical stress during synthesis (e.g., aggressive shaking) can fragment the resin beads, leading to the loss of resin during wash steps.[1]
Troubleshooting Protocol:
-
Optimize the Cleavage Reaction:
-
Perform a Small-Scale Trial Cleavage: Before committing your entire batch, cleave a small amount of resin (10-20 mg). Analyze the supernatant by LC-MS to confirm the presence of the desired product.
-
Re-cleave the Resin: After the initial cleavage, wash the resin with DCM and then subject it to a fresh cleavage cocktail for a second time. Analyze this second supernatant. If a significant amount of product is found, your initial cleavage was inefficient.
-
Increase Cleavage Time: Extend the cleavage time from the standard 2 hours to 4 hours, especially for long or complex peptides.[4]
-
-
Select the Appropriate Cleavage Cocktail: The composition of the scavenger mixture is critical.
| Common Cleavage Cocktails for Fmoc-SPPS | TFA (%) | TIS (%) | H₂O (%) | EDT (%) | DODT (%) | Use Case |
| Reagent K | 82.5 | 5 | 5 | 2.5 | 5 | General purpose, good for peptides with multiple sensitive residues.[10][11] |
| Standard | 95 | 2.5 | 2.5 | - | - | For simple peptides without Trp, Met, or Cys. |
| Trp-containing | 94 | 1 | 2.5 | 2.5 | - | EDT is a key scavenger for Trp.[8] |
-
Improve Product Recovery:
-
Post-Cleavage Wash: After filtering the cleavage cocktail, wash the resin with a small amount of fresh TFA or acetic acid to dissolve any precipitated peptide.
-
Precipitation/Workup: Ensure you are using a suitable solvent for precipitation, typically cold diethyl ether. If your peptide is not precipitating well, try a different anti-solvent or keep it at -20°C for a longer duration.[12]
-
Q3: I am observing a significant amount of a side product with a mass corresponding to the loss of a dipeptide. What is happening?
A3: Diketopiperazine (DKP) Formation
This is a common side reaction, particularly when the C-terminal amino acid is Proline or Glycine.[9] DKP formation is an intramolecular cyclization reaction of the dipeptide attached to the linker, which cleaves the peptide chain from the resin.
Mechanism & Causality:
After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage of the first amino acid to the PAL linker. This forms a stable six-membered ring (a diketopiperazine), and the truncated peptide is lost from the resin. This is especially favored when the second amino acid is Proline (due to its fixed cis-amide bond geometry) or Glycine (due to its lack of steric hindrance).
Caption: Mechanism of Diketopiperazine (DKP) formation.
Prevention Strategies:
-
Use Pre-loaded Resins: Whenever possible, start with a resin pre-loaded with the first Fmoc-amino acid. The loading conditions are optimized to minimize side reactions.
-
Use Bulky Protecting Groups: For the first amino acid, use a bulky side-chain protecting group if applicable, which can sterically hinder the cyclization.
-
Immediate Coupling of the Third Residue: Minimize the time the free N-terminus of the second residue is exposed. After deprotection, proceed immediately to the coupling of the third amino acid.
-
Use 2-Chlorotrityl Chloride Resin for C-terminal Pro/Gly: For sequences ending in Pro or Gly, consider using a more sterically hindered linker like 2-chlorotrityl chloride resin, which is less prone to DKP formation.[9]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in SPPS with MPPA Linker. Benchchem.
- Benchchem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Gongora-Benitez, M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
- Benchchem. (2025). An In-depth Technical Guide to Fmoc-Photo-Linkers for Solid-Phase Synthesis. Benchchem.
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Retrieved from [Link]
-
ResearchGate. Sequence-dependent aggregation leads to "difficult couplings", which.... ResearchGate. Retrieved from [Link]
- Fields, C. G., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry, 6, 501-509.
- Benchchem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Benchchem.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- Bofill, J. M., et al. (2000). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of peptide research, 55(2), 153–160.
Sources
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage Efficiency of the Fmoc-Pal-Linker
Welcome to the technical support center for the Fmoc-Pal-Linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to optimizing the cleavage of peptides from PAL (5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid) functionalized resins. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you achieve the highest possible cleavage efficiency and peptide purity.
Understanding the this compound and its Cleavage
The this compound is a popular acid-labile linker used in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides.[1] Its cleavage is typically achieved using a high concentration of trifluoroacetic acid (TFA).[2][3] During this process, the bond between the peptide and the linker is cleaved, and concurrently, side-chain protecting groups are removed.
The cleavage process, however, generates highly reactive cationic species from both the linker and the protecting groups.[4] These carbocations can lead to undesirable side reactions, modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), or even cause the peptide to reattach to the resin.[2][4][5] To prevent these modifications and ensure a high yield of the desired peptide, the addition of "scavengers" to the cleavage cocktail is crucial.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for the this compound?
A standard and widely effective cleavage cocktail for most peptide sequences attached to a PAL linker is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[5] TFA is the cleaving agent, TIS acts as a scavenger for carbocations, and water helps to hydrolyze the final bond. This cocktail is generally effective for peptides that do not contain sensitive residues prone to oxidation or alkylation.[7]
Q2: When should I use a more complex cleavage cocktail?
For peptides containing sensitive amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg) protected with Pmc or Pbf groups, a more robust scavenger cocktail is necessary to prevent side reactions.[2][4] In such cases, cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) are recommended.[4][7]
Q3: How long should the cleavage reaction be performed?
Typically, a cleavage time of 1.5 to 3 hours at room temperature is sufficient for most peptides.[2] However, for longer or more complex peptides, or if cleavage appears incomplete, extending the time to 4 hours may be beneficial. It is advisable to perform a small-scale trial cleavage to optimize the duration for your specific peptide.
Q4: My peptide contains Tryptophan. Are there any special considerations?
Yes. Tryptophan is highly susceptible to modification by carbocations generated during cleavage. To prevent this, it is crucial to use a scavenger cocktail that effectively quenches these reactive species. Reagent K or other cocktails containing scavengers like 1,2-ethanedithiol (EDT) are highly recommended for Trp-containing peptides.[4][7] Using Fmoc-Trp(Boc)-OH during synthesis can also suppress side reactions.[4][5]
Q5: What is the purpose of each component in a cleavage cocktail?
-
TFA (Trifluoroacetic Acid): The primary reagent that cleaves the acid-labile linker and removes most side-chain protecting groups.[3]
-
Scavengers: Nucleophilic reagents that trap reactive carbocations generated during cleavage, preventing side reactions.[6][8] Common scavengers include:
-
Triisopropylsilane (TIS): A general-purpose carbocation scavenger.[7]
-
Water: Acts as a scavenger and aids in the final hydrolysis.
-
1,2-Ethanedithiol (EDT): Particularly effective for protecting Cys and Met residues.[4]
-
Thioanisole: Helps to prevent reattachment of the peptide to the resin and protects Trp.[9]
-
Phenol: A scavenger that can also improve the solubility of some peptides.
-
Dithiothreitol (DTT): A low-odor alternative to EDT.[7]
-
Q6: How can I monitor the completion of the cleavage reaction?
While direct real-time monitoring is challenging, you can perform a small-scale analytical cleavage followed by RP-HPLC and mass spectrometry analysis of the crude product.[9][10][11] This will give you a good indication of the cleavage efficiency and the presence of any side products.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides from the this compound.
Issue 1: Low Peptide Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cleavage | The cleavage reaction time may be insufficient, or the TFA concentration might be too low. | Extend the cleavage time to 3-4 hours. Ensure the TFA concentration is at least 95% in the final cocktail. For difficult sequences, consider a stronger cleavage cocktail like Reagent R.[2][7] |
| Peptide Reattachment to Resin | C-terminal Trp, Tyr, and Met residues can be alkylated by the linker's carbocation, leading to reattachment.[2] | Use a scavenger cocktail specifically designed for these residues, such as Reagent K or one containing thioanisole.[7] Using Fmoc-Trp(Boc)-OH during synthesis can also mitigate this issue.[4][5] |
| Precipitation on Resin | The cleaved peptide may have poor solubility in the cleavage cocktail and precipitate onto the resin beads. | After the initial cleavage, wash the resin with a small amount of fresh TFA to dissolve any precipitated peptide.[12] |
| Diketopiperazine Formation | For peptides with C-terminal Glycine or Proline, diketopiperazine formation during the deprotection of the second amino acid can lead to chain termination and loss. | While this is a synthesis issue, it manifests as low yield post-cleavage. Using a more sterically hindered linker like a trityl-based linker can reduce this side reaction. |
Issue 2: Poor Peptide Purity (Presence of Side Products)
| Potential Cause | Explanation | Recommended Solution |
| Modification of Sensitive Residues | Inadequate scavenging can lead to alkylation or oxidation of Cys, Met, Trp, and Tyr. | Select a cleavage cocktail with appropriate scavengers based on your peptide sequence (see table below). For instance, use EDT for Cys and Met, and thioanisole for Trp.[4] |
| Incomplete Removal of Protecting Groups | Some protecting groups, like Arg(Pbf/Pmc), can be difficult to remove completely. | Extend the cleavage time or use a stronger cleavage cocktail. For Arg(Mtr), a TMSBr-based procedure might be more effective.[12] |
| Formation of Deletion Sequences | This is a synthesis-related issue but is observed after cleavage and analysis. | This is not a cleavage issue. Optimize your coupling protocols during synthesis. |
Cleavage Cocktail Selection Guide
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.
| Peptide Characteristics | Recommended Cocktail | Composition (v/v/v) | Key Scavengers & Rationale |
| No sensitive residues | TFA/TIS/H₂O [5] | 95:2.5:2.5 | TIS: General carbocation scavenger. |
| Contains Cys, Met, Tyr | Reagent K [4][7] | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | EDT & Thioanisole: Protect against alkylation and oxidation. |
| Contains Trp | Reagent K [7] | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole: Prevents Trp modification and reattachment. |
| Contains Arg(Pbf/Pmc) | Reagent R [7][9] | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole & Anisole: Aid in the removal of sulfonyl-based protecting groups. |
| Low-odor option | Reagent B [7][9] | TFA/Phenol/H₂O/TIS (88:5:5:2) | TIS: Replaces odorous thiols, but less effective for Met oxidation. |
Experimental Protocols
Protocol 1: Standard Cleavage Procedure
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 4 hours.[4]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence (refer to the table above).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[12]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide using RP-HPLC and mass spectrometry.[13]
Protocol 2: Post-Cleavage Analysis
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, typically water with 0.1% TFA.[13]
-
RP-HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. Monitor the absorbance at 214 nm or 280 nm.[13]
-
Mass Spectrometry Analysis: Determine the molecular weight of the major peak from the HPLC analysis using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the identity of the desired peptide.[13]
Visualizing the Cleavage Process
This compound Cleavage Mechanism
Caption: Acid-catalyzed cleavage of the this compound by TFA.
Troubleshooting Workflow for Low Cleavage Yield
Caption: A logical workflow for troubleshooting low peptide cleavage yield.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization During Coupling to Fmoc-PAL-Linker Resin
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of racemization during the coupling of the first amino acid to Fmoc-PAL-linker resin. Maintaining stereochemical integrity at this initial step is paramount for the successful synthesis of a pure, biologically active peptide.
Understanding the Challenge: Racemization at the Resin Loading Step
The covalent attachment of the first Fmoc-protected amino acid to the PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linker is a crucial initiation point in solid-phase peptide synthesis (SPPS). The PAL linker is favored for its ability to generate peptide amides upon cleavage with trifluoroacetic acid (TFA). However, the activation of the C-terminal carboxyl group of the incoming amino acid, a prerequisite for ester bond formation with the linker's hydroxyl group, creates a vulnerable window for racemization.
The Mechanism of Racemization
Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers, primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1] This process is catalyzed by the base present in the coupling cocktail. The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a planar, achiral oxazolone. Subsequent nucleophilic attack by the linker's hydroxyl group can occur from either face of this planar intermediate, resulting in the incorporation of both the desired L-amino acid and the undesired D-epimer.
Troubleshooting Guide: Minimizing Racemization During PAL Linker Loading
This section addresses common issues encountered during the initial amino acid coupling to the Fmac-PAL-linker resin and provides actionable solutions.
Question 1: I'm observing a significant amount of the D-isomer in my final peptide. How can I confirm it's from the first amino acid coupling and how do I prevent it?
Answer:
Confirming the source of racemization is the first critical step. While racemization can occur at any coupling step, the first amino acid loading is a frequent culprit, especially with sensitive residues.
Diagnostic Steps:
-
Synthesize a Short Test Peptide: Synthesize a dipeptide or tripeptide. After cleavage, analyze the crude product using chiral HPLC or GC-MS after hydrolysis and derivatization. This minimizes the confounding factor of racemization at later steps.
-
Analyze the Pre-loaded Resin: If you prepared the pre-loaded resin in-house, cleave a small amount and analyze the free amino acid for its enantiomeric purity.
Preventative Measures:
-
Choice of Coupling Reagent: The selection of the coupling reagent is paramount. While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are commonly used, they can promote racemization, especially in the presence of a strong base.[1][2] Uronium/aminium salt-based reagents like HBTU and HATU can also lead to racemization.[3] For sensitive amino acids, consider using a coupling reagent known for low racemization potential, such as COMU.[2]
-
The Role of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides.[4][5] These additives react with the activated amino acid to form a more stable active ester, which is less prone to oxazolone formation.[5] OxymaPure is another excellent and often superior alternative to HOBt and HOAt.[5]
-
Base Selection is Critical: The choice and amount of base can significantly impact the extent of racemization.[5]
-
Avoid Strong, Unhindered Bases: N,N-diisopropylethylamine (DIPEA) is a common choice but can be a major contributor to racemization.
-
Prefer Weaker or Sterically Hindered Bases: N-methylmorpholine (NMM) is a weaker base than DIPEA and is often a better choice.[2] 2,4,6-collidine, a sterically hindered base, is also known to reduce racemization.[6]
-
-
Avoid Pre-activation: Prolonged pre-activation of the amino acid with the coupling reagent and base before adding it to the resin can significantly increase the risk of racemization.[2] It is best to add the activated amino acid solution to the resin immediately after preparation.
-
Temperature Control: Perform the coupling at room temperature or even at a reduced temperature (e.g., 0°C) for highly sensitive amino acids. Microwave heating can accelerate coupling but may also increase racemization if not carefully controlled.[6]
Question 2: Are certain amino acids more prone to racemization during coupling to the PAL linker?
Answer:
Yes, the susceptibility to racemization is highly dependent on the amino acid side chain.
-
Highly Prone Amino Acids:
-
Moderately Prone Amino Acids:
-
Phenylalanine (Phe) and other aromatic amino acids: The electron-withdrawing nature of the aromatic ring can stabilize the carbanion formed after proton abstraction, thus promoting racemization.
-
Serine (Ser): The hydroxyl group can participate in side reactions that may lead to racemization.[7]
-
Strategies for Sensitive Amino Acids:
-
For Histidine: Use a side-chain protecting group that minimizes racemization, such as the trityl (Trt) group.
-
For Cysteine: The use of a hindered base like 2,4,6-collidine is particularly beneficial.[6]
-
Consider Pre-loaded Resins: For notoriously difficult amino acids, using a commercially available, pre-loaded Fmoc-PAL-resin is often the most reliable solution to avoid racemization during the initial loading step.[8] These resins are typically prepared under optimized conditions and are quality controlled for enantiomeric purity.[8]
Question 3: Should I use the symmetrical anhydride or the in situ carbodiimide activation method for loading the first amino acid?
Answer:
Both methods have their advantages and disadvantages regarding racemization.
-
Symmetrical Anhydrides:
-
Pros: Symmetrical anhydrides of Fmoc-amino acids are highly reactive and can lead to efficient coupling.[9] They can be pre-formed and isolated, which allows for better control over the reaction.
-
Cons: The preparation of the symmetrical anhydride itself can be a source of racemization if not performed carefully. Over-activation should be avoided.
-
-
In Situ Carbodiimide Activation (e.g., DIC/HOBt):
-
Pros: This is a convenient one-pot method. The presence of additives like HOBt or OxymaPure is highly effective in suppressing racemization.[10]
-
Cons: The reaction kinetics can be more complex, and the presence of the carbodiimide and base throughout the reaction can increase the risk of racemization if conditions are not optimized.
-
Recommendation:
For most applications, the in situ activation with DIC and an additive like OxymaPure or HOAt, in the presence of a weak base like NMM , offers a good balance of efficiency and low racemization. For highly sensitive amino acids, preparing the symmetrical anhydride separately with careful control of stoichiometry and temperature can be a superior approach.
Summary of Recommended Coupling Conditions for PAL-Linker Loading
| Parameter | Standard Protocol | Low-Racemization Protocol | Rationale |
| Coupling Reagent | DIC, HBTU, HATU | DIC, COMU | COMU and DIC with additives are known for lower racemization potential.[2][10] |
| Additive | HOBt | OxymaPure, HOAt | OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[5] |
| Base | DIPEA | NMM, 2,4,6-collidine | Weaker or sterically hindered bases reduce the rate of α-proton abstraction.[2][6] |
| Pre-activation | 5-10 minutes | No pre-activation | Minimizes the time the activated amino acid is exposed to base before reacting with the resin.[2] |
| Temperature | Room Temperature | 0°C to Room Temperature | Lower temperatures can reduce the rate of racemization.[6] |
| Solvent | DMF, NMP | Anhydrous DMF, NMP | Ensure high-purity, anhydrous solvents to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of racemization for a synthetic peptide?
A1: The acceptable level of racemization depends on the intended application of the peptide. For therapeutic peptides, regulatory agencies typically require very low levels of diastereomeric impurities, often less than 0.5% for any single D-isomer. For research purposes, higher levels may be tolerated, but it is always best to minimize racemization to ensure the biological activity is attributable to the desired L-peptide.
Q2: Can I use microwave energy to speed up the first amino acid coupling?
A2: Yes, microwave-assisted synthesis can be used to accelerate the coupling reaction. However, it is crucial to carefully control the temperature, as higher temperatures can increase the rate of racemization.[6] It is recommended to use lower microwave power and shorter irradiation times, and to optimize the conditions for each specific amino acid.[6]
Q3: Does the type of solid support (e.g., polystyrene vs. PEG-based) influence racemization?
A3: While the primary factors influencing racemization are the coupling chemistry and reaction conditions, the properties of the solid support can have an indirect effect. For example, resins with better swelling properties, like PEG-based resins (e.g., TentaGel), can improve reaction kinetics and may allow for milder coupling conditions, which in turn can help to reduce racemization.
Q4: How can I detect and quantify racemization in my peptide?
A4: Several analytical techniques can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating and quantifying diastereomeric peptides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method typically involves hydrolysis of the peptide, derivatization of the resulting amino acids with a chiral reagent, and subsequent separation and quantification by GC-MS.
-
Capillary Electrophoresis (CE): CE offers high resolution and can be a powerful tool for separating enantiomers.
Q5: Is it better to just purchase pre-loaded this compound resins?
A5: For many researchers, especially when dealing with racemization-prone amino acids or when high purity is critical, purchasing pre-loaded resins is a highly recommended and time-saving option.[8] Reputable suppliers will have optimized their loading procedures to minimize racemization and will provide a certificate of analysis detailing the loading level and enantiomeric purity.[8]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
PMC - NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
ResearchGate. (2014). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Retrieved from [Link]
-
ResearchGate. (2015). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]
-
ResearchGate. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
PubMed. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc SPPS Linkers [sigmaaldrich.com]
- 9. Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Incomplete Fmoc Deprotection of PAL-Linker Bound Peptides
Introduction
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed to address a critical and often frustrating issue encountered by researchers: incomplete Nα-Fmoc deprotection of peptides attached to PAL (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linkers. The PAL linker is widely used for the synthesis of C-terminal peptide amides due to its acid lability, allowing for mild cleavage conditions.[1][2] However, inefficient Fmoc removal can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in significantly reduced purity and overall yield.[3][4]
This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed protocols to help you diagnose, resolve, and prevent incomplete Fmoc deprotection in your peptide synthesis workflows.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding incomplete Fmoc deprotection.
Q1: What is incomplete Fmoc deprotection?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[4] This leaves the N-terminus blocked, preventing the subsequent amino acid from being coupled and leading to the synthesis of peptides missing one or more amino acids, known as deletion sequences.[3]
Q2: How do I know if I have incomplete Fmoc deprotection?
The most common indicators of incomplete Fmoc deprotection are:
-
A negative or weak Kaiser test result: The Kaiser test is a qualitative colorimetric assay that detects free primary amines.[5][6] A yellow or faint blue color after the deprotection step suggests that the Fmoc group is still attached.[3][5]
-
Presence of deletion sequences in the final product: Analysis of the cleaved peptide by HPLC and Mass Spectrometry (MS) will reveal peaks corresponding to the desired peptide and additional peaks with masses corresponding to the target peptide minus one or more amino acids.[3][7][8]
-
A mass addition of 222.24 Da in the final product: If the Fmoc group is not removed, it will be carried through the synthesis and will be present in the final cleaved product, resulting in a mass increase of 222.24 Da.[3][7]
Q3: What are the common causes of incomplete Fmoc deprotection with PAL-linker bound peptides?
Several factors can contribute to this issue:
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids near the N-terminus can physically block the piperidine base from accessing the Fmoc group.[5]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can aggregate and prevent efficient reagent penetration.[6][9] This is particularly common in hydrophobic sequences.
-
-
Reagent and Reaction Condition Issues:
-
Degraded Deprotection Reagent: Piperidine can degrade over time. Using old or improperly stored piperidine can lead to reduced deprotection efficiency.[5]
-
Incorrect Reagent Concentration: The standard concentration of piperidine in DMF is 20%.[5] Deviations from this can affect the reaction rate.
-
Insufficient Deprotection Time or Temperature: "Difficult" sequences may require longer reaction times or slightly elevated temperatures to achieve complete deprotection.[5]
-
Q4: Can the PAL linker itself contribute to deprotection issues?
While the PAL linker is generally robust and compatible with Fmoc chemistry, its chemical structure does not inherently cause deprotection problems.[2][10] The issues are more commonly related to the growing peptide chain's properties and the overall synthesis conditions. However, poor swelling of the resin, to which the linker is attached, can hinder reagent access.[4]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
Step 1: Initial Diagnosis - Confirming Incomplete Deprotection
Before modifying your synthesis protocol, it is crucial to confirm that incomplete Fmoc deprotection is indeed the root cause of your issues.
1.1 On-Resin Analysis (Qualitative)
-
The Kaiser Test: This is the most common and rapid method to check for the presence of free primary amines on the resin after the deprotection step.[5][6]
1.2 Off-Resin Analysis (Quantitative)
-
UV-Vis Spectrophotometry: This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[3][5] Automated synthesizers often use this method to monitor the deprotection in real-time and can extend the reaction time if necessary.[6]
-
HPLC and Mass Spectrometry (MS) of a Test Cleavage: Cleave a small amount of the peptide from the resin and analyze it by HPLC-MS.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Step 2: Addressing Common Issues
If incomplete deprotection is confirmed, start with the most likely culprits.
2.1 Reagent Quality and Preparation
-
Use Fresh Piperidine: Piperidine can degrade over time, forming oxidation byproducts that can interfere with the deprotection reaction. Always use freshly opened or recently prepared piperidine solutions.[5]
-
Verify Concentration: The standard deprotection solution is 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).[5] Ensure accurate preparation of this solution.
2.2 Optimizing Reaction Conditions
-
Extend Deprotection Time: For sequences known to be "difficult," increasing the deprotection time is a simple and often effective solution. A standard protocol might involve two treatments of 10-15 minutes each. Consider extending the second treatment to 20-30 minutes.
-
Double Deprotection: Perform the standard deprotection cycle twice. After the first full deprotection and washing steps, repeat the entire process before proceeding to the coupling step.[3]
Step 3: Advanced Strategies for "Difficult" Peptides
For persistently problematic sequences, more advanced techniques may be necessary.
3.1 Modifying the Deprotection Cocktail
-
Addition of DBU: For severely hindered or aggregated peptides, the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[11][12]
-
Recommended Cocktail: 2% DBU / 20% piperidine in DMF.[3] DBU accelerates the removal of the Fmoc group, while piperidine scavenges the dibenzofulvene byproduct.[11]
-
Caution: DBU is a very strong base and can promote side reactions like aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[11][13] Use with caution and for shorter reaction times (e.g., 5-15 minutes).[3]
-
-
Alternative Bases: Piperazine has been investigated as a safer and effective alternative to piperidine, sometimes in combination with DBU.[14][15][16]
3.2 Disrupting Peptide Aggregation
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can help to disrupt secondary structures and improve reagent accessibility.[5]
-
Chaotropic Agents: The addition of chaotropic agents like a low percentage of guanidinium chloride to the deprotection solution can help to break up β-sheet structures.
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized for Difficult Sequences |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF OR 2% DBU / 20% Piperidine in DMF |
| Deprotection Time | 2 x 10-15 min | 2 x 20-30 min OR 1 x 5-15 min (with DBU) |
| Temperature | Room Temperature | Room Temperature to 40°C |
III. Key Experimental Protocols
This section provides detailed, step-by-step protocols for the analytical methods mentioned in this guide.
Protocol 1: Kaiser (Ninhydrin) Test
Objective: To qualitatively detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of Ninhydrin in 20 ml of n-butanol.
-
Solution C: 80 g of Phenol in 20 ml of n-butanol.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).
-
Heat the test tube at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
Objective: To quantitatively monitor the progress of the Fmoc deprotection reaction.
Procedure:
-
Collect the effluent from the Fmoc deprotection step (the piperidine solution) in a volumetric flask of a known volume.
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[5]
-
The concentration of the released Fmoc-piperidine adduct can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient) is a known constant. This allows for the calculation of the resin loading.
Fmoc Deprotection and PAL Linker Cleavage Mechanism
The following diagrams illustrate the chemical mechanisms relevant to this guide.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Acidolytic cleavage of a peptide amide from the PAL linker.
IV. Conclusion
Incomplete Fmoc deprotection is a common but surmountable challenge in SPPS. By systematically evaluating the potential causes—from reagent quality to peptide aggregation—and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their syntheses. Always begin with the simplest and most likely solutions before progressing to more advanced techniques. Careful monitoring, especially with "difficult" sequences, is key to achieving high-purity peptides.
V. References
-
Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1541. Available at: [Link]
-
Gong, L., et al. (2022). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Available at: [Link]
-
Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. Retrieved from [Link]
-
Tickler, A. K., et al. (2001). Improved preparation of amyloid‐β peptides using DBU as Nα‐Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Available at: [Link]
-
Fields, C. G., & Fields, G. B. (1993). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 23. Humana Press. Available at: [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. Available at: [Link]
-
Universitat de Barcelona. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
American Chemical Society. (n.d.). Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
AAPPTec. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Pícha, J., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(11), 3569. Available at: [Link]
-
Chen, W. C., & Lee, Y. C. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS omega, 7(14), 12241–12250. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 159-166. Available at: [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of peptide science, 13(10), 699-715. Available at: [Link]
-
American Chemical Society. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
Technical Support Center: Strategies to Improve Peptide Purity from Fmoc-Pal-Linker Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using the Fmoc-Pal-Linker. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and enhance the purity of your synthetic peptides. We will delve into the causality behind experimental choices, offering a self-validating system of protocols to ensure the scientific integrity of your work.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific issues you might encounter during your experiments, providing not just a solution but a detailed explanation of the underlying principles.
Q1: My final peptide product shows significant deletion sequences. What are the primary causes and how can I mitigate this?
A1: Deletion sequences are a common impurity in SPPS and primarily arise from two sources: incomplete Fmoc deprotection and inefficient coupling of the subsequent amino acid.
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, that amine will be unavailable for the next coupling step. This results in a peptide that is missing an amino acid.[1][2]
-
Inefficient Coupling: Even with complete Fmoc deprotection, the incoming activated amino acid may not couple to all available N-terminal amines, especially in the case of sterically hindered amino acids or difficult sequences that promote peptide aggregation on the resin.[3][4]
Strategies for Mitigation:
-
Optimize Fmoc Deprotection:
-
Monitor Deprotection: The completion of the Fmoc deprotection step can be monitored by collecting the piperidine solution and measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm.[5]
-
Extend Deprotection Time: For difficult sequences, increasing the deprotection time or performing a double deprotection can be beneficial. Standard protocols often use 20% piperidine in DMF for 5-20 minutes.[6]
-
-
Enhance Coupling Efficiency:
-
Choose the Right Coupling Reagent: For sterically hindered amino acids or known difficult couplings, switch to more potent coupling reagents. Aminium/uronium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimide-based reagents like DIC.[3][7]
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion.[3]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents relative to the resin loading) can drive the reaction towards completion.[3]
-
-
Implement a Capping Step:
-
After the coupling step, treat the resin with a capping agent, such as acetic anhydride and N,N-Diisopropylethylamine (DIPEA).[3] This will acetylate any unreacted N-terminal amines, preventing them from reacting further and ensuring they are not present as deletion impurities in the final crude product.[1][3][8]
-
Experimental Protocol: Capping of Unreacted Amines
This protocol should be performed immediately after the final wash step of a coupling cycle where incomplete coupling is suspected.
-
Prepare Capping Solution: Freshly prepare a solution of acetic anhydride and pyridine in a 3:2 ratio. For example, combine 3 mL of acetic anhydride with 2 mL of pyridine in a scintillation vial.[6]
-
Resin Treatment: Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.[6]
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the next Fmoc deprotection step.[3]
Q2: I'm observing side-products with a mass corresponding to the peptide plus fragments of the linker or protecting groups. What is happening during cleavage and how can I prevent this?
A2: The observation of adducts with linker fragments or protecting groups points to issues during the final cleavage and deprotection step. The highly reactive cationic species generated from the cleavage of the PAL linker and side-chain protecting groups can re-attach to nucleophilic residues in your peptide. [9]
The PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linker is an acid-labile linker designed to generate a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[10] During this process, carbocations are formed from the linker and the side-chain protecting groups (e.g., t-butyl, trityl). These carbocations can be scavenged by nucleophilic amino acid side chains like tryptophan, methionine, tyrosine, and cysteine, leading to unwanted modifications.[11]
Strategies for Cleaner Cleavage:
-
Use an Optimized Cleavage Cocktail: A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point for many peptides.[12] However, for peptides containing sensitive residues, a more robust scavenger mixture is necessary. "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT), is highly effective at suppressing a wide variety of side reactions.[11]
-
Protect Sensitive Residues Appropriately:
-
Tryptophan: The indole side chain of tryptophan is particularly susceptible to alkylation. Using Boc (tert-butyloxycarbonyl) protection on the indole nitrogen [Fmoc-Trp(Boc)-OH] can significantly reduce side reactions.[9]
-
Arginine: The choice of protecting group for arginine can influence the generation of sulfonated by-products. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is generally preferred over Mtr due to its higher acid lability.[13]
-
-
Optimize Cleavage Conditions:
-
Temperature and Time: Perform the cleavage at room temperature. For most peptides, a cleavage time of 2-4 hours is sufficient. Prolonged exposure to TFA can increase the likelihood of side reactions.
-
Thorough Washing: Before cleavage, ensure the peptide-resin is thoroughly washed to remove any residual DMF, which can interfere with the cleavage reaction.
-
Data Presentation: Common Cleavage Cocktails for this compound Synthesis
| Reagent Cocktail | Composition | Recommended For |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without highly sensitive residues like Cys, Met, or multiple Trp.[12] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Trp, Tyr, Met, Cys).[11] |
| TFA/EDT/H₂O/TIS | 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS | Peptides containing Cys to prevent disulfide bond formation. |
Frequently Asked Questions (FAQs)
Q3: How can I monitor the efficiency of my coupling reactions in real-time?
A3: The most common method for monitoring coupling reactions is the qualitative Kaiser test (ninhydrin test).[3] This test detects the presence of free primary amines on the resin. A positive result (blue-purple bead color) indicates incomplete coupling, suggesting that a second coupling or a capping step is necessary. A negative result (yellow bead color) indicates that the coupling reaction has gone to completion. For proline, which is a secondary amine, the Kaiser test is not reliable; the isatin test can be used as an alternative.
Q4: Can the purity of my Fmoc-amino acid building blocks affect the final peptide purity?
A4: Absolutely. The purity of your Fmoc-amino acid reagents is critical. Common impurities in these reagents include:
-
Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These will lead to the insertion of an extra amino acid residue in your peptide sequence.[14]
-
Free Amino Acid (H-Xaa-OH): This can lead to double incorporation of an amino acid.[14]
-
Acetic Acid Contamination: Trace amounts of acetic acid can act as a capping agent, leading to truncated sequences.[14][15] It is crucial to source high-purity Fmoc-amino acids from reputable suppliers to minimize these risks.
Q5: My peptide is prone to aggregation. How does this affect purity and what can I do?
A5: Peptide aggregation on the resin can severely hinder both deprotection and coupling steps, leading to a high proportion of deletion sequences.[16] Strategies to overcome aggregation include:
-
Using PEG-based resins: These resins have a more hydrophilic character than traditional polystyrene resins and can improve solvation of the growing peptide chain.[16]
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures that lead to aggregation.
-
Chaotropic Agents: The addition of chaotropic agents like guanidinium chloride to the coupling and deprotection solutions can disrupt aggregation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt the formation of β-sheet structures that are a common cause of aggregation.
Visualizations
Workflow for Optimizing Peptide Purity
Caption: A workflow diagram illustrating the key decision points for improving peptide purity during SPPS.
Relationship of Impurities to Synthesis Steps
Caption: A diagram showing the causal relationship between synthesis steps and common peptide impurities.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
Technical Support Center: Fmoc-Pal-Linker in Prolonged Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Fmoc-Pal-Linker, particularly during the demanding conditions of prolonged peptide synthesis. Here, we will delve into the nuances of PAL linker stability, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your complex peptide syntheses.
Troubleshooting Guide: this compound Instability
This section addresses specific issues that may arise during prolonged SPPS, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Gradual Loss of Peptide from the Resin Throughout Synthesis
Question: I'm synthesizing a long peptide (>30 amino acids) on a PAL-functionalized resin and I'm observing a progressive decrease in yield with each coupling cycle. What could be causing this premature cleavage?
Answer: Gradual loss of peptide from the resin during a long synthesis is a common issue and is often multifactorial. The primary culprit is the inherent acid lability of the PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linker. While designed to be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), its stability can be compromised by repeated exposure to even mildly acidic conditions that can arise during the synthesis cycles.
Probable Causes & Solutions:
-
Cumulative Acid Exposure: The repeated cycles of Fmoc deprotection, while primarily basic, can be followed by protonation of the newly freed N-terminal amine. Over many cycles, this can lead to a slight drop in the micro-environmental pH around the resin beads, contributing to the slow cleavage of the acid-sensitive PAL linker. The PAL linker is somewhat more acid-labile than the Rink amide linker, making it more susceptible to this effect.[1]
-
Solution:
-
Neutralization Step: Introduce a brief wash with a dilute solution of a non-nucleophilic base, such as 5% N,N-diisopropylethylamine (DIEA) in DMF, after the piperidine wash and before the next coupling step. This ensures complete neutralization of any residual piperidinium salts.
-
Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal at each step. Monitor the deprotection using a UV detector to avoid unnecessarily prolonged exposure to the basic conditions, which can be followed by protonation.
-
-
-
Mechanical Instability of the Resin: Excessive mechanical stress from vigorous stirring or shaking can cause fragmentation of the resin beads, especially with polystyrene-based resins.[2][3] This leads to the physical loss of peptide-resin conjugates during washing steps.
-
Solution:
-
Gentle Agitation: Use gentle mixing methods like end-over-end rotation or nitrogen bubbling instead of vigorous vortexing or magnetic stirring.[4]
-
Resin Choice: For long peptides, consider using more mechanically robust resins such as those based on polyethylene glycol (PEG) composites (e.g., TentaGel), which offer good mechanical stability and consistent swelling properties.[2]
-
-
-
Formation of Diketopiperazine (DKP): This side reaction is particularly prevalent when proline or glycine are the second or third amino acids in the sequence.[5] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[6]
-
Solution:
-
Use of DKP-inhibiting Derivatives: Incorporate dipeptides where the amide bond is modified to resist cyclization, such as pseudoproline dipeptides.
-
Modified Coupling Protocol: For the third amino acid coupling (after the problematic dipeptide sequence), use a pre-activated amino acid and a shorter coupling time to favor intermolecular peptide bond formation over intramolecular cyclization.
-
-
Issue 2: Significant Peptide Loss During the Final Cleavage and Deprotection Step
Question: After completing my synthesis, I performed the final cleavage with a standard TFA cocktail, but my yield was unexpectedly low. Where did my peptide go?
Answer: Low recovery after the final cleavage step often points to issues with the cleavage process itself or side reactions that occur under strongly acidic conditions.
Probable Causes & Solutions:
-
Incomplete Cleavage: The efficiency of the final cleavage from the PAL linker is dependent on the composition of the cleavage cocktail and the reaction time.
-
Solution:
-
Optimize Cleavage Cocktail: Ensure your TFA cocktail contains appropriate scavengers to trap the reactive carbocations generated during the cleavage of side-chain protecting groups. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Extend Cleavage Time: For long or sterically hindered peptides, extend the cleavage time from the standard 2 hours to 3-4 hours to ensure complete removal from the resin.
-
-
-
Re-attachment of Peptide to the Resin: Certain amino acids, like tryptophan and methionine, can be alkylated by carbocations generated from the linker during cleavage, leading to re-attachment of the peptide to the resin.[5]
-
Solution:
-
Use of Scavengers: The inclusion of scavengers like TIS is crucial to quench these reactive species. For tryptophan-containing peptides, adding 1-2% ethanedithiol (EDT) to the cleavage cocktail is highly recommended.
-
-
-
Precipitation Issues: The cleaved peptide may not be fully soluble in the cleavage cocktail, leading to its loss during the filtration step.
-
Solution:
-
Test Cleavage on a Small Scale: Before committing the entire batch, perform a test cleavage on a small amount of resin to confirm the peptide's solubility and the effectiveness of the cleavage.
-
Alter Precipitation Solvent: After cleavage, if the peptide precipitates prematurely, try different precipitation solvents. While cold diethyl ether is standard, other options like cold methyl tert-butyl ether (MTBE) can sometimes improve recovery.
-
-
Workflow for Troubleshooting Low Yield in Prolonged Synthesis
Caption: Troubleshooting workflow for low peptide yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cleavage mechanism of the PAL linker?
A1: The PAL linker is an acid-labile linker.[1][2] Its cleavage is initiated by protonation of the electron-rich dimethoxybenzyl amide moiety under strong acidic conditions (e.g., high concentration of TFA). This protonation facilitates the cleavage of the C-N bond connecting the peptide to the linker, releasing the peptide as a C-terminal amide. The resulting carbocation is then scavenged by reagents in the cleavage cocktail.
Sources
Technical Support Center: Navigating the Purification Challenges of Peptides Synthesized with the Fmoc-Pal-Linker
Welcome to the technical support center dedicated to addressing the purification challenges associated with peptides synthesized using the Fmoc-Pal-Linker. This guide is designed for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and encounter purification hurdles. Here, we will delve into the underlying causes of common issues and provide field-proven troubleshooting strategies and detailed protocols to enhance the purity and yield of your synthetic peptides.
Introduction to the this compound in Peptide Amide Synthesis
The 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (PAL) linker is a popular choice in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides.[1][2] Its popularity stems from its acid lability, which allows for cleavage under relatively mild acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[1][3] The PAL linker is considered chemically inert during the synthesis, meaning it generally does not produce soluble by-products upon cleavage, which can simplify the initial purification steps.[4]
However, despite its advantages, the use of the this compound is not without its challenges. The final purity of the crude peptide is influenced by a multitude of factors, from the efficiency of each coupling and deprotection cycle to the final cleavage and work-up procedures. After synthesis and cleavage, the crude product is a heterogeneous mixture containing the desired full-length peptide alongside a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences (peptides that ceased to elongate), and peptides with incompletely removed side-chain protecting groups.[5][6]
This guide will provide a structured approach to understanding and overcoming these purification challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common impurities I can expect in my crude peptide synthesized with the this compound?
The crude peptide mixture after cleavage from the PAL resin is rarely pure. Common impurities include:
-
Deletion Sequences: These arise from incomplete coupling of an amino acid in a cycle. The subsequent amino acid may then couple to the unreacted N-terminus of the preceding sequence, resulting in a peptide missing one or more residues.[5]
-
Truncated Sequences: Premature termination of the peptide chain elongation leads to these impurities. This can be caused by capping of the N-terminus by reactive species or by aggregation of the growing peptide chain on the resin, which hinders further reaction.
-
Incompletely Deprotected Peptides: Side-chain protecting groups may not be fully removed during the final TFA cleavage step.[5][6] The efficiency of deprotection is highly dependent on the specific protecting group, the peptide sequence, and the cleavage cocktail used.[7]
-
Side-Reaction Products: Certain amino acids are prone to side reactions during the final cleavage. For instance, tryptophan can be modified by TFA-liberated protecting groups, and aspartic acid can form aspartimide, leading to a mixture of by-products.[8][9]
-
Reagent Adducts: Scavengers and other components of the cleavage cocktail can sometimes form adducts with the peptide.
The primary method for separating these impurities from the target peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
Troubleshooting Guide 1: Low Purity of the Crude Peptide
Question: My initial RP-HPLC analysis of the crude peptide shows a very low percentage of the desired product. What could be the cause and how can I improve it?
Answer: Low purity in the crude product is a common issue that can often be traced back to inefficiencies in the synthesis steps or suboptimal cleavage conditions.
Underlying Causes and Solutions:
-
Inefficient Coupling: Incomplete coupling of amino acids is a primary source of deletion sequences.
-
Expert Insight: The swelling of the resin is crucial for efficient synthesis. Polystyrene-based resins, commonly used with the PAL linker, are hydrophobic and require compatible solvents like DMF to swell properly, allowing reagents to access the growing peptide chain.[10]
-
Solution: Ensure adequate resin swelling before the first coupling. For difficult couplings, consider double coupling, using a different coupling reagent (e.g., HATU instead of HBTU), or increasing the coupling time.[11]
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, preventing reagents from reaching the reactive sites.
-
Solution: Incorporate "difficult sequence" disruption strategies. This can include using pseudoproline dipeptides or N-methyl amino acids at specific positions to break up secondary structures.
-
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.
-
Expert Insight: While piperidine is the standard reagent for Fm-deprotection, its effectiveness can be hindered by peptide aggregation.[12]
-
Solution: Increase the Fmoc deprotection time or use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. However, be cautious as DBU can increase the risk of side reactions like aspartimide formation.[2][3]
-
-
Suboptimal Cleavage: An inappropriate cleavage cocktail or insufficient cleavage time can lead to incomplete deprotection of side chains and incomplete cleavage from the resin.
-
Solution: Optimize your cleavage cocktail based on the amino acid composition of your peptide. A preliminary small-scale cleavage is highly recommended to determine the optimal conditions.[7]
-
Experimental Workflow: Optimizing Cleavage Conditions
Caption: Workflow for optimizing cleavage conditions.
Troubleshooting Guide 2: Difficult Cleavage and Incomplete Deprotection
Question: I am observing incomplete cleavage from the PAL resin or significant amounts of protected species in my mass spectrometry data. How can I address this?
Answer: Incomplete cleavage and deprotection are often linked and can be resolved by carefully selecting and optimizing the cleavage cocktail and reaction time.
The Role of the Cleavage Cocktail and Scavengers
The cleavage cocktail's primary component is TFA, which cleaves the peptide from the PAL linker and removes acid-labile side-chain protecting groups.[3] However, the carbocations generated from the cleavage of these protecting groups can lead to unwanted side reactions.[13] Scavengers are added to the cocktail to "scavenge" or trap these reactive species.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Amino Acid(s) | Purpose | Recommended Concentration |
| Triisopropylsilane (TIS) | Trp, Met, Tyr | Reduces oxidized Trp, prevents reattachment of peptide to resin.[7] | 2.5 - 5% |
| Water (H₂O) | Trp | Hydrolyzes Boc group from Trp, preventing alkylation.[7] | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Cys, Met | Reduces oxidized Met, prevents reattachment of peptide to resin. | 2.5% |
| Phenol | Tyr, Trp | Protects against re-alkylation.[7] | 5% |
| Thioanisole | Arg(Pbf/Pmc) | Aids in the removal of sulfonyl-based protecting groups.[9] | 5% |
Optimizing for Difficult-to-Deprotect Residues
-
Arginine (Arg): Protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can be stubborn to remove. Extending the cleavage time up to 4-6 hours or using a stronger cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[9] The Mtr protecting group is even more acid-labile and can require up to 24 hours for complete removal.[7]
-
Tryptophan (Trp): The indole side chain of Trp is highly susceptible to modification by carbocations. Using Fmoc-Trp(Boc)-OH during synthesis is strongly recommended as the Boc group protects the indole ring during cleavage.[7][13]
-
Asparagine (Asn): N-terminal Asn(Trt) residues can be slow to deprotect. Extending the cleavage time to 4 hours can often resolve this issue.[7]
Protocol: Standard Cleavage from PAL Resin
-
Wash the dried peptidyl-resin with dichloromethane (DCM).
-
Prepare the cleavage cocktail. For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is a good starting point.[7][14]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[3]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Troubleshooting Guide 3: Challenges in RP-HPLC Purification
Question: My crude peptide is difficult to purify by RP-HPLC. I'm seeing broad peaks, poor resolution, or co-elution of impurities. What can I do?
Answer: RP-HPLC is the workhorse for peptide purification, but its effectiveness depends on several factors, including the properties of the peptide and the chromatographic conditions.[6][15]
Optimizing RP-HPLC Conditions
-
Gradient Slope: A shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) generally provides better resolution between the target peptide and closely eluting impurities.[15]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of a peptide.[16]
-
Low pH (TFA): Most standard purifications are performed at a low pH using 0.1% TFA in both the aqueous (A) and organic (B, typically acetonitrile) mobile phases.[6][15]
-
High pH: For peptides that are poorly soluble or show poor peak shape at low pH, switching to a high pH mobile phase (e.g., using ammonium bicarbonate or ammonia) can be beneficial.[16]
-
-
Alternative Chromatography:
Data-Driven Purification Strategy
Caption: A systematic approach to peptide purification.
Conclusion
The purification of peptides synthesized using the this compound is a critical step that dictates the final quality of the product. While challenges such as low purity, incomplete cleavage, and difficult chromatographic separation are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying chemical principles of SPPS and cleavage, and by methodically optimizing purification protocols, researchers can consistently obtain high-purity peptide amides for their research and development needs.
References
-
Isidro-Llobet, A., Alvarez, M. & Albericio, F. Greening the synthesis of peptide therapeutics: an industrial perspective . RSC Publishing. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols . Merck Millipore. [Link]
-
Peptide Synthesis Resins . AAPPTEC. [Link]
-
HPLC Purification of Peptides . Protocols.io. [Link]
-
How to purify synthetic peptides - what are the options? . Biotage. [Link]
-
Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH . Agilent. [Link]
-
Nortcliffe, C. Characterisation of a peptide conjugate and impurities . Sterling Pharma Solutions. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Link]
-
Introduction to Peptide Synthesis . PMC - NIH. [Link]
-
2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis . MDPI. [Link]
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software . [Link]
-
Peptide Purification . AAPPTec. [Link]
-
Investigation of Impurities in Peptide Pools . MDPI. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis . PMC - NIH. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities . Agilent. [Link]
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives . PubMed. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis . ResearchGate. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications . PubMed. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? . ResearchGate. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . [Link]
-
What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? . [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Fmoc-PAL-Linker Cleavage with Scavengers
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges or seeking to optimize the critical final step of their synthesis: the cleavage of peptides from the Fmoc-PAL-linker. Here, we will delve into the mechanistic role of scavengers, provide solutions to common problems, and offer field-proven protocols to enhance the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the this compound and why is it used?
The Fmoc-PAL (5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) linker is a specialized chemical handle used in Fmoc-based solid-phase peptide synthesis to generate C-terminal peptide amides.[1] Its structure is engineered to be stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) but labile to strong acids, such as trifluoroacetic acid (TFA).[2][3] Upon treatment with a strong acid, the linker is cleaved, releasing the synthesized peptide with a carboxamide at its C-terminus.[4] The PAL linker is known to be approximately twice as acid-sensitive as the more traditional Rink Amide linker, which can be advantageous in certain synthetic strategies.[5]
Q2: What happens chemically during TFA-mediated cleavage, and why are scavengers essential?
During the final cleavage step, the peptide-resin is treated with a high concentration of TFA, typically 95% or higher.[6] This process simultaneously achieves two goals: it severs the acid-labile bond connecting the peptide to the PAL linker and removes the acid-labile side-chain protecting groups (e.g., Boc from Trp, tBu from Tyr, Trt from Cys).[7][8]
The mechanism involves the protonation of the linker and protecting groups, which then detach as highly reactive, electrophilic carbocations (like the tert-butyl cation or trityl cation).[7][9] If left unchecked, these cations will aggressively attack any available nucleophiles. Sensitive amino acid residues in your peptide sequence—particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr)—are highly nucleophilic and susceptible to modification.[9][10] This leads to undesired side products, reduced purity, and in some cases, lower yield.
Scavengers are nucleophilic agents added to the TFA "cocktail" to act as decoys.[7] They are present in a much higher concentration than the peptide and react preferentially with the carbocations, effectively "scavenging" them before they can damage the target peptide.[8][11]
The Role of Scavengers & Cocktail Selection
Q3: What are the most common scavengers and what are their specific functions?
The choice of scavenger is dictated by the amino acid composition of your peptide. A one-size-fits-all approach is often suboptimal. Below is a summary of common scavengers and their primary roles.
| Scavenger | Chemical Structure | Primary Target(s) & Function | Typical Concentration |
| Triisopropylsilane (TIS) | ( (CH₃)₂CH )₃SiH | An excellent, non-odorous scavenger for trityl and tert-butyl cations.[7][11] It acts via hydride donation to quench the cation.[12] Strongly recommended for peptides containing Trp(Boc), Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt).[7] | 2.5% - 5% |
| Water (H₂O) | H₂O | Acts as a proton source and effectively suppresses the tert-butylation of the tryptophan indole ring.[8] | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A potent thiol-based scavenger that protects Cys and Met from oxidation and alkylation.[8][9] It is particularly effective at scavenging trityl cations.[8] Note: It has a strong, unpleasant odor. | 2.5% |
| Thioanisole | C₆H₅SCH₃ | A softer nucleophile used to scavenge various carbocations. It is also reported to accelerate the deprotection of sulfonyl-based protecting groups on Arginine, such as Pmc or Pbf.[8][9] | 5% |
| Phenol | C₆H₅OH | A classic scavenger for various carbocations, offering protection for tyrosine residues.[8][9] | 5% |
Q4: How do I select the right cleavage cocktail for my peptide?
The optimal cocktail depends entirely on your peptide's sequence. A preliminary small-scale cleavage on 20-50 mg of resin is always recommended to test your chosen conditions.[7]
Caption: Flowchart for selecting an appropriate cleavage cocktail.
-
For most "simple" peptides (without Trp, Met, or Cys): A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is highly effective and avoids the use of malodorous thiols.[7]
-
For peptides containing Cys or Met : The addition of EDT is recommended to prevent oxidation and other side reactions.
-
For complex peptides with multiple sensitive residues (e.g., Trp, Met, Cys, and Arg(Pbf) together): The gold standard is Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) , which is designed to suppress a wide variety of side reactions.[9][13][14]
Troubleshooting Guide
Q5: My final peptide yield is low. Could scavengers be the cause?
Yes, inadequate scavenging is a common cause of low yield. Here’s why:
-
Peptide Re-attachment to Resin : If the carbocation generated from the PAL linker is not efficiently scavenged, it can re-attach to a nucleophilic side chain of a cleaved peptide, particularly C-terminal Trp or Met residues.[15] This results in the peptide becoming irreversibly bound to the resin.
-
Solution : If you suspect re-attachment, especially with a C-terminal Trp, increase the scavenger concentration or switch to a more robust cocktail containing EDT.[15]
-
-
Peptide Degradation : In the absence of proper scavengers, sensitive residues can be modified, leading to peptide degradation and fragmentation, which lowers the yield of the desired product.
Caption: Troubleshooting workflow for common cleavage issues.
Q6: My HPLC/MS shows unexpected peaks, especially masses like +56 or +72 Da. What are they?
These are classic signs of scavenger-related problems.
-
+56 Da Adduct : This corresponds to the addition of a tert-butyl group (C₄H₈), a common modification on Tryptophan if scavenging of t-butyl cations is insufficient.
-
+72 Da Adduct : This can correspond to the addition of a thioanisole-related species.
-
+16 Da Adduct : This indicates oxidation, most commonly of Methionine to its sulfoxide form.
Solution : Re-evaluate your scavenger cocktail. The presence of these adducts directly indicates that the carbocations generated from protecting groups are not being effectively trapped. For Trp-containing peptides, ensure your cocktail contains TIS and water.[8] For Met-containing peptides, the inclusion of EDT is beneficial.[13]
Q7: My peptide solution is yellow or brown after cleavage. Is this normal?
A deep yellow or orange color during the cleavage reaction itself is often normal and is caused by the formation of the stable trityl cation, which is a chromophore.[16] However, if your final lyophilized peptide is brown, it could indicate degradation of tryptophan residues.[17] This is another sign that your scavenging conditions need to be optimized to better protect this sensitive residue.
Experimental Protocols
Protocol 1: Preparation of Cleavage Cocktails
Safety Precaution : Always prepare cleavage cocktails in a well-ventilated fume hood. TFA is highly corrosive, and thiol scavengers are malodorous.[16][18] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
A. Standard Cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
For 10 mL total volume:
-
To a clean, dry glass container, add 250 µL of deionized water.
-
Add 250 µL of Triisopropylsilane (TIS).
-
Carefully and slowly add 9.5 mL of high-purity Trifluoroacetic Acid (TFA).
-
Mix gently. Prepare fresh before each use.[16]
-
B. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)
-
For 10 mL total volume:
-
To a clean, dry glass container, add 0.5 g of crystalline Phenol.
-
Add 500 µL of deionized water and swirl to dissolve the phenol.
-
Add 500 µL of Thioanisole.
-
Add 250 µL of 1,2-Ethanedithiol (EDT).
-
Carefully and slowly add 8.25 mL of TFA.
-
Mix until homogeneous. Prepare fresh before each use.[13]
-
Protocol 2: Peptide Cleavage and Precipitation
Caption: General workflow for peptide cleavage from the resin.
-
Resin Preparation : Transfer the dry peptide-resin to a reaction vessel. Ensure the resin is thoroughly washed with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF), which can inhibit the cleavage reaction.[7][18] Dry the resin completely under a high vacuum for at least 4 hours.
-
Cleavage : Add the freshly prepared cleavage cocktail to the dried resin (a general rule is 10 mL of cocktail per gram of starting resin).
-
Reaction : Stopper the vessel and allow the reaction to proceed at room temperature for 1.5 to 3 hours with occasional gentle agitation.[18][19]
-
Filtration : Filter the resin using a sintered glass funnel and collect the filtrate, which contains your cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitation : In a separate centrifuge tube, place approximately 10 times the filtrate volume of cold methyl tert-butyl ether (MTBE) or diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. The peptide should precipitate as a white solid.
-
Isolation : Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing : Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and TFA.
-
Drying : Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
By understanding the chemical principles behind scavenger function and systematically troubleshooting based on your specific peptide sequence, you can significantly improve the outcome of your this compound cleavages, leading to higher quality peptides for your research and development endeavors.
References
-
Albericio, F., et al. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Fields, C. G., et al. (1991). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research. Available at: [Link]
-
St-Gelais, M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Available at: [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]
-
García-Martín, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
AAPPTEC. Peptide Synthesis Resins. Available at: [Link]
-
American Peptide Society. Tips & Tricks. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Breipohl, G., et al. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Semantic Scholar. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Available at: [Link]
-
Pearson, A. D., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Available at: [Link]
-
Somma, E., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2023). Common cleavable linkers impact the severity of aggregation, but not its onset. Available at: [Link]
-
ResearchGate. (2022). What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? Available at: [Link]
-
ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage? Available at: [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Rodríguez, H., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-PAL and Rink Amide Linkers for Peptide Amide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptide amides is a cornerstone of therapeutic and research applications. The choice of a solid-phase support and its associated linker is a critical decision that dictates the success, purity, and yield of the final product. This guide provides an in-depth, objective comparison of two of the most prevalent linkers used in Fmoc-based solid-phase peptide synthesis (SPPS) for generating C-terminal peptide amides: the Fmoc-PAL (Peptide Amide Linker) and the Rink Amide linker.
This analysis is grounded in established chemical principles and supported by experimental observations to provide a clear, actionable framework for selecting the optimal linker for your specific synthetic challenge.
Fundamental Principles: The Role of the Linker in Peptide Amide Synthesis
In Fmoc-SPPS, the linker serves as the covalent bridge between the growing peptide chain and the insoluble resin support. For the synthesis of peptide amides, the linker must be stable to the basic conditions required for Fmoc group removal (typically piperidine in DMF) yet be susceptible to cleavage under acidic conditions to release the desired C-terminal amide. Both the PAL and Rink Amide linkers are designed to meet these fundamental criteria, belonging to the class of acid-labile linkers.[1][2]
The general workflow for peptide amide synthesis using these linkers is a cyclical process of deprotection, coupling, and washing, culminating in a final cleavage and global deprotection step.
Structural and Mechanistic Comparison
While both linkers yield a C-terminal amide upon cleavage, their distinct chemical structures give rise to differences in their acid lability and propensity for side reactions.
Rink Amide Linker
The Rink Amide linker is a derivative of 4,4'-dimethoxybenzhydrylamine.[3] Its popularity stems from its versatility and the fact that it can be cleaved under relatively mild acidic conditions, typically using a high concentration of trifluoroacetic acid (TFA).[4][5] The cleavage mechanism involves the protonation of the linker, leading to the formation of a stable benzhydryl cation and the release of the peptide amide.
Fmoc-PAL-Linker
The PAL (Peptide Amide Linker) linker, 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is also an acid-labile linker designed for peptide amide synthesis.[6] It is reported to be somewhat more acid labile than the Rink Amide linker.[7] This increased acid sensitivity can be advantageous, potentially allowing for milder cleavage conditions.
Performance and Experimental Data: A Head-to-Head Comparison
The practical choice between the PAL and Rink Amide linkers often comes down to their performance in specific applications and their susceptibility to side reactions.
Cleavage Efficiency and Conditions
Both linkers are typically cleaved using a cocktail containing a high percentage of TFA (e.g., 95%), often with scavengers to protect sensitive amino acid residues from reactive cationic species generated during deprotection.[8][9]
| Parameter | This compound | Rink Amide Linker |
| Typical Cleavage Cocktail | TFA/Scavengers (e.g., TIS, H₂O) | TFA/Scavengers (e.g., TIS, H₂O) |
| Cleavage Time | Generally 1-3 hours | Generally 1-3 hours |
| Acid Lability | High | High (PAL is reported to be slightly more labile[7]) |
Side Reactions: A Critical Consideration
A significant point of differentiation between the two linkers is their behavior during the final acid cleavage step.
Rink Amide Linker Decomposition and C-terminal Alkylation: A well-documented side reaction associated with the Rink Amide linker is its decomposition under strong TFA treatment.[10] This fragmentation can generate reactive alkylating species that can modify the newly formed C-terminal amide, leading to N-alkylated peptide amide impurities.[10] This side reaction can complicate purification and reduce the yield of the desired peptide.
To mitigate this, the inclusion of specific scavengers in the cleavage cocktail is highly recommended. The use of 1,3-dimethoxybenzene has been shown to effectively prevent the formation of these C-terminal N-alkylated byproducts.[10][11]
PAL Linker and Product Purity: The PAL linker is often considered to produce cleaner crude products, particularly in the synthesis of long peptide sequences.[7] This is attributed to its chemical structure, which is less prone to generating the specific side products associated with Rink Amide linker fragmentation.
Application in Challenging Syntheses: N-Alkyl Peptide Amides
The synthesis of C-terminally N-alkylated peptide amides presents a greater synthetic challenge. Experimental evidence suggests that the PAL linker may be superior for such applications. In a comparative study, the PAL-PEG-PS resin demonstrated significantly higher loading yields (>90%) for the first amino acid compared to the Rink amide resin (48%) when synthesizing Leu-enkephalin N-alkyl amide analogs.[12] The coupling of the first amino acid to the N-alkyl amine on the Rink amide linker was found to be more difficult, even with more reactive coupling reagents.[12]
Experimental Protocols
Standard Cleavage Protocol for Rink Amide and PAL Resins
This protocol is a general guideline and should be optimized for the specific peptide sequence.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual N,N-dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. For peptides synthesized on Rink Amide resin, the addition of 3% (v/v) 1,3-dimethoxybenzene is recommended to suppress C-terminal alkylation.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the mixture to stand at room temperature with occasional swirling for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10-fold excess).
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Key Concepts
General Structure and Cleavage of Amide-Forming Linkers
Caption: General workflow for peptide amide synthesis using an acid-labile linker.
Rink Amide Linker Side Reaction Pathway
Caption: Potential side reaction pathway for the Rink Amide linker during TFA cleavage.
Conclusion and Recommendations
The choice between the Fmoc-PAL and Rink Amide linkers is nuanced and depends on the specific requirements of the peptide synthesis.
-
For routine synthesis of standard peptide amides, both linkers are generally effective. However, when using the Rink Amide linker , it is crucial to include appropriate scavengers, such as 1,3-dimethoxybenzene, in the cleavage cocktail to minimize the risk of C-terminal N-alkylation.[10][11]
-
For the synthesis of long or complex peptide amides , the PAL linker may offer an advantage by providing cleaner crude products and potentially simplifying purification.[7]
-
In more demanding applications , such as the synthesis of C-terminal N-alkyl amides , experimental data strongly suggests that the PAL linker provides superior performance in terms of loading efficiency and overall yield.[12]
Ultimately, the optimal choice may require empirical evaluation for a specific target peptide. However, by understanding the underlying chemical principles and potential pitfalls of each linker, researchers can make a more informed decision, leading to more efficient and successful peptide amide synthesis.
References
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Exploring the Synthesis of Peptide Amides with Rink Amide-MBHA Resin: A Chemist's Guide. (2025, November 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved from [Link]
-
Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]
-
Cleavage from Rink Amide Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Spps and side reactions in peptide synthesis. (2016, May 24). Slideshare. Retrieved from [Link]
-
Deng, F.-K., Mandal, K., Luisier, S., & Kent, S. B. H. (2014). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Journal of Peptide Science, 20(8), 643–651. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 34(3), 215–221. [Link]
-
Jaradat, D. M. M. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39–68. [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTEC. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
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- 4. appliedpolytech.com [appliedpolytech.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
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- 8. chempep.com [chempep.com]
- 9. merckmillipore.com [merckmillipore.com]
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- 11. peptide.com [peptide.com]
- 12. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-PAL-Linker and Wang Resin in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the success of solid-phase peptide synthesis (SPPS) hinges on the meticulous selection of each component, from protecting groups to the solid support itself. The choice of resin and its associated linker is a foundational decision that dictates the C-terminal functionality of the final peptide and profoundly impacts purity and yield. This guide provides an in-depth, objective comparison between two pillars of Fmoc-based SPPS: the venerable Wang resin for synthesizing peptide acids and the robust Fmoc-PAL (5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid) linker for peptide amides. We will delve into their core mechanisms, weigh their respective advantages and disadvantages, and provide experimental protocols to ground these insights in practical application.
The Fundamental Divide: C-Terminal Acids vs. Amides
The primary and most critical distinction between Wang resin and the PAL linker lies in the final product they are designed to generate.
-
Wang Resin: Developed by Su-sun Wang in 1973, this p-alkoxybenzyl alcohol-based resin is the industry standard for synthesizing peptides with a C-terminal carboxylic acid .[1][2] The peptide chain is anchored to the resin via an ester bond that is susceptible to cleavage under moderately acidic conditions.[3][4]
-
Fmoc-PAL-Linker: The PAL linker is a tris(alkoxy)benzylamine-type handle designed specifically for the synthesis of peptides with a C-terminal amide .[5] Peptide amides are prevalent in nature, often exhibiting enhanced biological activity and stability compared to their carboxylic acid counterparts. The PAL linker is first attached to an aminomethylated resin, and the peptide chain is built upon it.[6]
This fundamental difference is the first and most important factor in a researcher's decision-making process. The choice is not about which resin is universally "better," but which is appropriate for the desired target molecule.
Chemical Structures at a Glance
To understand their behavior, a look at their chemical structures is essential.
Caption: Structure of a peptide attached to Wang resin.
Caption: Structure of a peptide attached to a PAL-derivatized resin.
A Head-to-Head Comparison: Performance and Pitfalls
Beyond the C-terminal functionality, several key performance indicators differentiate these two supports.
| Feature | This compound | Wang Resin |
| Product | Peptide Amide | Peptide Carboxylic Acid |
| Cleavage Conditions | High TFA (e.g., 95%)[6] | High TFA (e.g., 50-95%)[7] |
| Key Advantage | Robust synthesis of peptide amides; chemically inert cleavage by-products.[8] Often gives cleaner products.[4] | Gold standard for peptide acids; extensive literature and established protocols. |
| Major Disadvantage | Not suitable for peptide acid synthesis. | Prone to racemization when loading the first amino acid.[3][9] Susceptible to diketopiperazine formation.[10] |
| Common Side Reactions | Alkylation of sensitive residues during cleavage (requires scavengers). | Alkylation of Trp/Cys by benzyl cations during cleavage.[11][12] Racemization and dipeptide formation during initial loading. |
Disadvantage Deep Dive: The Achilles' Heel of Wang Resin
The most significant drawback of Wang resin is the risk of racemization during the esterification of the first Fmoc-amino acid.[9][13] This step often requires an activating agent like DCC and a catalyst like DMAP, conditions which can lead to the partial epimerization of the C-terminal residue, particularly for sensitive amino acids like Cysteine and Histidine.[7] This introduces hard-to-separate diastereomeric impurities from the very start of the synthesis.
Causality: The activation of the carboxylic acid to form a highly reactive intermediate makes the α-proton labile, allowing for its abstraction and subsequent reprotonation from either face, leading to racemization.
To circumvent this, the scientific community has almost universally adopted pre-loaded Wang resins , where the first amino acid is already attached under optimized, quality-controlled conditions.[1][2][3][14] When using Wang resin, it is highly recommended to purchase a pre-loaded version to ensure the highest purity of the final peptide.
Another common side reaction with Wang resin is diketopiperazine formation . This occurs at the dipeptide stage, especially when Proline or Glycine is the second amino acid. The deprotected N-terminal amine of the second residue can attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine, resulting in significant yield loss.[10]
The PAL-Linker's Edge in Purity
The PAL linker avoids the initial racemization-prone esterification step that plagues Wang resin. The linker is first coupled to a stable aminomethyl resin before the peptide synthesis begins. Furthermore, some studies suggest that PAL resins can provide cleaner crude products and higher yields, with the added benefit that its cleavage by-products are chemically inert.[4][6][8]
Experimental Evidence & Protocols
Theoretical advantages must be backed by empirical results. Side reactions during TFA cleavage from Wang resin are well-documented. For example, the cleavage of peptides containing Tryptophan can lead to alkylation of the indole ring by the carbocation generated from the linker.[11][12]
One study demonstrated this by cleaving Fmoc-Trp-OH from both a novel, more stable linker (OH-BTL) and Wang resin. While the new linker gave the desired product with 100% purity, cleavage from Wang resin yielded the desired tryptophan at only 73.6% purity, with significant side-products corresponding to back-alkylation and ester formation.[11] This underscores the importance of using effective scavengers during cleavage from Wang resin.
Experimental Protocol: Standard Cleavage from Resin
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All cleavage procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Pre-Cleavage Preparation:
-
Transfer the peptide-resin (typically 50-200 mg) to a suitable reaction vessel (e.g., a fritted syringe or glass reaction vessel).
-
Wash the resin thoroughly to remove residual synthesis solvents. Perform the following washes:
-
3x with N,N-Dimethylformamide (DMF)
-
3x with Dichloromethane (DCM)
-
3x with Methanol (to shrink the resin)
-
-
Dry the resin under a high vacuum for at least 2 hours, or preferably overnight, to remove all traces of solvent.[15]
Cleavage Cocktail Preparation: The choice of scavengers is critical and depends on the peptide sequence. A common general-purpose cocktail is Reagent K .
-
Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For Wang Resin (Standard Peptides): A simpler mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient for peptides without sensitive residues like Arg(Pmc/Mtr), Cys, or Trp.
Cleavage Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling.
-
After the reaction is complete, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the peptide.[16]
-
Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[16]
Peptide Precipitation and Isolation:
-
Add the combined TFA filtrate to a 50 mL centrifuge tube.
-
Add 8-10 volumes of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.[16]
-
Incubate the mixture at 4°C or -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
Workflow Visualization
The strategic choice of resin directs the entire synthesis workflow towards the desired C-terminal group.
Caption: Comparative workflow for peptide acid vs. peptide amide synthesis.
Senior Application Scientist's Recommendation
The selection between the this compound and Wang resin is not a matter of superiority but of strategic application.
-
For Peptide Amides: The This compound (typically supplied on an aminomethyl resin) is the recommended choice. It is a robust, reliable handle that consistently produces high-quality peptide amides and is less prone to the side reactions that can complicate synthesis on benzyl alcohol-type resins.
-
For Peptide Acids: Wang resin remains the workhorse of the industry. However, to mitigate the significant risk of C-terminal racemization and ensure batch-to-batch consistency, it is strongly advised to use high-quality, pre-loaded Wang resins . For peptides with particularly sensitive C-terminal residues (Cys, His) or those prone to diketopiperazine formation (a dipeptide ending in Pro or Gly), an even more labile support like a 2-chlorotrityl resin should be considered, as it allows for milder loading and cleavage conditions that can suppress these side reactions.[17]
Ultimately, a deep understanding of the underlying chemistry of these solid supports empowers the researcher to anticipate challenges, optimize protocols, and ultimately achieve a higher standard of purity and success in their synthetic endeavors.
References
- Aapptec Peptides.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem.
- Aapptec Peptides.
- AltaBioscience. Advantages of Wang Resin in Peptide Synthesis.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Organic Letters. Wang Linker Free of Side Reactions.
- Chem-Impex. This compound.
- CD Bioparticles. Fmoc-Amino Acid-Wang Resins.
- AAPPTEC. How to Synthesize a Peptide.
- ResearchGate. Side reactions in the SPPS of Cys-containing peptides.
- BOC Sciences. Wang Resin with Amino Acids.
- AAPPTEC. Peptide Synthesis Resins.
- Sigma-Aldrich. Fmoc SPPS Linkers.
- Applied Polytech. Wang Resin Peptide Synthesis.
- Advanced ChemTech. Fmoc-Photolabile Linker – Fmoc-amino photolabile-linker for solid-phase synthesis of peptide amides.
- Biosynth. Fmoc-PAL | 115109-65-4 | FF23541.
- Biosynth. Guide to Resins and Linkers in SPPS.
- Sigma-Aldrich. This compound Novabiochem 115109-65-4.
- PubMed.
- UCI Department of Chemistry.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- SLS. Fmoc-PAL AM resin Novabiochem | 8551330001 | SIGMA-ALDRICH.
- Benchchem. Purity in Peptide Synthesis: A Comparative Guide to Fmoc-L-Phe-MPPA and Other Common Linkers.
- Sigma-Aldrich. Fmoc SPPS Linkers.
- Thermo Fisher Scientific. Fmoc Cleavage.
- Google Patents.
- Benchchem. The Core Mechanism of Fmoc-L-Leu-MPPA Linker: A Technical Guide for Advanced Peptide Synthesis.
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis.
- PMC - NIH. Predicting the Success of Fmoc-Based Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis.
- Benchchem. Leu-MPPA (Wang) and 2-Chlorotrityl Resins in Solid-Phase Peptide Synthesis.
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A Senior Application Scientist's Guide to Validating Peptide Sequences from Fmoc-PAL-Linker Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of the final product is paramount. The Fmoc-PAL (5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid) linker is a widely utilized tool for the synthesis of C-terminal peptide amides due to its acid lability, allowing for cleavage under relatively mild conditions. However, the iterative nature of SPPS can introduce sequence errors, such as deletions or truncations.[1] Therefore, robust analytical validation of the peptide sequence is a critical, non-negotiable step.
This guide provides an in-depth comparison of the primary analytical methods for validating peptide sequences synthesized using the Fmoc-PAL linker. We will move beyond a simple listing of techniques to provide a rationale for experimental choices, detailed protocols, and supporting data to ensure scientific integrity.
The Critical Juncture: On-Resin vs. Cleaved Peptide Analysis
A fundamental decision in peptide sequence validation is whether to perform the analysis while the peptide is still attached to the resin (on-resin) or after cleavage. The Fmoc-PAL linker's acid sensitivity influences this choice. Harsh analytical conditions can prematurely cleave the peptide, complicating on-resin analysis.
-
On-Resin Analysis: Offers the advantage of detecting errors at the point of occurrence during synthesis, potentially saving significant time and resources.[2]
-
Cleaved Peptide Analysis: Represents the final product and is essential for ultimate quality control. However, impurities can arise from the cleavage and deprotection steps themselves.[3]
This guide will explore methods applicable to both scenarios, providing a comprehensive validation strategy.
Comparative Analysis of Core Validation Techniques
The three pillars of peptide sequence validation are Edman degradation, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and is suited to different validation needs.
| Method | Principle | Primary Application | Strengths | Limitations |
| Edman Degradation | Stepwise chemical cleavage and identification of N-terminal amino acids.[4] | N-terminal sequence confirmation of purified peptides. | - Unambiguous, residue-by-residue sequencing.[5] - Database-independent validation.[6] | - Requires a free N-terminus.[7] - Limited to ~30-50 amino acids.[7][8] - Low throughput and time-consuming.[7] |
| Mass Spectrometry (MS/MS) | Fragmentation of ionized peptides and analysis of mass-to-charge ratios to determine sequence.[5] | High-throughput analysis of complex mixtures and full sequence mapping. | - High sensitivity and speed.[7] - Can analyze complex mixtures.[6] - Identifies post-translational modifications.[7] | - Relies on database matching for known sequences.[5] - De novo sequencing can be complex. - May not definitively distinguish isobaric residues (e.g., Leu/Ile). |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity.[9] | Confirmation of overall structure and sequence of small, pure peptides. | - Non-destructive.[9] - Provides detailed 3D structural information.[10] | - Requires larger sample amounts. - Complex data analysis. - Less suitable for routine high-throughput sequencing.[9] |
Workflow for Peptide Sequence Validation
The following diagram illustrates a comprehensive workflow for validating a peptide synthesized on an Fmoc-PAL linker.
Caption: Peptide fragmentation in tandem mass spectrometry.
Sequence and Structural Confirmation by NMR Spectroscopy
Principle: For smaller peptides, a combination of 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign proton resonances and confirm the amino acid sequence and secondary structure. [11] Protocol:
-
Sample Preparation:
-
Dissolve the highly purified peptide (>95%) in a suitable deuterated solvent (e.g., D2O or H2O/D2O 9:1) to a concentration of 0.5-5 mM. [10][12] * Adjust the pH as needed to optimize spectral quality. [10]2. NMR Data Acquisition:
-
Acquire a set of 2D NMR spectra on a high-field NMR spectrometer. [10] * TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. [11] * COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds, helping to identify adjacent protons in the amino acid side chains and backbone. [10] * NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (<5 Å), providing information on sequential connectivity and secondary structure. [10]3. Data Analysis:
-
Identify the spin systems of the individual amino acids from the TOCSY spectrum.
-
Use the NOESY spectrum to link the spin systems in the correct sequence by observing NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)).
-
Chemical shifts can also be compared to known values for specific amino acids to aid in identification.
-
Conclusion: An Integrated Approach to Validation
No single analytical method provides a complete picture of peptide sequence integrity. A multi-faceted approach is essential for robust validation. For peptides synthesized on an Fmoc-PAL linker, a combination of on-resin Edman degradation for in-process control, followed by mass spectrometry of the cleaved peptide for primary sequence confirmation, offers a comprehensive and efficient strategy. [13]NMR spectroscopy serves as a powerful tool for the final structural confirmation of purified, smaller peptides. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the scientific rigor required in peptide synthesis and drug development.
References
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry. Retrieved from [Link]
-
Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
- Angeletti, R. H., Bonewald, L. F., & Fields, G. B. (1997). Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry. Methods in enzymology, 289, 697–708.
-
Wikipedia. (2023, October 27). Edman degradation. Retrieved from [Link]
- Laursen, R. A. (1971). Solid-phase Edman degradation. An automatic peptide sequencer. European Journal of Biochemistry, 20(1), 89-102.
- Albericio, F., & Carpino, L. A. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based drug design (pp. 1-38).
-
Chemistry Basics. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Giralt, E., & Albericio, F. (n.d.). 4.3 Synthesis of Peptides on Solid Supports.
- Pineda, S. S., B. A. B. U., & King, G. F. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 449.
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Bédard, F., Collins, J. M., & de la Torre, B. G. (2021). Universal peptide synthesis via solid-phase methods fused with chemputation.
- Rudzińska-Szymańska, A., & Kluczyk, A. (2013). New method of peptide cleavage based on Edman degradation. Journal of peptide science, 19(5), 294–298.
- El-Faham, A., & Albericio, F. (2017). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 4, 113–119.
- Góngora-Benítez, M., & Albericio, F. (2014). Solid-phase peptide synthesis (SPPS), C-terminal vs. side-chain anchoring: a reality or a myth. RSC Advances, 4(65), 34334-34343.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Chen, X., & Xian, M. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Science China Chemistry, 60(6), 733–744.
- Diaz-Rodriguez, V. G., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology, 1729, 219–243.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Löffler, F. E., & Licha, T. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
- Dihazi, H., & Sinz, A. (2006). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry, 78(15), 5484–5493.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides: Chemistry, Structure and Biology (pp. 501-503). Springer US.
- Habibi Anbouhi, M., et al. (2019). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions.
- Szewczyk, M., et al. (2021). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. Sensors, 21(11), 3786.
-
Wysocki, V. H. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation [Video]. YouTube. Retrieved from [Link]
- Chowdhury, S. M., & Chowdhury, S. (2016). Identification of crosslinked peptides using isotopomeric crosslinkers. PloS one, 11(1), e0147542.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. youtube.com [youtube.com]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Cleavage Cocktails for the Fmoc-Pal-Linker
A Senior Application Scientist's Guide to Optimizing Peptide-Amide Release
For researchers and professionals in peptide synthesis and drug development, the final cleavage of a synthetic peptide from its solid support is a moment of truth. This step dictates the final yield and purity of the product that has been painstakingly assembled. The 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (PAL) linker is a cornerstone of modern solid-phase peptide synthesis (SPPS) for generating C-terminal peptide amides. Its acid-labile nature, designed for the popular Fmoc/tBu strategy, necessitates a carefully chosen cleavage cocktail to ensure the integrity of the final product.
This guide provides an in-depth comparative analysis of commonly used cleavage cocktails for the Fmoc-Pal-Linker. We will move beyond simple recipes to explore the underlying chemistry, the rationale behind scavenger selection, and provide data-driven recommendations to help you navigate the challenges of this critical final step.
The Fundamental Chemistry: Cleavage and the Cation Problem
In the Fmoc/tBu strategy, the final step involves treatment with a strong acid, almost universally Trifluoroacetic Acid (TFA).[1] This single treatment is designed to achieve two simultaneous goals:
-
Cleavage from the resin: TFA protonates the PAL linker, initiating the cleavage of the peptide-linker bond to release the C-terminal amide.
-
Side-chain deprotection: TFA cleaves the acid-labile protecting groups (e.g., tBu, Boc, Trt) from the amino acid side chains.
This process, however, generates highly reactive electrophilic carbocations from both the linker and the various protecting groups.[2] These cations can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to deleterious and often irreversible side reactions. The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][3]
To mitigate this, nucleophilic reagents known as scavengers are added to the TFA. These molecules are designed to be more reactive towards the carbocations than the peptide residues, effectively "quenching" them and preventing side-product formation. The choice of cleavage cocktail is, therefore, a strategic decision based on the peptide's specific amino acid composition.
Visualizing the Cleavage Mechanism
The following diagram illustrates the acid-catalyzed cleavage of a peptide from the PAL linker and the subsequent generation of a reactive carbocation.
Caption: TFA protonates the PAL linker, leading to cleavage and release of the desired peptide amide alongside a reactive linker-derived carbocation.
Comparative Analysis of Common Cleavage Cocktails
The effectiveness of a cleavage cocktail is determined by its ability to efficiently cleave the peptide while protecting it from modification. Below is a comparison of standard and specialized cocktails.
| Cocktail Name | Typical Composition (v/v) | Primary Application | Advantages | Disadvantages & Cautions |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without Cys, Met, or Trp. Ideal when using Trp(Boc) and Arg(Pbf). | Non-malodorous, simple to prepare, highly effective for a majority of sequences with modern protecting groups.[2] | Insufficient protection for sensitive residues like Cys(Trt) and Met. |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | "Universal" cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | Maximally efficient in suppressing a wide variety of side reactions.[3] Considered a gold standard for difficult sequences.[2][4] | Highly malodorous and toxic components (thioanisole, EDT). May be "overkill" for simpler peptides. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Peptides containing Trp on PAL or BAL resins. | Specifically formulated to minimize the reattachment of the peptide to the linker at the tryptophan residue.[4] | Malodorous due to thiol content. Less commonly used than Reagent K but effective for its specific purpose. |
The Role of Individual Scavengers
Understanding the function of each component allows for a more rational selection of your cleavage cocktail.
-
Triisopropylsilane (TIS): An excellent and non-odorous scavenger. It is particularly effective at reducing and permanently trapping trityl cations generated from Trt, Mtt, and Mmt protecting groups, which are common on Cys, His, Asn, and Gln.[2] Its use is strongly recommended whenever these groups are present.
-
Water (H₂O): Serves multiple purposes. It acts as a scavenger to suppress the t-butylation of tryptophan residues and can improve the solubility of the peptide in the cleavage mixture.
-
1,2-Ethanedithiol (EDT): A potent, soft nucleophile and reducing agent. EDT is the scavenger of choice for protecting Cys(Trt) and preventing the oxidation of Met residues.[2] It is also effective at preventing reattachment of the peptide to the resin.[4]
-
Thioanisole: A soft scavenger that helps to deprotect Arg(Mts/Mtr) and scavenges benzyl-type cations.
-
Phenol: A milder scavenger that is thought to offer some protection to Tyr and Trp residues.[2]
Visualizing Scavenger Action
This diagram illustrates how scavengers intercept reactive carbocations, preventing them from modifying a sensitive tryptophan residue.
Caption: Scavengers like TIS and EDT react with carbocations, preventing the unwanted alkylation of sensitive amino acid residues like tryptophan.
Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. It is always recommended to perform a small-scale trial cleavage on 20-50 mg of peptide-resin to optimize conditions before committing the entire batch.
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides cleaved with the Standard Cocktail (TFA/TIS/H₂O) .
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).
-
Wash the resin sequentially with:
-
Dimethylformamide (DMF) (3 x 5 mL)
-
Dichloromethane (DCM) (3 x 5 mL)
-
Methanol (MeOH) (2 x 5 mL)
-
-
Dry the resin thoroughly under high vacuum for at least 4 hours, preferably overnight.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For a 0.1 mmol synthesis, 5 mL is typically sufficient.
-
Add the cleavage cocktail to the dried resin.
-
Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours. Reaction time may need optimization.
-
-
Peptide Isolation and Precipitation:
-
Filter the cleavage mixture directly into a 50 mL centrifuge tube.
-
Wash the resin with 1-2 mL of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether (e.g., 40-50 mL). A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) and carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. Re-centrifuge after each wash.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen, followed by drying under high vacuum.
-
Protocol 2: Cleavage with Reagent K
This protocol should be performed in a well-ventilated chemical fume hood due to the use of malodorous and toxic thiols.
-
Resin Preparation: Follow the same washing and drying steps as in Protocol 1.
-
Cleavage Reaction:
-
Prepare Reagent K fresh: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .
-
Add the cocktail to the resin (approx. 5-10 mL per 0.1 mmol of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Peptide Isolation and Precipitation: Follow the same filtration, precipitation, and washing steps as described in Protocol 1. The use of cold diethyl ether is critical for efficient precipitation.
Experimental Workflow Visualization
Caption: A standard workflow for the cleavage and isolation of a synthetic peptide from solid-phase resin.
Troubleshooting Common Cleavage Problems
| Problem Observed | Probable Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time or TFA volume. Steric hindrance around the cleavage site. | Increase cleavage time to 4 hours. Ensure a minimum of 10 mL of cocktail per gram of resin.[2] Consider a small-scale time-course experiment. |
| Alkylation of Trp | Insufficient scavenging of t-butyl or other cations. Reattachment to the linker. | Use a cocktail containing water and TIS. If using Trp(For), ensure complete deprotection. For PAL resins, Reagent R can minimize reattachment.[4] Using Fmoc-Trp(Boc) is the best preventative measure. |
| Oxidation of Met | Oxidation of the thioether side chain during cleavage/workup. | Add 2.5-5% EDT or DODT (a less odorous alternative) to the cleavage cocktail.[2] |
| De-sulfurization of Cys | Incomplete scavenging of trityl cations from Cys(Trt). | Use a cocktail containing at least 2.5% EDT and 2.5% TIS. |
| Colored By-products | Breakage of the phenyl benzyl ether bond in the linker, especially with sluggish cleavage.[2] | Ensure efficient cleavage conditions. Additional washes of the crude peptide may be required. Using modified, more stable linkers can also prevent this.[2] |
Conclusion
The final cleavage from the this compound is not a one-size-fits-all procedure. A successful outcome hinges on a rational choice of cleavage cocktail tailored to the specific challenges presented by the peptide's sequence. For the majority of routine peptide amides synthesized with modern, optimized protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf), a simple and non-malodorous cocktail of TFA/H₂O/TIS is highly effective. However, for complex sequences laden with sensitive residues, the robust, albeit pungent, Reagent K remains the proven solution for maximizing purity and yield. By understanding the chemistry of cation formation and the specific role of each scavenger, researchers can confidently select the optimal conditions, transforming a potentially problematic step into a routine success.
References
-
Góngora-Benítez, M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66. [Link]
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. [Link]
-
ResearchGate. Comparative cleavage study on two linkers 1 and 2. [Link]
Sources
A Senior Application Scientist's Guide to HPLC and Mass Spectrometry Analysis of Fmoc-Pal-Linker Products
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. The choice of linker in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final product's purity and analytical profile. This guide provides an in-depth technical comparison of the analytical outcomes for peptides synthesized using the Fmoc-Pal-Linker, benchmarked against other common linkers. We will explore the underlying chemistry, present detailed analytical protocols, and furnish supporting experimental data to empower you in making informed decisions for your peptide synthesis and analysis workflows.
The Critical Role of the Linker in Peptide Synthesis and Analysis
In Fmoc-based SPPS, the linker serves as the covalent anchor between the growing peptide chain and the insoluble resin support. Its chemical properties dictate not only the conditions required for the final cleavage of the peptide from the resin but also the C-terminal functionality of the product (e.g., a carboxylic acid or an amide). Consequently, the linker's stability and cleavage mechanism directly influence the purity of the crude peptide product and the potential for side-product formation, which are subsequently scrutinized by HPLC and mass spectrometry.
The this compound (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) is a cornerstone of modern SPPS, particularly for the synthesis of C-terminal peptide amides. Its widespread adoption is attributable to its robustness during the basic conditions of Fmoc deprotection and its clean cleavage under acidic conditions.
Comparative Analysis of Common Linkers
The selection of a linker is a strategic decision based on the desired C-terminal functionality and the sequence of the peptide. Here, we compare the this compound with two other workhorses in the field: the Wang linker for peptide acids and the Rink Amide linker for peptide amides.
| Feature | This compound | Wang Linker | Rink Amide Linker |
| Primary Use | Synthesis of C-terminal peptide amides | Synthesis of C-terminal free acid peptides | Synthesis of C-terminal peptide amides |
| Cleavage Condition | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) |
| Key Advantage | High stability and clean cleavage, often yielding purer products for long sequences.[1] Chemically inert, with no soluble by-products formed upon cleavage.[2] | Well-established for peptide acids. | Versatile and widely used for peptide amides. |
| Potential Issues | Generally robust with minimal side reactions. | Susceptible to diketopiperazine formation with C-terminal Pro or Gly. Risk of racemization at the C-terminal amino acid. | Prone to fragmentation during cleavage, leading to linker-related adducts, especially with tryptophan-containing peptides.[3] |
The Chemistry of Cleavage and Its Analytical Implications
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For the this compound, this is typically achieved using a "cleavage cocktail" with trifluoroacetic acid (TFA) as the primary reagent.
The mechanism of TFA-mediated cleavage of the Pal-linker involves the protonation of the linker, leading to the formation of a stable carbocation and the release of the peptide with a C-terminal amide. The efficiency of this process and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail.
Cleavage Cocktail Components and Their Rationale
A standard cleavage cocktail for peptides synthesized on a PAL resin includes:
-
TFA (95%) : The strong acid that cleaves the peptide from the linker and removes most side-chain protecting groups.
-
Water (2.5%) : Acts as a scavenger for carbocations generated from protecting groups, preventing them from modifying sensitive amino acid residues.
-
Triisopropylsilane (TIS) (2.5%) : A highly effective scavenger that reduces oxidized tryptophan residues and captures carbocations.
The choice and proportion of scavengers are critical for obtaining a clean crude product, which in turn simplifies HPLC purification and interpretation of mass spectra.
Experimental Workflow: From Cleavage to Analysis
The following diagram and protocol outline a self-validating system for the cleavage and subsequent HPLC-MS analysis of a peptide synthesized on an this compound.
Caption: Workflow for peptide cleavage from PAL resin and subsequent HPLC-MS analysis.
Detailed Experimental Protocol
Peptide Cleavage:
-
Resin Preparation : Transfer the dry peptidyl-PAL resin to a reaction vessel.
-
Cleavage Cocktail Addition : Add the freshly prepared cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v) to the resin (approximately 10 mL per gram of resin).
-
Reaction : Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may be optimized based on the peptide sequence and protecting groups used.
-
Filtration : Filter the resin and collect the filtrate containing the cleaved peptide.
-
TFA Removal : Concentrate the filtrate under a gentle stream of nitrogen to remove the majority of the TFA.
-
Precipitation : Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times to remove organic scavengers and by-products.
-
Drying : Dry the peptide pellet under vacuum.
HPLC and Mass Spectrometry Analysis:
-
Sample Preparation : Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% TFA. Filter the sample through a 0.22 µm filter before injection.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A shallow gradient is often most effective for peptide separation, for example, 5-65% B over 30 minutes.
-
Flow Rate : Typically 1 mL/min for an analytical column.
-
Detection : UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
-
Mass Spectrometry : The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is standard for peptides.
-
Analysis : Acquire the full scan mass spectrum to determine the molecular weight of the eluting peaks.
-
Interpreting the Analytical Data: PAL-Linker vs. Alternatives
The primary goal of the analytical workflow is to assess the purity of the crude peptide and confirm its identity. The choice of linker can significantly influence the results.
HPLC Analysis
A successful synthesis using a PAL linker will typically yield a crude HPLC chromatogram with a major peak corresponding to the target peptide and minimal side-product peaks. In contrast, syntheses with other linkers can present specific challenges. For instance, the cleavage of tryptophan-containing peptides from Rink Amide resin can result in a significant byproduct where the linker fragment has attached to the indole ring of tryptophan.[3] This can lead to a lower purity of the target peptide, with one study reporting a purity of only 75.3% due to this side reaction.[3] The PAL linker's chemical inertness is reported to prevent the formation of such soluble by-products, often resulting in cleaner crude products, especially for longer and more complex peptide sequences.[1][2]
Mass Spectrometry Analysis
Mass spectrometry provides unambiguous confirmation of the peptide's identity by measuring its molecular weight. For a peptide synthesized on a PAL resin, the expected mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the target peptide amide. The clean cleavage of the PAL linker means that adducts of linker fragments are generally not observed.
In contrast, when analyzing peptides from a Rink Amide resin, especially those containing tryptophan, one might observe an additional ion with a mass corresponding to the target peptide plus the mass of the linker fragment. This provides further evidence of the side reaction discussed above.
The following diagram illustrates the key differences in the analytical outcomes.
Caption: Comparative analytical outcomes of PAL vs. Rink Amide linkers.
Conclusion: The Analytical Advantage of the this compound
Based on the available evidence and established chemical principles, the this compound offers a distinct advantage for the synthesis of C-terminal peptide amides, particularly for complex and tryptophan-containing sequences. Its chemical stability and clean cleavage profile translate to higher purity crude products, which simplifies downstream purification and yields more easily interpretable HPLC and mass spectrometry data.
While the Rink Amide linker remains a viable option, researchers should be cognizant of the potential for linker-related side-products and may need to invest more effort in optimizing cleavage conditions and purification strategies. The Wang linker, while effective for peptide acids, is not a direct competitor for amide synthesis but serves as a reminder of the importance of choosing the right tool for the specific synthetic goal.
By understanding the nuances of different linkers and employing a robust analytical workflow, researchers can ensure the quality and integrity of their synthetic peptides, a critical step on the path to discovery and development.
References
-
A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved January 4, 2026, from [Link]
-
A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2013). PMC. Retrieved January 4, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 4, 2026, from [Link]
-
Introduction to Peptide Synthesis. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating PAL-Linker Based Resins for Solid-Phase Peptide Synthesis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of different 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (PAL) linker based resins. By understanding the underlying chemistry and employing rigorous, self-validating experimental protocols, you can select the optimal resin for your specific solid-phase peptide synthesis (SPPS) needs, ensuring high-yield and high-purity peptide products.
The Pivotal Role of the PAL Linker in Fmoc-SPPS
The PAL linker is a cornerstone of modern Fmoc-based solid-phase peptide synthesis, particularly for the generation of C-terminal peptide amides.[1] Its widespread adoption stems from its acid lability, allowing for the cleavage of the peptide from the resin under relatively mild conditions, which preserves the integrity of sensitive amino acid side chains. The acid sensitivity of the PAL linker is approximately twice that of the more common Rink amide linker.
The core mechanism hinges on the acid-catalyzed cleavage of the trialkoxybenzylamine-type linkage. Upon treatment with trifluoroacetic acid (TFA), the linker is protonated, initiating a cascade that results in the release of the peptide as a C-terminal amide. The carbocation generated on the resin is scavenged by reagents included in the cleavage cocktail, such as water or triisopropylsilane (TIS), preventing unwanted side reactions.
Understanding this mechanism is crucial for troubleshooting and optimizing your synthesis. For instance, the choice of scavengers in your cleavage cocktail is directly dictated by the amino acid composition of your peptide, a concept we will explore further in the experimental sections. Some studies suggest that PAL resins may provide cleaner products, especially with long peptide sequences.[1]
Key Performance Parameters for Resin Evaluation
When comparing different PAL-linker based resins, a systematic evaluation of several key performance indicators is essential. These metrics will directly impact the yield, purity, and overall success of your peptide synthesis.[2]
-
Loading Capacity: This refers to the amount of the first amino acid that can be attached to the resin, typically expressed in millimoles per gram (mmol/g). A higher loading capacity can be advantageous for synthesizing longer peptides or for large-scale production. However, excessively high loading may lead to steric hindrance and incomplete coupling reactions.[3] For difficult sequences, a lower loading is often desirable.[3][4]
-
Linker Stability: The PAL linker must remain stable throughout the entire synthesis, withstanding repeated cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling.[2] Premature cleavage of the peptide from the resin will result in truncated sequences and reduced final yield.
-
Cleavage Efficiency: This parameter measures the extent to which the synthesized peptide is released from the resin during the final acidolysis step. Inefficient cleavage leads to lower yields and may require harsher conditions, which can compromise peptide integrity.
-
Peptide Purity: The ultimate measure of a resin's performance is the purity of the crude peptide obtained after cleavage. This is influenced by all the preceding factors, as well as the chemical and physical properties of the resin support itself, such as the degree of cross-linking and swelling capacity.[3]
Experimental Protocols for Performance Evaluation
To ensure a robust and unbiased comparison, it is critical to employ standardized and self-validating experimental protocols. The following sections detail the methodologies for assessing the key performance parameters discussed above.
Determination of Resin Loading Capacity
The loading capacity of a PAL-linker resin is typically determined by quantifying the amount of Fmoc-amino acid attached to the resin. A common and reliable method is the spectrophotometric determination of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[5][6]
Experimental Protocol:
-
Accurately weigh approximately 10 mg of the dry, Fmoc-loaded PAL-linker resin into a 2 mL microcentrifuge tube.[7]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[5]
-
Add 1 mL of 20% (v/v) piperidine in DMF.[7]
-
Agitate the mixture for 1 hour at room temperature to ensure complete Fmoc deprotection.[7]
-
Allow the resin to settle and carefully dilute 50 µL of the supernatant to 5 mL with DMF.[7]
-
Prepare a blank by diluting 50 µL of 20% (v/v) piperidine to 5 mL with DMF.[7]
-
Measure the absorbance of the sample versus the blank at approximately 301 nm (the exact wavelength should be confirmed on your spectrophotometer).
-
Calculate the loading capacity using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × mass of resin (g) × path length (cm)) Where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹).
Diagram of Loading Capacity Determination Workflow:
Caption: Workflow for determining resin loading capacity.
Assessment of Linker Stability
Linker stability is assessed by subjecting the aminoacyl-resin to repeated cycles of the conditions used for Fmoc deprotection and monitoring for any premature cleavage of the peptide.
Experimental Protocol:
-
Synthesize a short, model peptide (e.g., H-Gly-Phe-Ala-PAL-Resin) on the resins to be compared.
-
Take an initial sample of each resin (~10 mg).
-
Subject the remaining resin to multiple cycles (e.g., 20 cycles) of treatment with 20% piperidine in DMF for 30 minutes per cycle, mimicking the Fmoc deprotection steps of a long synthesis.
-
After the piperidine treatment, wash the resin thoroughly with DMF and dry it under vacuum.
-
Cleave the peptide from both the initial and the piperidine-treated samples using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[8]
-
Analyze the crude peptide from both samples by HPLC.
-
Compare the peak area of the target peptide in the two chromatograms. A significant decrease in the peak area after prolonged piperidine treatment indicates linker instability.
Diagram of Linker Stability Assessment Workflow:
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. peptideweb.com [peptideweb.com]
- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Acid-Labile Linkers in Solid-Phase Synthesis: A Focus on Fmoc-Pal-Linker
Introduction
In the intricate world of solid-phase peptide synthesis (SPPS) and small molecule synthesis, the choice of a linker—the molecular bridge connecting the nascent molecule to the insoluble resin—is a critical decision that dictates the outcome of the entire synthetic strategy. This choice influences not only the C-terminal functionality of the final product but also the conditions under which it is cleaved from the solid support, and ultimately, its purity and yield. Among the various classes of linkers, acid-labile linkers are paramount, particularly within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.
This guide provides an in-depth comparison of several commonly used acid-labile linkers, with a special focus on the performance and applications of the Peptide Amide Linker (PAL), often referred to as the Fmoc-Pal-Linker. We will delve into the mechanistic nuances, compare experimental performance with key alternatives like the Rink Amide, Sieber Amide, and Wang linkers, and provide field-proven insights to guide your selection process.
The Role and Mechanism of Acid-Labile Linkers
The foundational principle of Fmoc-based SPPS relies on orthogonality: the ability to selectively remove protecting groups under conditions that leave other parts of the molecule, including the linker, intact. The Fmoc group is removed with a base (typically piperidine), while acid-labile side-chain protecting groups and the linker are cleaved in a final, single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1][]
The acid lability of a linker is determined by its chemical structure, specifically its ability to form a stable carbocation upon protonation by acid. Electron-donating groups on the linker's aromatic rings enhance this stability, thereby increasing its sensitivity to acid. This tunable sensitivity allows for a spectrum of linkers, from the moderately labile Wang and PAL linkers to the hyper-acid-sensitive Sieber and 2-Chlorotrityl linkers.
Cleavage Mechanism: A Visual Explanation
The cleavage of a peptide from an acid-labile linker is initiated by protonation, which leads to the formation of a stabilized carbocation and the release of the desired product. The diagram below illustrates the generalized mechanism for an alkoxybenzyl-type linker.
Caption: Generalized acid-catalyzed cleavage mechanism for solid-phase synthesis.
The generated carbocations are highly reactive electrophiles that can cause side reactions, such as the alkylation of sensitive residues like Tryptophan (Trp) and Methionine (Met).[3] To prevent this, "scavengers" like triisopropylsilane (TIS), water, and ethanedithiol (EDT) are added to the cleavage cocktail to trap these reactive species.[4]
Head-to-Head Comparison of Key Acid-Labile Linkers
The selection of a linker is primarily dictated by the desired C-terminal functionality (acid or amide) and the required cleavage conditions. Here, we compare the this compound with its most common alternatives.
| Linker | C-Terminal Product | Typical Cleavage Conditions | Key Features & Applications | Potential Issues |
| Fmoc-PAL | Amide | 95% TFA | Chemically inert, no soluble by-products upon cleavage.[5] Found to give cleaner products in some long sequences.[6] | Similar characteristics to Rink Amide, but sometimes considered slightly more acid labile.[6] |
| Rink Amide | Amide | 95% TFA | The most widely used linker for routine peptide amide synthesis. | The phenyl benzyl ether bond can be unstable, leading to colored by-products.[4] Can cause alkylation of Trp-containing peptides.[7] |
| Sieber Amide | Amide | 1-3% TFA in DCM | Hyper acid-labile; ideal for synthesizing fully protected peptide amides. Less sterically hindered than Rink Amide.[6][8] | Requires careful handling to avoid premature cleavage. Side-chain protecting groups must be stable to mild acid.[4] |
| Wang | Carboxylic Acid | 95% TFA | The most widely used resin for synthesizing peptide acids.[8][9] | Loading the first amino acid can be challenging and prone to racemization.[8] Can lead to side reactions, especially with C-terminal Cys or Trp.[3][10] |
Case Studies: Linker Performance in Practice
Theoretical advantages must be validated by experimental data. The following case studies illustrate how linker choice impacts synthesis outcomes.
Case Study 1: Synthesis of a C-Terminal N-Alkyl Amide
Objective: To synthesize Leu-enkephalin analogs with C-terminal N-alkyl amides, a modification known to improve pharmacokinetic properties.
Methodology: Researchers compared the efficiency of synthesizing these analogs on a PAL-PEG-PS resin versus a Rink Amide resin. The synthesis involved an on-resin Fukuyama N-alkylation reaction.[11]
Results:
-
PAL-PEG-PS Resin: The alkylation reaction was highly efficient with various alkyl halides. Subsequent coupling of the first amino acid (Fmoc-Leu-OH) proceeded with >90% yield. The final cleaved peptides were obtained in high yield and purity.[11]
-
Rink Amide Resin: Alkylation with bulky groups required elevated temperatures. Crucially, the subsequent coupling of the first amino acid was much more difficult due to the steric hindrance of the bulky Rink Amide linker, resulting in loading yields of only 48%.[11]
Case Study 2: Synthesis of Protected Peptide Fragments using a Hyper-Acid-Labile Linker
Objective: To generate a fully protected peptide fragment for use in subsequent segment condensation (convergent synthesis). This requires a linker that can be cleaved without removing the acid-labile side-chain protecting groups.
Methodology: The Sieber Amide resin is specifically designed for this purpose. The synthesis proceeds via standard Fmoc-SPPS. The final cleavage is performed under extremely mild acidic conditions.
Experimental Protocol (Illustrative):
-
Swell Sieber Amide resin in Dichloromethane (DCM).
-
Perform Fmoc-SPPS to assemble the desired peptide sequence.
-
Wash the peptidyl-resin thoroughly with DCM.
-
Prepare a cleavage cocktail of 1-3% TFA in DCM, often with a scavenger like 1% TIS.[4][6]
-
Treat the resin with the cleavage cocktail for short, repeated intervals (e.g., 10 x 2 minutes).[4] The filtrate is collected into a flask containing a neutralizing agent like 10% pyridine in methanol to prevent acid-catalyzed side reactions.[4]
-
Combine the filtrates, evaporate the solvent, and precipitate the protected peptide with ether.
Experimental Protocols & Best Practices
Trustworthy results stem from robust protocols. Below are standardized procedures for cleavage from the most common amide- and acid-producing linkers.
Protocol 1: Standard Cleavage from PAL or Rink Amide Resin
This protocol results in a globally deprotected peptide amide.
Caption: Standard workflow for global deprotection and cleavage from PAL/Rink resins.
Detailed Steps:
-
Place the dry peptidyl-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare the cleavage cocktail. A standard and highly effective mixture is Reagent K: TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[12]
-
Add the cleavage cocktail to the resin (approx. 1-2 mL for 100 mg resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the solution.
-
Wash the resin twice more with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the resulting white powder under vacuum.
Protocol 2: Standard Cleavage from Wang Resin
This protocol results in a globally deprotected peptide with a C-terminal carboxylic acid. The procedure is identical to Protocol 1, as the cleavage conditions are the same. The primary difference lies in the linker's chemistry, which yields a different C-terminal group.
Causality Behind Experimental Choices:
-
Why 95% TFA? This high concentration is required to efficiently protonate and cleave the moderately acid-labile ester (Wang) or amide (PAL/Rink) bonds while also removing most common side-chain protecting groups (e.g., tBu, Boc, Trt).[13]
-
Why Scavengers? As explained previously, scavengers are essential to prevent the re-attachment of cleaved protecting groups or linker fragments to the peptide, particularly to sensitive residues like Trp, Met, and Cys.[3][4] TIS is a potent scavenger for the trityl (Trt) cation and other carbocations.[4]
-
Why Cold Ether Precipitation? Peptides are generally insoluble in diethyl ether, while the cleaved protecting groups and other small organic molecules from the cleavage cocktail are soluble. This differential solubility provides a simple and effective first step of purification.
Conclusion and Recommendations
The selection of an acid-labile linker is a strategic decision that should be made at the very outset of a synthesis plan.
-
For the routine synthesis of peptide amides with global deprotection, both This compound and Rink Amide are excellent choices. While Rink Amide is more common, case studies suggest the PAL linker may offer advantages in terms of product purity for long sequences and in the synthesis of sterically hindered C-termini.[6][11] It is also reported to be more chemically inert, avoiding some of the fragmentation issues seen with the Rink linker.[5][7]
-
For the synthesis of peptide acids , the Wang resin remains the industry standard.[8][9] However, researchers must be mindful of the potential for racemization during the loading of the first amino acid and side reactions during cleavage.[3][8] For peptides with sensitive C-terminal residues, a more labile trityl-based linker might be a better option to avoid these issues.[14]
-
For advanced applications such as the synthesis of fully protected peptide fragments for convergent synthesis, a hyper-acid-labile linker like the Sieber Amide is required.[6][8] Its ability to be cleaved with dilute TFA leaves acid-labile side-chain protecting groups intact, a feat unattainable with the other linkers discussed.
Ultimately, the optimal linker is the one that best fits the specific chemical and strategic requirements of your target molecule. By understanding the underlying mechanisms and considering the experimental evidence, researchers can make informed decisions that pave the way for successful synthesis.
References
- A comparison of acid labile linkage agents for the synthesis of peptide C-terminal amides. (n.d.). Google Scholar.
-
Wang Linker Free of Side Reactions. (2012). Organic Letters. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
-
Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (2020). Chemistry – A European Journal. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. [Link]
-
Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (2020). PubMed. [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate. [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2013). PMC. [Link]
-
An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. (2006). The Journal of Organic Chemistry. [Link]
-
Acid-Labile Handles and Funcfionalized Solid Supports. (n.d.). Thieme Connect. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2021). PMC. [Link]
-
METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. (2017). Patentscope. [Link]
-
A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. (2009). ResearchGate. [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI. [Link]
-
A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (2022). Digital CSIC. [Link]
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- 7. researchgate.net [researchgate.net]
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- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
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A Comparative Guide to the Validation of Peptide Amide Purity Synthesized via Fmoc-Pal-Linker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of C-terminal peptide amides is a cornerstone of therapeutic peptide development, owing to their enhanced stability and biological activity compared to their carboxylic acid counterparts. The Fmoc-Pal-linker (5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) has become a widely adopted tool in solid-phase peptide synthesis (SPPS) for producing these critical molecules. However, the ultimate success of any synthetic peptide in a research or clinical setting is contingent upon its purity. This guide provides a comprehensive comparison of the essential analytical techniques for validating the purity of peptide amides synthesized using the this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity and reliability of your synthetic peptides.
The Critical Role of the this compound in Peptide Amide Synthesis
The this compound is an acid-labile linker designed for the Fmoc-based SPPS of peptide amides. Its key feature is the 3,5-dimethoxy-4-aminomethylphenoxy moiety, which, upon cleavage with a strong acid like trifluoroacetic acid (TFA), directly yields the desired C-terminal amide. This offers a streamlined and efficient alternative to other methods that may require additional post-synthesis modification steps. The acid sensitivity of the PAL linker is approximately twice that of the more commonly known Rink amide linker, which can be advantageous in certain synthetic strategies.[1]
The Mechanism of TFA-Mediated Cleavage
The cleavage of the peptide from the PAL linker is an acid-catalyzed process that proceeds via an SN1-type mechanism. The TFA protonates the ether oxygen of the dimethoxybenzyl group, converting it into a good leaving group. This departure results in the formation of a resonance-stabilized dimethoxybenzyl carbocation. This highly stable carbocation is a critical aspect of the linker's design, as it facilitates efficient cleavage under acidic conditions.
Potential for Side Reactions and Impurity Generation
The generation of the highly electrophilic dimethoxybenzyl carbocation during cleavage is a double-edged sword. While it drives the efficient release of the peptide amide, it can also react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) if not effectively "scavenged".[2] This can lead to the formation of peptide impurities with linker-related adducts, complicating purification and potentially altering biological activity. Therefore, the inclusion of scavengers in the cleavage cocktail is not merely a suggestion but a critical requirement for ensuring high purity. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[3][4]
A Comparative Overview of Core Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for a comprehensive assessment of peptide amide purity. No single technique can provide a complete picture. The three pillars of peptide purity validation are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
| Analytical Technique | Primary Function | Strengths | Limitations |
| RP-HPLC | Quantifies the purity of the target peptide relative to other UV-absorbing species. | High resolution for separating closely related impurities; well-established and reproducible. | Purity is relative to other detected peaks; co-eluting impurities can lead to an overestimation of purity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the target peptide and identifies impurities. | High sensitivity and accuracy for mass determination; can identify unexpected modifications. | Not inherently quantitative without appropriate standards; ionization efficiency can vary between peptides. |
| Amino Acid Analysis (AAA) | Determines the amino acid composition and provides an absolute quantification of the peptide (net peptide content). | Provides an absolute measure of peptide quantity; confirms the amino acid ratio. | Destructive to the sample; does not provide sequence information or detect isomeric impurities. |
In-Depth Analysis and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[5][6] It separates the target peptide from impurities based on their hydrophobicity. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes, but this should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[7]
-
Column Temperature: 30-40 °C to ensure reproducibility.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized peptide by measuring its molecular weight with high accuracy.[6][8] It is also a powerful tool for identifying the masses of impurities, which can provide clues about their origin (e.g., truncated sequences, deletion sequences, or side-chain modifications). Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for peptide analysis.
-
Sample Preparation:
-
Dilute the peptide sample from the HPLC analysis or prepare a fresh solution (e.g., 10-100 pmol/µL) in a suitable solvent, typically 50% acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Mass Range: Scan a range that encompasses the expected m/z values for the singly and multiply charged ions of the target peptide.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
-
Data Analysis:
-
Deconvolute the raw data to determine the monoisotopic or average molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide's amino acid sequence. A close match confirms the identity of the target peptide.
-
Amino Acid Analysis (AAA)
Amino Acid Analysis is a powerful technique for determining the absolute quantity of a peptide in a sample, often referred to as the "net peptide content".[4][8] This is distinct from HPLC purity, which is a relative measure. AAA involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.
-
Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide (typically 0.5-1 mg).
-
Place the sample in a hydrolysis tube and add 6 M HCl.[3] Phenol is often included to protect tyrosine from degradation.[2]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[2][3] For peptides containing hydrophobic residues like valine or isoleucine, longer hydrolysis times (e.g., 48 or 72 hours) may be necessary for complete cleavage of the peptide bonds.[2]
-
After hydrolysis, cool the tube and remove the HCl under vacuum.
-
-
Derivatization and Separation:
-
The resulting amino acid mixture is typically derivatized to enhance detection. Pre-column derivatization with reagents like AccQ-Tag™ is a common and sensitive method.
-
The derivatized amino acids are then separated by RP-HPLC.
-
-
Quantification:
-
The peak areas of the amino acids in the sample are compared to those of a known concentration standard.
-
The molar amount of each stable amino acid is determined.
-
The net peptide content is calculated by comparing the measured amount of peptide (based on the sum of its constituent amino acids) to the initial weight of the sample.
-
Conclusion and Best Practices
The validation of peptide amide purity, especially when synthesized with reactive linkers like the this compound, requires a rigorous and multi-faceted analytical approach. Relying solely on one technique can be misleading. For instance, a peptide that appears to be >98% pure by HPLC could have a low net peptide content due to the presence of non-UV absorbing impurities like water and salts, or it could be the wrong peptide altogether if its identity is not confirmed by mass spectrometry.
Key Takeaways for Ensuring High-Quality Peptide Amides:
-
Always use a scavenger cocktail during TFA cleavage of PAL-linked peptides to minimize the formation of alkylated impurities.
-
Employ RP-HPLC as the primary tool for assessing relative purity and for purification.
-
Confirm the identity of the main peak and any significant impurities using mass spectrometry.
-
Perform Amino Acid Analysis to determine the absolute quantity (net peptide content) of your peptide, which is crucial for accurate dosing in biological assays.
By integrating these complementary analytical techniques into your workflow, you can ensure the scientific integrity of your research and the successful development of peptide-based therapeutics.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. BenchChem.
- Sutton, A. E., & Clardy, J. (2001). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic chemistry, 5(11), 1043–1062.
- Aapptec. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. Sigma-Aldrich.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage. Thermo Fisher Scientific.
- Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 17(11), 13321–13335.
- Peptide Synthesis. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- Deming, P. B., & Van Vranken, D. L. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron letters, 52(47), 6051–6054.
- Hoffmann, R., et al. (1995). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Peptide research, 8(4), 218–223.
- Park, K. H., & Kurth, M. J. (2001). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 66(23), 7801–7804.
- SpectraBase. (n.d.). 5-(4-FORMYL-3,5-DIMETHOXYPHENOXY)-VALERIC-ACID. Wiley.
- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
- Fields, G. B. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in enzymology, 289, 3–23.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Maxed Out Compounds. (n.d.). Understanding Peptide Purity Testing. Maxed Out Compounds.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
- Højrup, P. (2015). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in molecular biology (Clifton, N.J.), 1348, 65–76.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP.
- Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis of Samples for Amino Acid Analysis.
- Sigma-Aldrich. (n.d.). Fmoc-PAL AM resin Novabiochem. Sigma-Aldrich.
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
- Bachem. (2021, March 16). Which resins can be used for the synthesis of peptide amides? Bachem.
- Aapptec. (n.d.). Peptide Synthesis Resins. Aapptec.
- ResolveMass Laboratories Inc. (2025, December 17). Peptide Purity by HPLC and Why It Matters.
- PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- Polypeptide Group. (n.d.).
- Almac Group. (n.d.).
- Agilent Technologies. (n.d.).
- Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and bioanalytical chemistry, 415(23), 5757–5766.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- ProteoGenix. (n.d.). Peptide analysis. ProteoGenix.
- Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 22a, 2005. Thieme.
- Toth, I., & Reid, R. E. (1989). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International journal of peptide and protein research, 34(5), 404–411.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Benchchem. (2025). A Researcher's Guide to Validating Peptide Purity Following HBTU Coupling. Benchchem.
- White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(6), 363–378.
- Wu, X., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules (Basel, Switzerland), 16(5), 3823–3836.
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- 3. merckmillipore.com [merckmillipore.com]
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- 5. chem.ucla.edu [chem.ucla.edu]
- 6. [PDF] p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Scaling the Summit: A Comparative Guide to Peptide Synthesis with the Fmoc-Pal-Linker in Large-Scale Production
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and scalable synthesis of high-purity peptides is a cornerstone of success. The choice of solid-phase support and, critically, the linker chemistry, can dramatically impact yield, purity, and the economic viability of a therapeutic candidate. This guide provides an in-depth, objective comparison of the Fmoc-Pal (Peptide Amide Linker) linker against other industry-standard alternatives, grounded in field-proven insights and experimental data to inform your large-scale peptide synthesis strategies.
The Critical Role of the Linker in Scalable Peptide Synthesis
In Fmoc-based solid-phase peptide synthesis (SPPS), the linker is the molecular linchpin, tethering the growing peptide chain to the insoluble resin support. Its chemical properties dictate the conditions for the final cleavage of the peptide from the resin and ultimately determine the C-terminal functionality of the product. An ideal linker for large-scale synthesis must offer a trifecta of benefits: high stability throughout the iterative cycles of deprotection and coupling, high cleavage efficiency under conditions that do not compromise the integrity of the final peptide, and minimal side reactions that could complicate downstream purification.
This guide will focus on the Fmoc-Pal-linker, a popular choice for the synthesis of peptide amides, and compare its performance with two other widely used linkers: the Rink Amide linker, another mainstay for peptide amide production, and the Wang linker, the go-to for peptides with a C-terminal carboxylic acid.
The Contenders: A Head-to-Head Comparison
The selection of a linker is a critical decision point in the design of a scalable peptide synthesis process. The following sections delve into the nuances of the this compound in comparison to the Rink Amide and Wang linkers, providing a framework for informed decision-making.
This compound: A Robust Choice for Peptide Amides
The this compound is a derivative of the Rink Amide linker, designed to release a C-terminal peptide amide upon cleavage with trifluoroacetic acid (TFA). Its key characteristics include:
-
Chemical Inertness: The Pal linker is recognized for its chemical stability, which can lead to cleaner products, particularly in the synthesis of long and complex peptide sequences.[1]
-
Acid Lability: Studies have indicated that the PAL linker is somewhat more acid labile than the Rink Amide linker, potentially allowing for milder cleavage conditions or shorter cleavage times.[1][2] This can be advantageous in minimizing acid-catalyzed side reactions.
-
Favorable Loading Kinetics: In certain applications, resins pre-loaded with the PAL linker, such as PAL-PEG-PS, have demonstrated higher loading yields for the first amino acid compared to their Rink Amide counterparts.[3] This can be a significant factor in the overall process efficiency and economics at scale.
Rink Amide Linker: The Established Standard
The Rink Amide linker is a versatile and widely adopted tool for the synthesis of peptide amides.[4][5] Its prevalence is a testament to its reliability and broad applicability.
-
Proven Track Record: The Rink Amide linker has been extensively used in both academic and industrial settings, providing a wealth of literature and established protocols.
-
High Cleavage Efficiency: It generally offers high cleavage efficiency with standard TFA cocktails, ensuring a good recovery of the final product.[6]
Wang Linker: The Workhorse for Peptide Acids
For the synthesis of peptides with a C-terminal carboxylic acid, the Wang linker is the undisputed workhorse.[7]
-
Reliability for Peptide Acids: It provides a stable anchorage for the growing peptide chain and allows for efficient cleavage to yield the desired carboxylic acid functionality.
-
Potential for Side Reactions: A notable drawback of the Wang linker is its susceptibility to certain side reactions, such as diketopiperazine formation, particularly with specific C-terminal amino acid residues like proline or glycine.[6] This can lead to truncated peptide impurities and reduced overall yield.
Performance Under Pressure: Scalability Considerations
The transition from small-scale laboratory synthesis to large-scale industrial production introduces a new set of challenges. Factors such as resin swelling, reagent solubility, reaction kinetics, and heat transfer become critically important.[8] The choice of linker can significantly influence these parameters.
While direct, large-scale, head-to-head comparative data in the public domain is limited, the inherent chemical properties of the linkers provide valuable insights into their scalability. The slightly higher acid lability of the PAL linker could translate to reduced TFA usage or shorter cycle times in a manufacturing setting, offering both economic and environmental benefits.[1][2] Furthermore, reports of cleaner product profiles with the PAL linker for complex sequences suggest that it may reduce the burden on downstream purification processes, a major bottleneck and cost driver in large-scale peptide manufacturing.[1]
Data-Driven Decision Making: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key performance characteristics of the Fmoc-Pal, Rink Amide, and Wang linkers in the context of scalable peptide synthesis.
| Feature | This compound | Rink Amide Linker | Wang Linker |
| C-Terminal Functionality | Peptide Amide | Peptide Amide | Peptide Acid |
| Relative Acid Lability | Higher | Standard | Standard |
| Reported Purity for Long Sequences | Potentially higher, cleaner products[1] | Generally good | Can be prone to side reactions (e.g., diketopiperazine formation)[6] |
| First Amino Acid Loading | Can be higher in specific resin formats (e.g., PAL-PEG-PS)[3] | Generally efficient | Standard |
| Scalability Advantages | Potential for milder cleavage, potentially reducing downstream purification | Well-established and reliable | Standard for peptide acids, but may require optimization to mitigate side reactions |
| Primary Application | Synthesis of peptide amides, especially for complex or long sequences. | Routine synthesis of peptide amides. | Synthesis of peptides with a C-terminal carboxylic acid. |
Experimental Protocols for Scalable Peptide Synthesis
The following protocols provide a framework for conducting scalable peptide synthesis using the this compound. It is imperative to note that optimization for specific peptide sequences and scales is always necessary.
Protocol 1: Large-Scale Resin Swelling and Preparation
-
Resin Loading: In a suitable reaction vessel, add the Fmoc-Pal-resin.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Swelling: Gently agitate the resin slurry for at least 2-4 hours at room temperature to ensure uniform swelling.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Caption: Workflow for resin swelling.
Protocol 2: Scalable Fmoc-Deprotection
-
Piperidine Addition: To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Agitate the mixture for 5-10 minutes.
-
Drain: Drain the piperidine solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
Caption: Peptide cleavage and isolation workflow.
Conclusion: Selecting the Optimal Linker for Scalability
The successful and economic large-scale synthesis of therapeutic peptides is a multifactorial challenge where the choice of linker plays a pivotal role. While the Rink Amide linker remains a reliable and well-established option for peptide amide synthesis, the this compound presents a compelling alternative, particularly for long and complex sequences where product purity is paramount. The potential for milder cleavage conditions and cleaner crude products suggests that the PAL linker can offer significant advantages in a manufacturing environment by reducing the burden on downstream processing. The Wang linker, while essential for peptide acids, requires careful process optimization to mitigate potential side reactions at scale.
Ultimately, the optimal linker choice will depend on the specific characteristics of the target peptide, the desired C-terminal functionality, and the overall process economics. A thorough evaluation of these linkers, supported by small-scale trials and robust process development, is crucial for any organization aiming to efficiently and cost-effectively bring a peptide-based therapeutic to market.
References
-
BenchChem. A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity.
-
Sigma-Aldrich. Fmoc SPPS Linkers.
- Coy, D. H., & Barany, G. (1989). Solid-phase peptide synthesis. In The Peptides (Vol. 9, pp. 1-98). Academic Press.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.
-
Ningbo Innopharmchem Co., Ltd. Choosing the Right Resin: Fmoc-Gly-Rink Amide AM Resin vs. Others.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Ravn, J., D'Addona, D., & Nielsen, S. M. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8265-8289.
-
AAPPTec. Guide to Solid Phase Peptide Synthesis.
-
Luo, Y., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ACS medicinal chemistry letters, 5(5), 555-559.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.
-
Biosynth. Guide to Resins and Linkers in SPPS.
-
Biotage. What do you do when your peptide synthesis fails?
-
BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol.
-
AAPPTec. Peptide Synthesis Resins.
-
White, P., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Methods in molecular biology, 1248, 1-21.
-
Biosynth. Fmoc-PAL.
-
Sigma-Aldrich. This compound.
-
Bachem. CMC Development of Peptides, A Case Study.
-
Qin, L. Y., Zhu, H. T., & Zhan, L. (2016). An improved and practical synthesis of Fmoc Rink linker. Synthetic Communications, 46(15), 1285-1290.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Senior Application Scientist's Guide to Fmoc-Pal-Linker in Peptide Synthesis: A Comparative Review
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that profoundly impacts the success and purity of the final peptide product. This guide provides an in-depth technical review of the Fmoc-Pal-Linker (5-(4'-(Fmoc-aminomethyl)-3',5'-dimethoxyphenoxy)valeric acid), a cornerstone of modern Fmoc-based SPPS for the generation of peptide amides. We will explore its mechanism of action, compare its performance against other common linkers with supporting data, and provide detailed experimental protocols to ensure its effective implementation in your laboratory.
The Crucial Role of Linkers in Solid-Phase Peptide Synthesis
In SPPS, a linker is a bifunctional molecule that connects the growing peptide chain to an insoluble solid support, typically a resin.[1][2] This covalent attachment allows for the iterative addition of amino acids and the easy removal of excess reagents and byproducts through simple filtration and washing steps.[3][4] The linker's chemistry dictates the conditions under which the final peptide is cleaved from the resin and determines the nature of the C-terminal group (e.g., acid or amide).[1][3] The stability of the linker-peptide bond must be orthogonal to the conditions used for the removal of the temporary Nα-protecting group (Fmoc in this case), ensuring the integrity of the peptide-resin linkage throughout the synthesis.[1][5]
Deep Dive into the this compound
The this compound is a popular choice for the synthesis of C-terminal peptide amides via Fmoc-SPPS.[2][3][6] Its structure, 5-(4'-(Fmoc-aminomethyl)-3',5'-dimethoxyphenoxy)valeric acid, is specifically designed to yield a peptide amide upon cleavage with trifluoroacetic acid (TFA).[7][8]
Mechanism of Action and Key Features
The Pal linker is typically pre-attached to an aminomethylated polystyrene resin.[7] The synthesis begins with the removal of the Fmoc group from the linker, followed by the coupling of the first Fmoc-protected amino acid. The peptide chain is then elongated in the C-to-N direction.
The key to the Pal linker's function lies in its acid lability. The dimethoxy-substituted benzene ring stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This enhanced stability facilitates the cleavage of the peptide-linker bond under moderately acidic conditions, typically with 95% TFA.[7][8]
Key Features of the this compound:
-
High Acid Sensitivity: Studies have indicated that the PAL linker is approximately twice as acid-sensitive as the Rink amide linker, allowing for efficient cleavage.[7][8]
-
Clean Cleavage: The cleavage mechanism is designed to minimize the formation of soluble by-products, simplifying the purification of the crude peptide.[1]
-
Versatility: It is compatible with a wide range of standard Fmoc-SPPS protocols and automated peptide synthesizers.[6]
-
Microwave Synthesis Suitability: Some evidence suggests that PAL resins can lead to higher yields in microwave-assisted peptide synthesis.[7][8]
Comparative Analysis: this compound vs. Alternatives
The selection of a linker is contingent on the desired C-terminal functionality and the overall synthetic strategy. Here, we compare the this compound with two other widely used linkers in Fmoc-SPPS: the Rink Amide linker for peptide amides and the Wang linker for peptide acids.
| Feature | This compound | Rink Amide Linker | Wang Linker |
| C-Terminal Product | Peptide Amide | Peptide Amide | Peptide Acid |
| Cleavage Conditions | 95% TFA | 95% TFA | 95% TFA |
| Acid Sensitivity | High (more sensitive than Rink)[7][8] | Moderate | Moderate |
| Key Advantage | Higher acid sensitivity may lead to faster or more complete cleavage.[7][8] | Well-established and widely used for peptide amides. | Standard choice for the synthesis of C-terminal peptide acids. |
| Potential Issues | Potential for premature cleavage if very acid-labile protecting groups are used on side chains. | Generally robust, but PAL may offer advantages in certain contexts. | Susceptible to diketopiperazine formation at the dipeptide stage. |
Experimental Protocols
The following protocols provide a framework for the use of this compound in manual SPPS. These should be adapted based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Preparation and First Amino Acid Coupling
Objective: To prepare the Fmoc-Pal-functionalized resin and couple the first amino acid.
Materials:
-
Fmoc-Pal-AM resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Fmoc-Pal-AM resin in DMF for at least 1 hour in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for at least 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue coupling or consider a double coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Protocol 2: Peptide Chain Elongation (One Cycle)
Objective: To deprotect the N-terminal Fmoc group and couple the next amino acid.
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection as described in Protocol 1, steps 2-4.
-
Perform the coupling of the next Fmoc-amino acid as described in Protocol 1, steps 5-7.
-
Wash the resin as described in Protocol 1, step 8.
Repeat this cycle for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizing the Workflow
This compound in SPPS Workflow
Caption: Workflow of Solid-Phase Peptide Synthesis using this compound.
Chemical Structure of the this compound
Caption: Chemical structure of the this compound.
Conclusion
The this compound is a robust and efficient tool for the synthesis of peptide amides via Fmoc-SPPS. Its high acid sensitivity and clean cleavage profile make it an attractive alternative to other linkers, particularly in cases where rapid and complete cleavage is desired. By understanding its mechanism and comparing its properties to other available linkers, researchers can make an informed decision to optimize their peptide synthesis strategies. The provided protocols offer a starting point for the successful implementation of the this compound, empowering scientists to produce high-quality peptides for their research and development endeavors.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
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- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound Novabiochem 115109-65-4 [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-Pal-Linker and Associated Waste Streams
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in solid-phase peptide synthesis (SPPS), understanding the nuanced disposal requirements for reagents like Fmoc-Pal-Linker is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of this compound and the various waste streams generated during its use, grounded in established safety protocols and regulatory standards.
Foundational Principles: Hazard Identification and Regulatory Context
Before any disposal protocol can be implemented, a thorough understanding of the material's properties and the governing regulations is essential. This compound, or 5-[4-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,5-dimethoxyphenoxy]-pentanoic acid, is a key reagent in SPPS, used to create C-terminal peptide amides.[1][2][3] While the pure, unused linker itself is typically supplied as a stable, white to off-white powder, its hazardous characteristics and those of the chemicals it is used with, dictate its disposal pathway.[4]
Table 1: Hazard Profile and Key Characteristics of this compound
| Property | Description | Source |
| Physical Form | White to off-white powder/solid. | [4] |
| Primary Use | Linker for Fmoc solid-phase peptide synthesis (SPPS). | [1][2] |
| Storage | Store at 2-8°C, tightly sealed to prevent moisture absorption. | [1][2] |
| Known Hazards | May cause skin, eye, and respiratory irritation.[5] Treat as a hazardous chemical waste. | [6] |
| Reactivity | The Fmoc protecting group is base-labile, while the linker itself is cleaved from the resin under strongly acidic conditions (e.g., TFA).[2][7] |
The primary regulatory framework governing laboratory chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] Academic and research laboratories often operate under specific regulations, such as the EPA's Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[8][9] Key tenets of these regulations include the mandatory documentation of waste, prohibition of disposal in regular trash or sewers, and strict requirements for container management and labeling.[8][10]
Identifying the Waste Streams: A Multi-faceted Approach
The disposal of "this compound" rarely involves just the pure chemical. In practice, several distinct, and often hazardous, waste streams are generated throughout the SPPS workflow. Each must be segregated and managed according to its chemical composition and associated hazards.
-
Stream 1: Unused or Expired Product: The original this compound powder.
-
Stream 2: Solid Waste (Post-Cleavage Resin): The polystyrene or other polymer-based resin beads after the synthesized peptide has been cleaved off.
-
Stream 3: Non-Halogenated Solvent Waste: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are extensively used for washing and coupling steps.[11][12][13]
-
Stream 4: Halogenated Solvent Waste: Solvents such as dichloromethane (DCM) may be used in certain protocols.
-
Stream 5: Acidic Cleavage and Deprotection Waste: This is a highly corrosive and hazardous mixture, typically containing Trifluoroacetic Acid (TFA) and various scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT)).[7]
Segregation at the point of generation is a mandate from the National Research Council and a fundamental best practice.[8] Mixing incompatible waste streams, such as acidic cleavage solutions with other bases or solvents, can lead to violent reactions, gas generation, or other uncontrolled hazards.
Procedural Guide to Disposal
The following protocols provide step-by-step guidance for managing each identified waste stream. This system ensures safety and regulatory compliance.
-
Do Not Discard as Regular Trash: Laboratory chemicals, regardless of perceived hazard, should be treated as hazardous waste unless explicitly confirmed otherwise by Environmental Health & Safety (EHS) professionals.[6]
-
Containerization: Ensure the chemical remains in its original, clearly labeled container. If the original container is compromised, transfer the powder to a new, clean container that is chemically compatible and can be securely sealed.
-
Labeling: Create a hazardous waste tag or label as per your institution's EHS guidelines. This label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[10]
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
-
Neutralization and Washing: After peptide cleavage with TFA, the resin should be thoroughly washed to remove residual acid and scavengers. A typical wash sequence is with DCM, followed by methanol to shrink the beads for easier handling.[7]
-
Drying: The washed resin should be dried completely, preferably under a vacuum, to remove all solvent. This prevents the buildup of flammable solvent vapors in the solid waste container.
-
Containerization: Collect the dry resin beads in a designated solid hazardous waste container. This is typically a wide-mouth plastic jug or a lined drum.
-
Labeling: Label the container as "Hazardous Waste - Solid Chemical Waste" and list the contents, e.g., "Polystyrene resin with trace residual chemicals."
-
Segregation is Paramount: Use separate, dedicated waste containers for each liquid waste stream.
-
Non-Halogenated Solvents (e.g., DMF, NMP): Collect in a clearly labeled "Non-Halogenated Solvent Waste" container.
-
Halogenated Solvents (e.g., DCM): Collect in a clearly labeled "Halogenated Solvent Waste" container.
-
Acidic Cleavage Waste (e.g., TFA cocktails): Collect in a dedicated "Corrosive/Acidic Waste" container. This container must be made of a material compatible with strong acids (e.g., glass or fluorinated plastic). Never mix acidic waste with other waste streams.
-
-
Container Requirements: All liquid waste containers must be:
-
Chemically compatible with the contents.[8]
-
Kept securely closed with a tight-fitting cap when not in use.[8]
-
Stored in a well-ventilated area, such as a fume hood or a designated Satellite Accumulation Area (SAA).[8][10]
-
Placed within a secondary containment system (e.g., a plastic tub) to contain potential spills.[8]
-
-
Labeling: Each container must be labeled with "Hazardous Waste" and a complete list of its contents, including approximate percentages.[10] For example, a cleavage waste container might be labeled: "Trifluoroacetic Acid (95%), Water (2.5%), Triisopropylsilane (2.5%)."
-
Collection: Do not allow waste to accumulate beyond established limits (typically 55 gallons per SAA).[6][10] Follow institutional procedures for requesting a waste pickup from EHS.
Visualizing the Disposal Workflow
A clear decision-making process is essential for proper waste segregation. The following diagram illustrates the workflow for managing waste generated during a typical SPPS experiment using this compound.
Caption: Decision workflow for segregating this compound associated waste.
By adhering to this structured approach—identifying hazards, understanding the regulatory landscape, segregating distinct waste streams, and following meticulous containerization and labeling protocols—researchers can ensure the safe and compliant disposal of this compound and its associated chemical waste. This diligence protects laboratory personnel, the wider community, and the environment.
References
- Merck Millipore. (n.d.). This compound MSDS - 855140.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Chem-Impex. (n.d.). This compound.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- sds-repository.com. (2021). This compound Novabiochem SDS.
- eqipped. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Fmoc-PAL AM resin Novabiochem.
- Sigma-Aldrich. (n.d.). This compound Novabiochem 115109-65-4.
- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- SpinChem. (n.d.). Chemical wastes in the peptide synthesis process and ways to reduce them.
- National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- ChemicalBook. (2025). FMOC-PHOTO-LINKER - Safety Data Sheet.
- Biosynth. (n.d.). Fmoc-PAL | 115109-65-4.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAl89viLiPmzkCcG6q0iSTZqOSE58bS0ONSQp38kazRoFXelSVGDuQkG89QtgXzhN-IzmJuNVsaM0MKEZLqZsSnAFflpCcAj-lcieTnn2GLLgBaBgw0IbKzbCDLP4ctWXeaYm8VbmyV3Nzs9rbqhtr7Jla8OB7iden0q2DeL6jTgDiQzFFnumrQhFOjxH-bj7D3jZey1aHDEx9EzeHhWal-QRTIkI-s_aoF_AoMxsvLEnVj-frVdmc]([Link]
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- 13. biomatik.com [biomatik.com]
Navigating the Safe Handling of Fmoc-Pal-Linker: A Comprehensive Guide for Laboratory Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of success. The Fmoc-Pal-Linker (5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) has emerged as a valuable tool for the synthesis of C-terminal peptide amides.[1] Its utility, however, necessitates a thorough understanding of its handling, safety, and disposal to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound, moving beyond mere procedural steps to elucidate the underlying scientific principles.
Understanding the Compound: Why Caution is Paramount
This compound is a white to off-white powder with a molecular weight of 505.5 g/mol .[2] While not classified as a hazardous material, it is crucial to treat all laboratory chemicals with a degree of caution.[2] The primary risks associated with this compound, and similar powdered reagents, stem from the potential for inhalation of fine particles and direct contact with skin and eyes, which can cause irritation.[3][4] Furthermore, the reagents used in conjunction with this compound during SPPS, such as solvents and deprotecting agents, often carry their own significant hazards.[5][6] Therefore, a robust safety protocol is not merely a recommendation but a necessity for responsible laboratory practice.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the foundational step in mitigating exposure risks. The following table outlines the essential PPE for handling this compound, with justifications rooted in the chemical's properties and the nature of SPPS.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solvents and reagents used with the linker, as well as airborne powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the powder and associated chemicals. Nitrile is a good general-purpose choice for many laboratory solvents. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | N95 or higher rated dust mask | Recommended when handling larger quantities of the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates. |
This table summarizes the essential PPE for handling this compound.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk and ensuring reproducible results. The following workflow provides a detailed, step-by-step guide for handling this compound from receipt to use.
Caption: Workflow for the safe handling of this compound.
Receiving and Inspection
Upon receiving a shipment of this compound, visually inspect the packaging for any signs of damage or leakage. Verify that the container is properly labeled with the chemical name, CAS number (115109-65-4), and any relevant hazard information.[2][7]
Storage
This compound should be stored at or below -4°C in a tightly sealed container to prevent degradation and moisture absorption.[2] A designated, clearly labeled area in a laboratory freezer is the ideal storage location.
Equilibration to Room Temperature
Before opening the container, allow it to equilibrate to room temperature. This simple step is crucial to prevent condensation of atmospheric moisture on the cold powder, which can lead to hydrolysis and compromise the integrity of the linker.
Weighing and Handling
All handling of the solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] Wear all prescribed PPE, including a lab coat, nitrile gloves, and chemical splash goggles. Use a spatula or other appropriate tool to transfer the powder.
Dissolution
When preparing a solution of this compound for use in SPPS, add the powder to the appropriate solvent (commonly dimethylformamide - DMF) within the chemical fume hood.[5] Be mindful of the hazards associated with the chosen solvent and handle it accordingly.
Introduction into the Reaction Vessel
Once dissolved, the this compound solution can be introduced into the peptide synthesis reaction vessel. Follow the specific protocol for your synthesis, ensuring all connections are secure to prevent leaks.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste generated from the handling and use of this compound must be treated as chemical waste and disposed of in accordance with institutional, local, and federal regulations.[8][9]
Caption: Waste disposal workflow for this compound.
Waste Streams
Two primary waste streams will be generated:
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and any absorbent material used for cleaning up minor spills.
-
Liquid Waste: This comprises unused solutions of this compound, residual reaction mixtures, and solvent washes from the reaction vessel.
Containerization and Labeling
-
Solid Waste: Collect all solid waste in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix incompatible waste streams.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents, the date of accumulation, and the name of the principal investigator or laboratory.[7][9]
Disposal Procedure
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Never dispose of this compound or any associated chemical waste down the drain or in the regular trash.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Spills
-
Minor Spills (powder): If a small amount of powder is spilled within the fume hood, gently sweep it up with a brush and dustpan and place it in the solid chemical waste container. Decontaminate the area with a suitable solvent and absorbent pads, which should also be disposed of as solid chemical waste.
-
Major Spills: In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. Prevent the spread of the powder by closing doors to the laboratory. Trained personnel with appropriate respiratory protection should handle the cleanup.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and responsibly utilize this compound to advance your research in peptide synthesis. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Imperial College London. (n.d.). Emergency procedures.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- AAPPTec. (n.d.).
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Chem-Impex. (n.d.). This compound.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ChemicalBook. (2025, July 19).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Merck Millipore. (n.d.). This compound MSDS - 855140.
- (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). This compound Novabiochem 115109-65-4.
- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
- (n.d.).
- National Center for Biotechnology Information. (n.d.).
- (2021, March 2). This compound Novabiochem SDS.
- eqipped. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Fmoc-PAL AM resin Novabiochem.
- Occupational Safety and Health Administration. (n.d.).
- Oregon Occupational Safety and Health. (n.d.).
- Spill Containment Blog. (2014, April 16).
- National Center for Biotechnology Information. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- (2024, May 30). 7-Step Chemical Spill Response Procedure. YouTube.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- Biosynth. (n.d.). Fmoc-PAL | 115109-65-4 | FF23541.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (2025, December 25). Peptide Synthesis – Safety Topics.
- CSIRO Publishing. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Sterlitech Corporation. (n.d.).
- (n.d.). This compound.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubMed. (2021, September 9).
Sources
- 1. This compound Novabiochem 115109-65-4 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
